2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-8-5-7-2-1-3-10(5)9-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEFLTYNPXRWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335054-80-2 | |
| Record name | 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-triazolo[1,5-a]pyrimidine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine, a key heterocyclic building block in medicinal chemistry and materials science. The[1][2][3]triazolo[1,5-a]pyrimidine core is a purine isostere, rendering its derivatives of significant interest for applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.[1] This guide details the molecular properties, synthesis, chemical reactivity, and applications of the 2-bromo substituted variant, a versatile intermediate for further chemical modifications.
Introduction to the[1][2][3]triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a fused heterocyclic system consisting of a 1,2,4-triazole ring fused to a pyrimidine ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, allowing TP derivatives to act as bioisosteres and interact with biological targets such as kinases.[1] The nitrogen-rich nature of the TP core also imparts unique electronic properties and the ability to participate in hydrogen bonding and metal coordination.[1]
The parent[1][2][3]triazolo[1,5-a]pyrimidine is a 10-π electron aromatic system, comprised of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring.[1] This electronic arrangement influences the reactivity and properties of its derivatives.
Molecular Profile of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine
A thorough understanding of the physicochemical properties of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is essential for its application in synthesis and drug design.
Molecular Formula and Weight
The chemical structure of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is characterized by the attachment of a bromine atom at the 2-position of the triazolopyrimidine core.
| Property | Value |
| Molecular Formula | C₅H₃BrN₄ |
| Molecular Weight | 199.01 g/mol |
| IUPAC Name | 2-bromo-[1][2][3]triazolo[1,5-a]pyrimidine |
Structural Representation
Caption: Chemical structure of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.
Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine
The synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine can be achieved from commercially available starting materials. A common and effective method is the Sandmeyer-type reaction starting from the corresponding 2-amino derivative.
Synthetic Pathway Overview
Caption: Synthetic workflow for 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.
Detailed Experimental Protocol: Synthesis from 2-Amino-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol is based on established methodologies for the conversion of amino-heterocycles to their bromo-derivatives via a Sandmeyer reaction.
Materials:
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 2-Amino-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) in a mixture of hydrobromic acid (48%) and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Bromination (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.
-
Chemical Reactivity and Synthetic Applications
The bromine atom at the 2-position of the triazolopyrimidine ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity makes 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine a valuable intermediate for the synthesis of more complex molecules with potential biological activity.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
This reaction enables the formation of a C-C bond between the triazolopyrimidine core and various aryl or heteroaryl groups.
Caption: Suzuki-Miyaura cross-coupling of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine.
This reaction is instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. For instance, various substituted aryl groups can be introduced at the 2-position to probe the binding pocket of a target protein.
Applications in Drug Discovery and Medicinal Chemistry
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[3] Derivatives have been investigated as anti-cancer, anti-inflammatory, anti-viral, and anti-parasitic agents.[4][5]
2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine serves as a key starting material for the synthesis of these biologically active molecules. Its utility lies in the ability to introduce diverse functionalities at the 2-position, which can significantly modulate the pharmacological properties of the final compound.
Examples of Therapeutic Areas:
-
Oncology: As purine analogs, many triazolopyrimidine derivatives are designed as kinase inhibitors to interfere with cell signaling pathways that are dysregulated in cancer.[4]
-
Infectious Diseases: The scaffold has been incorporated into molecules with activity against viruses, bacteria, and parasites.[1]
-
Neurological Disorders: Certain derivatives have been explored for their potential in treating neurodegenerative diseases.[1]
Conclusion
2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is a valuable and versatile building block for chemical synthesis. Its straightforward preparation and amenability to a range of cross-coupling reactions make it an important intermediate for the development of novel compounds in drug discovery and materials science. The foundational[1][2][3]triazolo[1,5-a]pyrimidine core, with its inherent biological relevance as a purine isostere, ensures that derivatives of 2-bromo-[1][2][3]triazolo[1,5-a]pyrimidine will continue to be of high interest to researchers in the field.
References
-
Di Mola, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 167, 441-457. Available from: [Link]
-
PubChem. (n.d.). 2-bromo-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. Retrieved from a relevant PubChem entry.
-
El-Sayed, N. N. E., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(11), 2958. Available from: [Link]
-
Gomma, A. M., et al. (2019). Design and synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as PDE 4B inhibitors endowed with bronchodilator activity. Archiv der Pharmazie, 352(8), e1900002. Available from: [Link]
- Chernyshev, V. M., et al. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134-1137.
-
Baruah, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available from: [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Bromo-triazolo[1,5-a]pyrimidine: Synthesis, Characterization, and Application in Drug Discovery
An In-Depth Technical Guide to 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine: Synthesis, Characterization, and Application in Drug Discovery
Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1] Structurally, it is a fused 10-π electron system, comprising an electron-rich triazole ring fused to an electron-deficient pyrimidine ring. This electronic arrangement makes it an effective bioisostere for the endogenous purine ring system, allowing molecules based on this scaffold to interact with a wide array of biological targets, often with improved metabolic stability or altered selectivity profiles compared to their purine counterparts.[2]
The versatility of the TP scaffold is evidenced by its presence in numerous biologically active agents, including kinase inhibitors, anti-infectives, and central nervous system (CNS) modulators.[1] The strategic introduction of a bromine atom at the 2-position of the triazole ring yields 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine , a key intermediate that unlocks vast chemical space for drug discovery programs. The C-Br bond serves as a highly versatile synthetic handle for late-stage functionalization via modern cross-coupling methodologies, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the structure, synthesis, and chemical utility of this pivotal building block.
PART 1: Molecular Structure and Nomenclature
The fundamental structure consists of a pyrimidine ring fused to a 1,2,4-triazole ring across the N1 and C5 positions of the triazole. The bromine substituent is located at the C2 position of the triazole moiety.
-
CAS Number: 1335054-80-2[4]
-
Molecular Formula: C₅H₃BrN₄
-
Molecular Weight: 199.01 g/mol
Spectroscopic Characterization (Predicted)
-
¹H NMR: The pyrimidine ring protons are expected to appear as distinct doublets of doublets in the aromatic region.
-
H7: Expected to be the most downfield proton (~δ 9.0-9.3 ppm) due to the anisotropic effect of the adjacent bridgehead nitrogen (N8).
-
H5: Expected to be the most upfield proton of the pyrimidine ring (~δ 7.2-7.5 ppm).
-
H6: Expected to appear at an intermediate chemical shift (~δ 8.0-8.3 ppm).
-
-
¹³C NMR: The carbon signals would be distributed according to the electronic environment. The C-Br carbon (C2) would be significantly shifted, and the pyrimidine carbons would appear in the typical heteroaromatic region.
A key aspect of characterization is distinguishing between the [1,5-a] and the isomeric [4,3-a] fused systems. This can be unambiguously achieved using advanced NMR techniques like ¹H-¹⁵N HMBC, which can probe the correlations to the bridgehead nitrogen atom, confirming the correct regiochemistry of the ring fusion.
PART 2: Synthesis of the Core Scaffold
The most reliable and common strategy for constructing the[1][2][3]triazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dielectrophile, such as malonaldehyde or its synthetic equivalents.[2] The synthesis of the target molecule is therefore a two-stage process.
Stage 1: Synthesis of 3-Amino-5-bromo-1,2,4-triazole (Precursor)
The key precursor is 3-amino-5-bromo-1,2,4-triazole. This can be synthesized from commercially available starting materials. A common route involves the cyclization of aminoguanidine derivatives.
Experimental Protocol:
-
Reaction Setup: To a solution of aminoguanidine hydrochloride (1.0 eq) in a suitable solvent such as water or ethanol, add cyanogen bromide (BrCN) (1.05 eq) portion-wise at 0-5 °C.
-
Causality: The use of BrCN provides both the additional nitrogen and the bromine atom required for the triazole ring in a single step. The reaction is exothermic and requires cooling to control the rate and prevent side reactions.
-
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture carefully with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield pure 3-amino-5-bromo-1,2,4-triazole.
Stage 2: Cyclocondensation to form 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-bromo-1,2,4-triazole (1.0 eq) in glacial acetic acid.
-
Causality: Acetic acid serves as both the solvent and the acid catalyst required to promote the condensation and subsequent cyclization/dehydration cascade.
-
-
Reagent Addition: Add malonaldehyde bis(dimethyl acetal) (1.1 eq) to the solution.
-
Causality: The acetal is a stable and easy-to-handle precursor to the highly reactive malonaldehyde. In the acidic medium, it hydrolyzes in situ to provide the necessary 1,3-dicarbonyl electrophile for the reaction.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction for the consumption of the starting material by TLC.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The product will precipitate out of the aqueous solution.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with water to remove residual acetic acid, followed by a cold, non-polar solvent (e.g., diethyl ether) to remove organic impurities. The product, 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine, can be dried under vacuum. Further purification, if necessary, can be achieved via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).
PART 3: Reactivity and Derivatization via Cross-Coupling
The C2-bromo substituent is the key to the synthetic utility of this scaffold, providing a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient introduction of aryl, heteroaryl, and amino functionalities, which is critical for exploring the SAR of a new chemical series.
A. Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds. It enables the direct attachment of diverse (hetero)aryl fragments to the triazole ring.
Field-Proven Protocol (Adapted from similar heteroaryl systems[5]):
-
Reaction Setup (Inert Atmosphere): To an oven-dried reaction vial, add 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess boronic acid drives the reaction to completion, and the base is essential for the transmetalation step of the catalytic cycle.
-
-
Catalyst Addition: Add the palladium catalyst. For standard transformations, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) is robust. For more challenging couplings, a more active catalyst system like a second-generation Buchwald precatalyst (e.g., XPhos Pd G2) (0.02-0.05 eq) with the corresponding ligand may be required.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Causality: Degassing the solvent (e.g., by sparging with argon) removes dissolved oxygen, further protecting the catalyst. The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80-110 °C for 2-12 hours. Monitor progress by LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography.
| Parameter | Condition | Rationale & Justification |
| Catalyst | Pd(PPh₃)₄ or XPhos Pd G2 | Pd(PPh₃)₄ is a reliable standard. XPhos systems offer higher activity for electron-deficient heterocycles.[5] |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for activating the boronic acid for transmetalation. Cs₂CO₃ is more soluble and often more effective. |
| Solvent | Dioxane/H₂O or DME/H₂O | Aprotic/aqueous mixture balances solubility of organic and inorganic components. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers of the catalytic cycle. |
B. Buchwald-Hartwig C-N Bond Formation
This reaction is paramount for installing amine functionalities, which are prevalent in pharmaceuticals due to their ability to form key hydrogen bonds and salt bridges with biological targets.
Field-Proven Protocol (Adapted from similar heteroaryl systems[6]):
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, combine 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq), the desired amine (1.1-1.3 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq).
-
Causality: This reaction is highly sensitive to oxygen. The strong base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle. The bulky phosphine ligand is crucial for stabilizing the palladium center and promoting the rate-limiting reductive elimination step.
-
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the reaction vessel and heat to 90-120 °C for 4-24 hours, monitoring by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude material is purified by flash chromatography to yield the desired 2-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivative.
Conclusion
2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is a high-value, versatile building block for drug discovery. Its strategic importance lies in its dual nature: the core heterocycle acts as a proven pharmacophore and purine bioisostere, while the 2-bromo substituent provides a robust and reliable handle for diversification. The synthetic and derivatization protocols outlined in this guide are based on well-established, field-proven chemical principles, offering researchers a clear and logical pathway to access novel chemical matter. By leveraging modern cross-coupling reactions, scientists can efficiently explore the vast chemical space around this privileged scaffold, accelerating the development of next-generation therapeutics.
References
-
Falco, S., D'Andrea, L. D., & Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 167, 135-154. [Link][1]
-
El-Sayed, N. N., et al. (2023). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Pharmaceuticals, 16(5), 743. [Link][2]
-
PubChem. (n.d.). 1,2,4-Triazolo(1,5-a)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944. [Link][3]
-
Mamadshoeva, S.S., et al. (2022). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. [Link]
-
Dolzhenko, A.V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Monatshefte für Chemie - Chemical Monthly, 149, 1375–1385. [Link][7]
-
Rohand, T., et al. (2019). A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. Journal of Heterocyclic Chemistry. [Link][8]
-
Chernyshev, V. M., et al. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134–1137. [Link][9]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11, 2738-2749. [Link][5]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link][8]
-
Wang, S., et al. (2019). Discovery of[1][2][3]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. European Journal of Medicinal Chemistry, 179, 47-60. [Link][10]
-
Singh, R., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Bartosh, A. I., et al. (2022). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. Scientific Reports, 12(1), 1-11. [Link][11]
-
Spasov, A. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2315. [Link][12]
-
Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1964. [Link][6]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molcore.com [molcore.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Technical Guide to the Spectral Characteristics of 2-Bromo-triazolo[1,5-a]pyrimidine
A Technical Guide to the Spectral Characteristics of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectral characterization of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine. The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines and its broad range of biological activities.[1][4] The introduction of a bromine atom at the 2-position significantly influences the electronic properties and reactivity of the core, making its unambiguous structural confirmation through spectral analysis paramount for any research and development endeavor.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is fundamental to interpreting its spectral data. The structure of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is depicted below, with the standard numbering convention for the fused ring system.
Caption: Molecular Structure of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine, high-resolution mass spectrometry (HRMS) is the method of choice to confirm its elemental formula, C₅H₃BrN₄.
Experimental Approach: Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of polar heterocyclic compounds, as it typically produces a prominent protonated molecule, [M+H]⁺, with minimal fragmentation.
Data Interpretation: The presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two abundant isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which results in a characteristic isotopic pattern for any bromine-containing ion. The [M+H]⁺ and [M+Na]⁺ adducts will appear as a pair of peaks of nearly equal intensity, separated by 2 mass-to-charge units (m/z).
Predicted Mass Spectrometry Data
| Adduct Ion | Calculated m/z ([⁷⁹Br]) | Calculated m/z ([⁸¹Br]) |
| [M+H]⁺ | 198.96140 | 200.95935 |
| [M+Na]⁺ | 220.94334 | 222.94129 |
| [M+K]⁺ | 236.91728 | 238.91523 |
Data sourced from predicted values for C₅H₃BrN₄.[5]
The fragmentation of the[1][2][3]triazolo[1,5-a]pyrimidine core can be complex. Under harsher ionization conditions like electron ionization (EI), or through collision-induced dissociation (CID) in MS/MS experiments, characteristic fragmentation pathways can provide further structural information. A plausible fragmentation pathway involves the initial loss of a bromine radical, followed by the cleavage of the pyrimidine and/or triazole ring.
Caption: Potential Fragmentation Pathways in Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a novel triazolopyrimidine derivative would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for this class of compounds due to its excellent solubilizing power for polar heterocycles.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay (D1, typically 1-2 seconds), and spectral width.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is expected to be relatively simple, showing three signals in the aromatic region, corresponding to the three protons on the pyrimidine ring. The bromine atom at the 2-position will influence the chemical shifts of the neighboring protons through its electronic effects. Based on data from related triazolopyrimidine systems, the following chemical shift ranges can be anticipated.[6]
Expected ¹H NMR Data
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.5 - 9.0 | Doublet of doublets (dd) | J(H5,H6) ≈ 7-9, J(H5,H7) ≈ 1-2 |
| H-6 | 7.0 - 7.5 | Doublet of doublets (dd) | J(H6,H5) ≈ 7-9, J(H6,H7) ≈ 4-5 |
| H-7 | 9.0 - 9.5 | Doublet of doublets (dd) | J(H7,H6) ≈ 4-5, J(H7,H5) ≈ 1-2 |
Note: These are estimated values based on the parent[1][2][3]triazolo[1,5-a]pyrimidine and related derivatives. The exact chemical shifts may vary depending on the solvent and concentration.
¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine is expected to show five distinct signals for the five carbon atoms in the heterocyclic system. The carbon atom directly attached to the bromine (C-2) will be significantly influenced by the heavy atom effect and its chemical shift will be a key diagnostic feature.
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | 140 - 150 |
| C-5 | 150 - 155 |
| C-6 | 110 - 115 |
| C-7 | 145 - 150 |
| C-8a | 155 - 160 |
Note: These are estimated values. The signal for C-2 may be broader and of lower intensity due to quadrupolar relaxation effects from the adjacent bromine atom.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine will be characterized by absorptions corresponding to the vibrations of the fused heterocyclic ring system.
Experimental Approach: The IR spectrum can be conveniently recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires minimal sample preparation.
IR Spectral Data Interpretation
The key vibrational modes to be expected in the IR spectrum are summarized in the table below.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1650 - 1500 | C=N and C=C stretching vibrations of the triazolopyrimidine ring |
| 1500 - 1400 | Ring skeletal vibrations |
| 1200 - 1000 | In-plane C-H bending |
| Below 1000 | Out-of-plane C-H bending and ring deformation modes |
| ~700 - 500 | C-Br stretching |
The region between 1650 and 1400 cm⁻¹ will likely contain a series of sharp bands characteristic of the aromatic and heteroaromatic ring system. The C-Br stretching vibration is expected to appear in the fingerprint region and may be difficult to assign definitively without comparative analysis with similar compounds.
Conclusion
The comprehensive spectral analysis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine, integrating data from mass spectrometry, NMR, and IR spectroscopy, provides a robust framework for its unambiguous identification and characterization. The predicted mass spectral data, with the characteristic isotopic pattern of bromine, serves as a primary confirmation of its elemental composition. The anticipated ¹H and ¹³C NMR spectra offer detailed insights into the molecular structure, while the IR spectrum confirms the presence of the core functional groups. This technical guide, by synthesizing predicted data with experimental evidence from related analogs, equips researchers with the necessary knowledge to confidently interpret the spectral data of this important heterocyclic compound.
References
-
G. C. T. C. and others, "[1][2][3]Triazolo[1,5-a]pyrimidines in Drug Design," PMC, 2021. [Link]
-
Y. W. and others, "Discovery of[1][2][3]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors," ResearchGate, 2019. [Link]
-
PubChem, "2-bromo-[1][2][3]triazolo[1,5-a]pyrimidine," PubChem, 2026. [Link]
-
PubChem, "2-bromo-[1][2][3]triazolo[1,5-a]pyridine," PubChem, 2025. [Link]
-
I. V. K. and others, "Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview)," ResearchGate, 2020. [Link]
-
S. M. and others, "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles," MDPI, 2024. [Link]
-
R. F. G. and others, "Design and synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as PDE 4B inhibitors endowed with bronchodilator activity," ResearchGate, 2021. [Link]
-
S. L. and others, "SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4- TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE," J. Mar. Chim. Heterocycl., 2023. [Link]
-
PubChem, "1,2,4-Triazolo(1,5-a)pyrimidine," PubChem, 2026. [Link]
-
A. R. M.-Z. and others, "The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions," RSC Advances, 2024. [Link]
-
A. D. K. and others, "2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one," MDPI, 2023. [Link]
-
S. C. and others, "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system," ResearchGate, 1992. [Link]
-
F. M.-A. and others, "First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies," MDPI, 2023. [Link]
-
A. S. and others, "Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments," Magnetic Resonance in Chemistry, 2010. [Link]
-
A. M. S. and others, "An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine," ResearchGate, 2017. [Link]
-
S. L. and others, "SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4- TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE," ResearchGate, 2023. [Link]
-
A. S. and others, "Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments," ResearchGate, 2010. [Link]
-
R. F. and others, "Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon," Journal of Molecular Structure, 2006. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 2-bromo-[1,2,4]triazolo[1,5-a]pyridine (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (C5H3BrN4) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
The Strategic Functionalization of the 2-Position inTriazolo[1,5-a]pyrimidines: A Technical Guide to Unlocking Novel Chemical Scaffolds
The Strategic Functionalization of the 2-Position in[1][2][3]Triazolo[1,5-a]pyrimidines: A Technical Guide to Unlocking Novel Chemical Scaffolds
Introduction: The Versatility of the Triazolopyrimidine Core and the Pivotal Role of the 2-Bromo Substituent
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[4] Its structural resemblance to purines allows it to function as a bioisostere, leading to a wide range of biological activities, including applications as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[5] The ability to strategically functionalize this core is paramount for the development of novel compounds with tailored properties.
The bromine atom at the 2-position of the[1][2][3]triazolo[1,5-a]pyrimidine ring serves as a versatile synthetic handle, enabling a diverse array of chemical transformations. This guide provides an in-depth technical overview of the reactivity of this key intermediate, with a focus on three principal classes of reactions: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). For each reaction, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the rationale behind the selection of reagents and conditions, empowering researchers to effectively leverage the 2-bromo-[1][2][3]triazolo[1,5-a]pyrimidine scaffold in their synthetic endeavors.
The[1][2][3]triazolo[1,5-a]pyrimidine system is an electron-deficient heterocycle, a characteristic that significantly influences the reactivity of the C2-bromine bond. The nitrogen atoms within the fused ring system withdraw electron density, rendering the 2-position susceptible to nucleophilic attack and facilitating oxidative addition in palladium-catalyzed cycles. This inherent electronic nature is the cornerstone of the synthetic utility of 2-bromo-[1][2][3]triazolo[1,5-a]pyrimidines.
I. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4] In the context of 2-bromo-[1][2][3]triazolo[1,5-a]pyrimidines, this reaction provides a powerful means to introduce a wide variety of aryl and heteroaryl substituents at the 2-position, thereby accessing a diverse chemical space.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of the 2-bromo-[1][2][3]triazolo[1,5-a]pyrimidine to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for the efficiency of the reaction, particularly with electron-deficient heteroaryl halides.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is adapted from a highly analogous Suzuki-Miyaura coupling of a brominated[1][2][3]triazolo[1,5-a]pyridine derivative, demonstrating a robust and reproducible method.[1]
Materials:
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add 2-bromo-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-[1][2][3]triazolo[1,5-a]pyrimidine | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine | 88 |
| 3 | 3-Thienylboronic acid | 2-(Thiophen-3-yl)-[1][2][3]triazolo[1,5-a]pyrimidine | 85 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine | 90 |
Yields are based on analogous reactions and are representative of expected outcomes.
II. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry. This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the triazolopyrimidine core, providing access to key intermediates for further elaboration.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
The key steps include oxidative addition of the 2-bromo-triazolopyrimidine to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final reductive elimination step furnishes the 2-amino-triazolopyrimidine product and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often rate-limiting.
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous, degassed toluene, followed by the 2-bromo-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Morpholine | 2-(Morpholin-4-yl)-[1][2][3]triazolo[1,5-a]pyrimidine | 85-95 |
| 2 | Aniline | 2-(Phenylamino)-[1][2][3]triazolo[1,5-a]pyrimidine | 70-85 |
| 3 | Benzylamine | 2-(Benzylamino)-[1][2][3]triazolo[1,5-a]pyrimidine | 80-90 |
| 4 | Piperidine | 2-(Piperidin-1-yl)-[1][2][3]triazolo[1,5-a]pyrimidine | 85-95 |
Yields are estimated based on typical outcomes for Buchwald-Hartwig reactions with similar substrates.
III. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides a direct and often metal-free pathway to functionalize the 2-position of the triazolopyrimidine core. The electron-deficient nature of the heterocyclic system makes the 2-position susceptible to attack by strong nucleophiles.
Mechanistic Rationale
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
Figure 3: Mechanism of nucleophilic aromatic substitution (SNAr).
The rate-determining step is usually the initial nucleophilic attack to form the anionic Meisenheimer intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nature of the triazolopyrimidine ring system. The subsequent loss of the bromide leaving group is typically fast and restores the aromaticity of the ring.
Field-Proven Experimental Protocol: SNAr with an Amine
This protocol describes a typical SNAr reaction using an amine as the nucleophile.
Materials:
-
Amine (e.g., pyrrolidine) (2.0-3.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Optional: A non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents)
Procedure:
-
Dissolve the 2-bromo-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) in DMF or DMSO in a sealed tube.
-
Add the amine (2.0-3.0 eq) and, if necessary, DIPEA (1.5 eq).
-
Seal the tube and heat the reaction mixture at 80-120 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Representative SNAr Reactions
| Entry | Nucleophile | Product | Expected Yield (%) |
| 1 | Pyrrolidine | 2-(Pyrrolidin-1-yl)-[1][2][3]triazolo[1,5-a]pyrimidine | 75-90 |
| 2 | Sodium methoxide | 2-Methoxy-[1][2][3]triazolo[1,5-a]pyrimidine | 80-95 |
| 3 | Sodium thiophenoxide | 2-(Phenylthio)-[1][2][3]triazolo[1,5-a]pyrimidine | 85-95 |
Yields are based on typical SNAr reactions on electron-deficient heterocycles.
Conclusion
The bromine atom at the 2-position of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a key functional group that unlocks a vast potential for chemical diversification. Through well-established and reliable methodologies such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can readily introduce a wide array of substituents, thereby modulating the physicochemical and biological properties of this important heterocyclic core. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel and impactful molecules based on the versatile triazolopyrimidine framework.
References
-
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time. Molecules. 2024 Feb 18.
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology.
-
Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. ResearchGate. 2006.
-
Synthesis and screening of triazolopyrimidine scaffold as multi-functional agents for Alzheimer's disease therapies. ResearchGate. 2016.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Europe PMC.
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. 2024.
-
The mechanisms of nucleophilic substitution in aliphatic compounds. ResearchGate. 1989.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023 Jun 30.
-
Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry.
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
-
Synthesis and screening of triazolopyrimidine scaffold as multi-functional agents for Alzheimer's disease therapies. PubMed. 2016 Aug 25.
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
-
Buchwald–Hartwig amination. Wikipedia.
-
Synthesis and screening of triazolopyrimidine scaffold as multi-functional agents for Alzheimer's disease therapies. ResearchGate. 2016.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. 2024.
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. 2019 Mar 1.
-
TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd.
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. 2021 Mar 30.
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. ResearchGate. 2022 Mar 18.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Ascendancy of Triazolo[1,5-a]pyrimidines: A Technical Guide to Their Potential as Purine Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purine scaffold is a cornerstone in the landscape of medicinal chemistry, forming the structural basis for a vast array of endogenous signaling molecules and therapeutic agents. However, the development of purine analogs is often beset with challenges related to metabolism, selectivity, and off-target effects. This has spurred the exploration of bioisosteric replacements that can mimic the physicochemical and spatial characteristics of the purine nucleus while offering improved pharmacological profiles. Among the numerous heterocyclic systems investigated, the triazolo[1,5-a]pyrimidine scaffold has emerged as a particularly versatile and promising purine bioisostere. This in-depth technical guide provides a comprehensive overview of the rationale behind the use of triazolo[1,5-a]pyrimidines in drug design, their synthesis, key structure-activity relationships, and their demonstrated potential across a range of therapeutic areas.
The Principle of Bioisosterism: The "Why" Behind Purine Analogs
Bioisosterism, the replacement of a functional group in a biologically active molecule with another group that retains the parent molecule's biological activity, is a fundamental strategy in drug design. The purine ring system, with its unique arrangement of nitrogen atoms, serves as a critical recognition element for a multitude of enzymes and receptors. The[1][2][3]triazolo[1,5-a]pyrimidine (TP) heterocycle is isoelectronic with the purine ring, making it a compelling candidate for a purine surrogate.[4] Unlike purines, the TP scaffold does not exhibit annular tautomerism, which can simplify structure-activity relationship (SAR) studies and lead to more predictable binding interactions.[4]
The TP scaffold is a delocalized 10-π electron system, comprising an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring.[4] This electronic distribution, along with the spatial arrangement of its nitrogen atoms, allows it to engage in similar hydrogen bonding and π-stacking interactions as the purine nucleus within the active sites of biological targets.
Caption: Structural comparison of the purine and triazolo[1,5-a]pyrimidine scaffolds.
Synthetic Strategies: Building the Triazolo[1,5-a]pyrimidine Core
The accessibility of a chemical scaffold is paramount for its successful application in medicinal chemistry. Fortunately, the triazolo[1,5-a]pyrimidine core can be constructed through several reliable and versatile synthetic routes.[5] The most prevalent methods involve the condensation of 3-amino-1,2,4-triazoles with 1,3-dielectrophilic species.[4][6]
A particularly efficient approach is the one-pot, three-component reaction of a 3-amino-1,2,4-triazole, a 1,3-dicarbonyl compound, and an aldehyde.[7] This methodology allows for the rapid generation of a diverse library of substituted triazolo[1,5-a]pyrimidines, facilitating extensive SAR exploration.
Experimental Protocol: Three-Component Synthesis of a Triazolo[1,5-a]pyrimidine Library
This protocol describes a general procedure for the parallel synthesis of a library of triazolo[1,5-a]pyrimidine derivatives.
Materials:
-
Substituted 3-amino-1,2,4-triazoles (1.0 eq)
-
Various 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq)
-
A diverse set of aldehydes (1.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Acetone
Procedure:
-
To a series of reaction vials, add the appropriate 3-amino-1,2,4-triazole (0.80–2.0 mmol).
-
Add an equimolar amount of the selected 1,3-dicarbonyl compound to each vial.
-
Add an equimolar amount of the desired aldehyde to each vial.
-
Add DMF (0.30–0.50 mL) to each vial.
-
Seal the vials and heat the reaction mixtures to 130–160 °C for 15–20 minutes.[8] The choice of temperature and reaction time may require optimization depending on the specific substrates.
-
Allow the reaction mixtures to cool to room temperature.
-
Add acetone (10–25 mL) to each vial to precipitate the product.[8] The volume of acetone may need to be adjusted to maximize precipitation.
-
Allow the mixtures to stand for a minimum of 2 hours or overnight to ensure complete precipitation.[8]
-
Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum to yield the desired triazolo[1,5-a]pyrimidine derivatives.[8] The yield for this reaction can range from 6% to 82%.[8]
Self-Validation: The success of the synthesis is confirmed by standard analytical techniques such as LC-MS to verify the molecular weight of the product and NMR spectroscopy to confirm its structure. The purity of the final compounds should be assessed by HPLC.
Caption: General workflow for the three-component synthesis of triazolo[1,5-a]pyrimidines.
Therapeutic Applications and Structure-Activity Relationship (SAR) Insights
The versatility of the triazolo[1,5-a]pyrimidine scaffold is underscored by its broad spectrum of biological activities, including anticancer, anti-infective, and CNS-related applications.[5]
Oncology: A Scaffold for Kinase and Tubulin Inhibitors
The purine ring is a ubiquitous feature in the ATP-binding site of kinases. Consequently, triazolo[1,5-a]pyrimidines have been extensively investigated as kinase inhibitors.
-
Multi-Kinase Inhibition: Several series of triazolo[1,5-a]pyrimidines have demonstrated potent inhibitory activity against multiple kinases, including EGFR, VEGFR2, TrkA, and CDK2.[1] This polypharmacology can be advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. For instance, compound 12b from a recent study showed significant multi-kinase inhibition with IC50 values in the low micromolar range.[1]
-
Tubulin Polymerization Inhibitors: Beyond kinase inhibition, triazolo[1,5-a]pyrimidines have emerged as a novel class of antitubulin agents.[7] Some derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site.[7] Interestingly, other analogs act as microtubule-stabilizing agents by binding to the vinca inhibitor site of tubulin, a mechanism that is distinct from classical microtubule-stabilizing drugs.[9] This unique mode of action may offer a way to overcome multidrug resistance in cancer.[9][10]
Anti-Infective Agents: A Broad Spectrum of Activity
The triazolo[1,5-a]pyrimidine core is present in compounds with activity against a range of pathogens.
-
Antibacterial: Certain derivatives exhibit potent and narrow-spectrum activity against Enterococcus faecium, a bacterium known for its resistance to many common antibiotics.[8] The mechanism of action for these compounds has been linked to the inhibition of cell-wall biosynthesis.[8]
-
Antitubercular: Triazolopyrimidines have shown promise as potent agents against Mycobacterium tuberculosis.[11] SAR studies have revealed that unsubstituted aromatic rings at the C5 position and a two-carbon linker to a terminal aromatic group at the C7 position are favorable for antitubercular activity.[11]
-
Antimalarial: A notable application of triazolo[1,5-a]pyrimidines is in the development of inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthetic pathway of Plasmodium falciparum.[4] The TP ring in these inhibitors occupies a hydrogen-bond pocket in the enzyme's active site.[4]
Central Nervous System (CNS) Disorders
The favorable physicochemical properties of some triazolo[1,5-a]pyrimidine derivatives have enabled their exploration for CNS-related disorders.
-
Neurodegenerative Diseases: Brain-penetrant microtubule-stabilizing triazolopyrimidines are being investigated as potential treatments for Alzheimer's disease and other tauopathies.[3]
-
Anticonvulsant Activity: Several triazolopyrimidine derivatives have demonstrated anticonvulsant activity in preclinical models, suggesting their potential for the development of new anti-epileptic drugs.[12]
Case Study: Triazolo[1,5-a]pyrimidines as Kinase Inhibitors
To illustrate the practical application of this scaffold, we will consider a hypothetical workflow for the evaluation of a novel triazolo[1,5-a]pyrimidine derivative as a kinase inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (triazolo[1,5-a]pyrimidine derivative)
-
Kinase assay buffer
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase and the test compound at various concentrations to the kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation: The assay should include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle) to ensure its validity. The Z'-factor, a statistical measure of assay quality, should be calculated to confirm the robustness of the assay.
Caption: Inhibition of a kinase-mediated signaling pathway by a triazolo[1,5-a]pyrimidine.
Quantitative Data Summary
The following table summarizes the biological activities of selected triazolo[1,5-a]pyrimidine derivatives from the literature.
| Compound ID | Target(s) | Activity (IC50/GI50) | Therapeutic Area | Reference |
| 12b | EGFR, VEGFR2, TrkA, CDK2 | 2.19 µM, 2.95 µM, 3.49 µM, 9.31 µM | Oncology | [1] |
| 12c | NCI cancer cell lines | 3.51 µM (mean GI50) | Oncology | [1] |
| C26 | LSD1 | 1.72 µM | Oncology | [13] |
| WS-898 | ABCB1 | 3.67-5.0 nM | Oncology (MDR) | [14] |
| 28 | Tubulin | 9.90 µM | Oncology | [7] |
Future Perspectives and Conclusion
The triazolo[1,5-a]pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its ability to act as a purine bioisostere has led to the discovery of potent inhibitors of a wide range of biological targets. The synthetic tractability of this heterocyclic system allows for extensive chemical exploration, enabling the fine-tuning of pharmacological properties to meet the demands of specific therapeutic applications.
Future research in this area will likely focus on:
-
Improving Selectivity: While polypharmacology can be beneficial, designing more selective inhibitors will be crucial for minimizing off-target effects.
-
Exploring New Therapeutic Areas: The diverse biological activities of triazolo[1,5-a]pyrimidines suggest that their potential extends beyond the currently explored areas.
-
Structure-Based Drug Design: As more crystal structures of triazolo[1,5-a]pyrimidine derivatives in complex with their targets become available, structure-based design will play an increasingly important role in the development of next-generation compounds with enhanced potency and selectivity.
References
-
El-Deeb, A. H., et al. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry, 108899. [Link]
- (Reference 2 not directly cited in the text, but available in the initial search)
-
Parish, T., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 3922-3946. [Link]
-
Zhang, B., et al. (2018). Evaluation of the Structure–Activity Relationship of Microtubule-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. Journal of Medicinal Chemistry, 61(1), 172-192. [Link]
-
Valadão, D. F. S., et al. (2017). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry, 60(21), 8876-8887. [Link]
-
Sperandio, O., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[1][2][3]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. European Journal of Medicinal Chemistry, 171, 349-363. [Link]
-
Wang, W., et al. (2021). Discovery of the Triazolo[1,5-a]pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry, 64(21), 16187-16204. [Link]
-
Rusinov, V. L., et al. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157. [Link]
-
Di Mola, A., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(11), 2555. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(24), 2716-2741. [Link]
-
Gangjee, A., et al. (2009). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 52(18), 5660-5671. [Link]
-
Zhao, P., et al. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260. [Link]
-
Wieczorek, M., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Cell Chemical Biology, 24(6), 756-766.e6. [Link]
- (Reference 14 not directly cited in the text, but available in the initial search)
- (Reference 15 not directly cited in the text, but available in the initial search)
- (Reference 16 not directly cited in the text, but available in the initial search)
- (Reference 17 not directly cited in the text, but available in the initial search)
-
Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 911689. [Link]
Sources
- 1. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 13. Synthesis, structure-activity relationship studies and biological characterization of new [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Revolutionizing Drug Discovery: A Detailed Application Note on the Suzuki-Miyaura Cross-Coupling of 2-Bromo-triazolo[1,5-a]pyrimidine
The synthesis of novel molecular entities with high therapeutic potential is the cornerstone of modern drug development. Among the vast landscape of heterocyclic compounds, the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold has emerged as a privileged structure in medicinal chemistry.[1][2][3][4] Its isoelectronic relationship with purines allows it to function as a versatile surrogate, while substituted TP derivatives have shown promise as anticancer agents, antitubulin agents, and inhibitors of key enzymes.[1][2][4][5] A critical transformation for the functionalization of this core is the formation of carbon-carbon bonds, for which the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and widely adopted tool.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura cross-coupling reaction with 2-bromo-triazolo[1,5-a]pyrimidine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and discuss the critical parameters that ensure high-yield and reproducible synthesis of 2-aryl-triazolo[1,5-a]pyrimidines.
The Strategic Importance of the Triazolo[1,5-a]pyrimidine Core
The triazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system composed of a triazole and a pyrimidine ring.[1] This unique arrangement of nitrogen atoms imparts specific electronic properties and the ability to engage in various biological interactions, making it a highly attractive framework for the design of novel therapeutics.[1] Molecules incorporating this core have demonstrated a wide spectrum of biological activities, including the potential to overcome multidrug resistance in cancer.[3] The ability to controllably introduce diverse substituents at the 2-position of the triazolo[1,5-a]pyrimidine ring system via C-C bond formation is therefore a key strategy in the exploration of new chemical space for drug discovery.
The Suzuki-Miyaura Reaction: A Pillar of Modern Synthetic Chemistry
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become an indispensable method for the formation of C-C bonds, particularly between sp2-hybridized carbon atoms.[6] The reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.[6] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[7][8]
Mechanistic Insights: The Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (2-bromo-triazolo[1,5-a]pyrimidine) to a low-valent palladium(0) species. This step, often the rate-determining step, forms a palladium(II) intermediate.[9] The reactivity of the halide follows the general trend I > Br > Cl.[11]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[6] Crucially, this process requires the activation of the organoboron species by a base.[6][8] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then facilitates the transfer of the aryl group to the palladium center.[8][11]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-triazolo[1,5-a]pyrimidine
This protocol provides a robust starting point for the synthesis of 2-aryl-triazolo[1,5-a]pyrimidines. Optimization of specific parameters may be necessary for different boronic acids.
Materials and Reagents
-
2-Bromo-triazolo[1,5-a]pyrimidine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like XPhos Pd G2)[12][13]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Reaction Setup and Procedure
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Assembly: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-triazolo[1,5-a]pyrimidine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%). Then, add the anhydrous solvent via syringe. A typical solvent system is 1,4-dioxane/water (e.g., 4:1 v/v).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. This step is crucial to remove any dissolved oxygen which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-triazolo[1,5-a]pyrimidine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The following table summarizes typical conditions and provides insights for optimization.
| Parameter | Typical Reagents/Conditions | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2/G3, Pd(OAc)₂ with a phosphine ligand.[12][13][14] | The choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[6] For challenging substrates, more advanced pre-catalysts may be required to prevent catalyst deactivation.[7][13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃.[10][12] | The base activates the boronic acid for transmetalation.[8] The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for heteroaryl couplings.[10] |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF, often with a small amount of water. | The solvent must solubilize the reactants and facilitate the interaction of the aqueous base with the organic components. A mixture of an organic solvent and water is commonly used. |
| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate, but can also lead to side reactions such as debromination or catalyst decomposition.[13] The optimal temperature should be determined empirically. |
| Boronic Acid | Aryl- and heteroarylboronic acids or their esters. | The electronic nature of the boronic acid can influence the reaction. Electron-rich boronic acids tend to react faster. |
Troubleshooting Common Issues
-
Low or No Conversion: This can be due to catalyst deactivation by oxygen, insufficient heating, or an inappropriate choice of base or solvent. Ensure thorough degassing and consider screening different reaction conditions.
-
Debromination of Starting Material: This side reaction can occur, particularly at high temperatures or with certain catalyst systems.[13] Using a milder base or a more active catalyst that promotes the desired coupling at a lower temperature can mitigate this issue.
-
Homocoupling of Boronic Acid: This can be minimized by using the correct stoichiometry of reactants and ensuring an efficient transmetalation step.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-aryl-triazolo[1,5-a]pyrimidines, providing a direct route to a class of compounds with significant therapeutic potential. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can reliably and efficiently generate diverse libraries of these valuable molecules for drug discovery and development programs. The protocol and insights provided in this application note serve as a robust foundation for the successful implementation of this critical transformation in the laboratory.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]
-
PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
-
INIS-IAEA. (2024, December 29). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of[9][11][12]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Retrieved from [Link]
-
PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
PubMed. (2021, November 11). Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
NIH. (n.d.). Discovery of[9][11][15]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
PubMed. (n.d.). Novel[9][11][12]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Retrieved from [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. mdpi.com [mdpi.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
The Versatile Role of 2-Bromo-triazolo[1,5-a]pyrimidine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: The Ascendant Profile of Triazolo[1,5-a]pyrimidines in Drug Discovery
The[1][2]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development.[3] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[4] This has led to the discovery of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[3][5][6] Consequently, the development of efficient synthetic methodologies to functionalize the triazolo[1,5-a]pyrimidine core is of paramount importance for the generation of novel chemical entities with therapeutic potential.
2-Bromo-triazolo[1,5-a]pyrimidine serves as a key building block in this endeavor, offering a reactive handle for palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromo-triazolo[1,5-a]pyrimidine in several seminal palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The protocols and insights provided herein are designed to be a practical resource for the synthesis of diverse libraries of 2-substituted triazolo[1,5-a]pyrimidines.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and biheteroaryl structures with high efficiency and functional group tolerance. The reaction of 2-Bromo-triazolo[1,5-a]pyrimidine with a variety of boronic acids or their esters provides a direct route to 2-aryl- and 2-heteroaryltriazolo[1,5-a]pyrimidines.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst. The choice of palladium source, ligand, and base is crucial for an efficient reaction, particularly with electron-deficient heterocyclic halides like 2-Bromo-triazolo[1,5-a]pyrimidine.
Caption: General workflow for the Suzuki-Miyaura coupling of 2-Bromo-triazolo[1,5-a]pyrimidine.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of 2-Bromo-triazolo[1,5-a]pyrimidine with an arylboronic acid.
Materials:
-
2-Bromo-triazolo[1,5-a]pyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-triazolo[1,5-a]pyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (10 mL) and degassed water (2.5 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-triazolo[1,5-a]pyrimidine.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 90 | 75-90 | [2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | 80-95 | Analogous System |
| XPhosPdG2 | XPhos | K₃PO₄ | t-BuOH/Water | 80 | 85-98 | [7] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction provides access to 2-alkynyl-triazolo[1,5-a]pyrimidines, which are valuable intermediates for further synthetic transformations or as final products with potential biological activity.[9]
Mechanistic Insights
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. The resulting copper acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination to furnish the alkynylated product. Copper-free conditions have also been developed to circumvent issues associated with the use of copper.
Caption: General workflow for the Sonogashira coupling of 2-Bromo-triazolo[1,5-a]pyrimidine.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of 2-Bromo-triazolo[1,5-a]pyrimidine with a terminal alkyne.
Materials:
-
2-Bromo-triazolo[1,5-a]pyrimidine
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-triazolo[1,5-a]pyrimidine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (10 mL) and Et₃N (2.0 mmol) to the flask via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent to yield the 2-alkynyl-triazolo[1,5-a]pyrimidine.
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | 70-90 | [10] |
| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | 80 °C | 65-85 | [8] |
| Pd(OAc)₂/SPhos | None | K₃PO₄ | Dioxane | 100 °C | 75-92 | Copper-free variant |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional materials.[11] This reaction allows for the coupling of 2-Bromo-triazolo[1,5-a]pyrimidine with a wide range of primary and secondary amines.
Rationale and Key Considerations
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the aminated product and regenerate the Pd(0) catalyst.[12] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent undesired side reactions.[12]
Caption: General workflow for the Buchwald-Hartwig amination of 2-Bromo-triazolo[1,5-a]pyrimidine.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
The following is a representative protocol for the Buchwald-Hartwig amination of 2-Bromo-triazolo[1,5-a]pyrimidine with a primary or secondary amine.
Materials:
-
2-Bromo-triazolo[1,5-a]pyrimidine
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equivalents)
-
Xantphos (0.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
1,4-Dioxane, anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol) and Xantphos (0.1 mmol) to an oven-dried reaction tube.
-
Add anhydrous 1,4-dioxane (5 mL) and stir the mixture at room temperature for 10 minutes.
-
To this catalyst solution, add 2-Bromo-triazolo[1,5-a]pyrimidine (1.0 mmol), the amine (1.2 mmol), and Cs₂CO₃ (1.5 mmol).
-
Seal the reaction tube and heat the mixture to 110 °C for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-triazolo[1,5-a]pyrimidine.
| Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 60-85 | [13] |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 55-80 | [11] |
| BrettPhos Pd G3 | BrettPhos | LHMDS | THF | Room Temp. | 70-95 | Advanced System |
Heck Reaction: Olefin Functionalization
The Heck reaction enables the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation and molecular elaboration.[14] Applying this reaction to 2-Bromo-triazolo[1,5-a]pyrimidine allows for the introduction of vinyl groups at the 2-position.
Mechanistic Considerations
The Heck reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.
Caption: General workflow for the Heck reaction of 2-Bromo-triazolo[1,5-a]pyrimidine.
Detailed Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck coupling of 2-Bromo-triazolo[1,5-a]pyrimidine with an alkene.
Materials:
-
2-Bromo-triazolo[1,5-a]pyrimidine
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equivalents)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.1 equivalents)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a sealed tube, add 2-Bromo-triazolo[1,5-a]pyrimidine (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tolyl)₃ (0.1 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and Et₃N (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic solution with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-vinyl-triazolo[1,5-a]pyrimidine.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 60-80 | General Heck Conditions |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 55-75 | Alternative Conditions |
| Herrmann's Catalyst | None | NaOAc | NMP | 120 | 65-85 | Phosphine-free |
Conclusion and Future Outlook
2-Bromo-triazolo[1,5-a]pyrimidine is a versatile and valuable building block for the synthesis of a wide range of functionalized triazolopyrimidine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this application note—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide robust and reliable methods for the construction of C-C and C-N bonds at the 2-position of the heterocyclic core. The resulting compounds are of significant interest to the drug discovery and development community due to the established biological importance of the triazolo[1,5-a]pyrimidine scaffold. Further exploration of these and other cross-coupling technologies will undoubtedly continue to expand the accessible chemical space around this important heterocycle, paving the way for the discovery of new therapeutic agents.
References
- Al-Tel, T. H. (2021). Recent advances in the synthesis and medicinal applications of pyrazolo[1,5-a]pyrimidines. Bioorganic Chemistry, 115, 105234.
- El-Faham, A., et al. (2021). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 893.
- Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(8), 4669-4681.
- Safarov, S. Sh., et al. (2022). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. Izvestiya Akademii Nauk Tadzhikskoj SSR. Otdelenie Fiziko-Matematicheskikh, Khimicheskikh i Geologicheskikh Nauk, 3(188), 85-98.
- Radi, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(11), 2537.
- de Souza, M. C. B. V., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Zhang, N., et al. (2007). Synthesis and SAR of[1][2]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(3), 420–433.
- Hartwig, J. F. (2010). Buchwald-Hartwig Amination. In Comprehensive Organic Synthesis (Second Edition) (pp. 1051-1096). Elsevier.
-
de Oliveira, C. S., et al. (2021). Biological activities of[1][2]triazolo[1,5-a]pyrimidines and analogs. Journal of the Brazilian Chemical Society, 32, 1515-1543.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Bonardi, L., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Wang, Y., et al. (2020). Discovery of[1][2]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111818.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). [Video]. YouTube.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (2025). BenchChem.
- Radi, M., & Schenone, S. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Molecules, 25(11), 2537.
- Kaczor, A. A., et al. (2019).
- Reddy, T. J., et al. (2014). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 12(35), 6844-6852.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (2025). BenchChem.
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aryl-Triazolo[1,5-a]pyrimidines
Introduction: The Significance of 2-Aryl-Triazolo[1,5-a]pyrimidines and the Advent of Microwave Synthesis
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development.[4][5] Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an aryl group at the 2-position of this scaffold has been shown to be a critical determinant of biological activity, making the efficient synthesis of 2-aryl-triazolo[1,5-a]pyrimidines a key focus for researchers.
Traditionally, the synthesis of these compounds has involved conventional heating methods that often require long reaction times, high temperatures, and can result in the formation of side products, complicating purification and reducing overall yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field of heterocyclic chemistry by offering a more efficient, rapid, and environmentally benign alternative.[2][6] Microwave heating facilitates rapid and uniform heating of reaction mixtures, leading to enhanced reaction rates, higher yields, and improved selectivity.[6] This technology has proven to be particularly advantageous for the synthesis of nitrogen-containing heterocycles, significantly reducing reaction times from hours to mere minutes.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of 2-aryl-triazolo[1,5-a]pyrimidines. We will delve into the underlying principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices to empower you to successfully and efficiently synthesize these valuable compounds.
Principles of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis utilizes the ability of certain liquids and solids to transform electromagnetic energy into heat.[7] Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly heats the bulk of the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[8]
-
Dipolar Polarization: Polar molecules in the reaction mixture, such as the solvents and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this flow of ions results in the generation of heat.
This direct and uniform heating often leads to a significant reduction in reaction times and an increase in product yields compared to conventional methods.
Reaction Mechanism: The Cyclocondensation Pathway
The synthesis of 2-aryl-triazolo[1,5-a]pyrimidines typically proceeds via a cyclocondensation reaction between a 3-amino-1,2,4-triazole derivative and a β-ketoester or a related 1,3-dicarbonyl compound.[5] The generally accepted mechanism for this transformation is a multi-step process:
Figure 1: Proposed reaction mechanism for the synthesis of 2-aryl-triazolo[1,5-a]pyrimidines.
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 3-amino-1,2,4-triazole onto the carbonyl carbon of the β-ketoester. This is followed by a dehydration step to form a vinylogous amide intermediate. Subsequent intramolecular cyclization and a final dehydration step lead to the formation of the aromatic triazolo[1,5-a]pyrimidine ring system.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the microwave-assisted synthesis of 2-aryl-triazolo[1,5-a]pyrimidines.
General Workflow
Figure 2: General experimental workflow for microwave-assisted synthesis.
Detailed Protocol: One-Pot Synthesis of 2-Aryl-[1][2][3]triazolo[1,5-a]pyrimidines
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
3-Amino-1,2,4-triazole
-
Substituted aryl-β-ketoester (e.g., ethyl benzoylacetate)
-
Ethanol (or other suitable high-boiling polar solvent)
-
Microwave synthesis reactor with sealed vessel capability
Procedure:
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 3-amino-1,2,4-triazole (1.0 mmol, 1.0 equiv.) and the desired aryl-β-ketoester (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add 3-5 mL of ethanol to the vial. The solvent choice is critical; polar solvents with high boiling points are generally preferred for their ability to efficiently absorb microwave energy and reach the desired reaction temperatures.
-
Vessel Sealing: Securely seal the microwave vial with a cap. Ensure the seal is tight to withstand the pressure generated during heating.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the following parameters (these may need to be optimized for your specific instrument and substrates):
-
Temperature: 120-150 °C
-
Ramp Time: 2-5 minutes
-
Hold Time: 10-20 minutes
-
Power: 100-300 W (use power control to maintain the target temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature. This can be facilitated by the instrument's cooling system.
-
Product Isolation: Upon cooling, the product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, the product can be isolated by evaporating the solvent under reduced pressure and proceeding with purification.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[9]
-
Characterization: Confirm the structure and purity of the synthesized 2-aryl-triazolo[1,5-a]pyrimidine using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][9][10][11]
Data Presentation: Representative Examples
The following table summarizes the synthesis of various 2-aryl-triazolo[1,5-a]pyrimidines using the described microwave-assisted protocol.
| Entry | Aryl Substituent (Ar) | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | 15 | 140 | 92 |
| 2 | 4-Chlorophenyl | 12 | 140 | 95 |
| 3 | 4-Methoxyphenyl | 15 | 140 | 89 |
| 4 | 4-Nitrophenyl | 10 | 150 | 91 |
| 5 | 2-Thienyl | 20 | 130 | 85 |
Causality Behind Experimental Choices
-
Solvent: High-boiling polar solvents like ethanol, DMF, or ethylene glycol are chosen for their ability to efficiently absorb microwave energy and for their capacity to dissolve the reactants and facilitate the reaction at elevated temperatures and pressures.
-
Temperature and Time: The reaction temperature and time are optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. Microwave heating allows for precise temperature control and rapid heating, which significantly shortens the required reaction time.
-
Sealed Vessel: The use of a sealed vessel is crucial as it allows the reaction to be performed at temperatures above the boiling point of the solvent, which dramatically accelerates the reaction rate.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC).[1] The final products are typically crystalline solids that can be purified by standard techniques. The structural confirmation through spectroscopic methods provides definitive validation of the successful synthesis.
References
-
Chaudhari, P. K. (2016). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. RSIS International. [Link]
-
Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. [Link]
-
Chaudhari, P. K. Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. Academia.edu. [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024, March 14). PSE Community.org. [Link]
-
Tiwari, G., et al. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Chimichi, S., et al. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
Stanovnik, B., et al. (2025, August 6). Microwave-Assisted Organic Synthesis: General Considerations and Transformations of Heterocyclic Compounds. ResearchGate. [Link]
-
Bayat, M., et al. (n.d.). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. PubMed. [Link]
-
Bayat, M., et al. (2021). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. ResearchGate. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
Calvo-Flores, F. G., et al. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
-
Orlov, V. D., et al. (2025, August 7). Cyclocondensation of 3Amino1,2,4-triazoles with Esters of Substituted Cinnamic Acids and Aromatic Unsaturated Ketones. ResearchGate. [Link]
-
Lee, H. J., et al. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
Varma, R. S. (2014, March 25). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research. [Link]
-
Bakherad, M., et al. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Povarov, L. S., et al. (2025, August 5). [3+3] Cyclocondensation of β-carbonyl-substituted 1H-benzo[f]chromenes with 3-amino-1,2,4-triazoles: synthesis of[1][2][3]triazolo[1,5-a]pyrimidines. ResearchGate. [Link]
-
Al-wsabie, A. A., et al. (2025, June 30). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. PMC. [Link]
-
Guda, V. V., et al. (2023, January 23). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. [Link]
Sources
- 1. rsisinternational.org [rsisinternational.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. (PDF) Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines [academia.edu]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 10. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the Creation and Screening ofTriazolo[1,5-a]pyrimidine Compound Libraries
Application Note: A Comprehensive Guide to the Creation and Screening of[1][2][3]Triazolo[1,5-a]pyrimidine Compound Libraries
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a versatile backbone for compounds with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] Its structural similarity to endogenous purines allows these derivatives to function as effective bioisosteres, interacting with a multitude of biological targets.[6] This guide provides a detailed framework for the strategic construction of a diverse library of[1][2][3]triazolo[1,5-a]pyrimidine derivatives. We present an efficient, multicomponent synthesis protocol, rigorous quality control procedures for library plating, and a workflow for subsequent high-throughput screening (HTS) to identify and validate bioactive 'hit' compounds.
Strategic Foundation for Library Development
The Scientific Imperative for the[1][2][3]Triazolo[1,5-a]pyrimidine Core
The selection of a core scaffold is the most critical decision in library design. The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a 10-π electron aza-indolizine that, despite limited aromaticity, offers a rigid and tunable framework.[6] Its key advantages include:
-
Bioisosteric Potential: It is isoelectronic with the purine heterocycle, enabling it to act as a surrogate in targeting purine-binding enzymes like kinases and polymerases.[6]
-
Proven Biological Activity: Derivatives have been successfully developed as kinase inhibitors (CDK2), anti-tubulin agents, and treatments for infectious diseases, demonstrating broad therapeutic applicability.[1][4][7]
-
Synthetic Tractability: The scaffold is readily accessible through robust and high-yielding cyclocondensation reactions, making it ideal for diversity-oriented synthesis.[6]
Library Design: A Diversity-Oriented Approach
To maximize the probability of identifying novel biological activities, a diversity-oriented synthesis (DOS) strategy is employed. This involves the systematic variation of multiple building blocks that append to the core scaffold. For the[1][2][3]triazolo[1,5-a]pyrimidine core, diversity can be introduced at three key positions (R¹, R², R³) by varying the selection of:
-
3-Amino-1,2,4-triazoles: Modifies the C2-position of the final product.
-
1,3-Dicarbonyl Compounds: Modifies the C5- and C7-positions.
-
Aldehydes (in multicomponent reactions): Modifies the C6-position.
This approach allows for the rapid generation of a large and structurally diverse collection of molecules from a relatively small set of starting materials, efficiently exploring chemical space.
Overall Synthesis and Library Preparation Workflow
The journey from conceptualization to a screen-ready library involves a multi-stage, quality-gated process. The causality is critical: each stage validates the output of the previous one, ensuring that only high-quality compounds proceed to biological testing, thereby minimizing the risk of false positives and wasted resources.
Caption: High-level workflow from synthesis to screen-ready plates.
Protocol: Multicomponent Synthesis of a[1][2][3]Triazolo[1,5-a]pyrimidine Library
This protocol details an efficient one-pot, three-component reaction for library synthesis, valued for its operational simplicity and atom economy.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| 3-Amino-5-methyl-1H-1,2,4-triazole | ≥98% | Sigma-Aldrich | Triazole building block |
| Ethyl acetoacetate | ≥99% | Acros Organics | 1,3-Dicarbonyl building block |
| Benzaldehyde (and derivatives) | ≥99% | Alfa Aesar | Aldehyde building block |
| Ethanol (200 Proof) | Anhydrous | Decon Labs | Reaction Solvent |
| Acetic Acid, Glacial | ACS Grade | Fisher Chemical | Catalyst |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | Precipitation/Washing |
| Parallel Synthesis Reaction Block | N/A | Heidolph, Radleys | Controlled heating of multiple reactions |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | MilliporeSigma | Reaction monitoring |
Step-by-Step Synthesis Procedure
Causality Note: This procedure utilizes a condensation reaction catalyzed by acetic acid. Ethanol is chosen as the solvent for its ability to dissolve the reactants and its appropriate boiling point for the reaction. The reaction proceeds via the formation of an intermediate from the aldehyde and dicarbonyl, which then undergoes cyclization with the aminotriazole.
-
Reactant Preparation (for a single reaction vessel):
-
To a 20 mL reaction vial, add 3-amino-5-methyl-1H-1,2,4-triazole (1.0 mmol, 1.0 eq).
-
Add ethyl acetoacetate (1.0 mmol, 1.0 eq).
-
Add the desired aldehyde (e.g., benzaldehyde) (1.0 mmol, 1.0 eq).
-
For library synthesis, this process is repeated in parallel, with each vial containing a unique combination of building blocks.
-
-
Reaction Setup and Execution:
-
Add anhydrous ethanol (5 mL) to each vial.
-
Add glacial acetic acid (0.2 mL) as a catalyst. The acid protonates the carbonyls, activating them for nucleophilic attack.
-
Seal the vials and place them in the parallel synthesis block.
-
Heat the reaction mixture to 80 °C with stirring.
-
-
Reaction Monitoring:
-
After 4 hours, pause the reaction and withdraw a small aliquot from a representative reaction.
-
Spot the aliquot on a TLC plate and elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Visualize the plate under UV light (254 nm). The disappearance of starting materials and the appearance of a new, major product spot indicates reaction progression.
-
Continue heating for up to 12 hours or until the reaction is complete.
-
-
Product Isolation and Purification:
-
Allow the reaction mixtures to cool to room temperature. A precipitate of the product may form.
-
Reduce the solvent volume to ~2 mL under reduced pressure.
-
Add cold diethyl ether (15 mL) to fully precipitate the product. Diethyl ether is used as an anti-solvent as the product is typically poorly soluble in it, while impurities remain in solution.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 5 mL).
-
Dry the product under high vacuum.
-
If purity is insufficient (<90% by preliminary analysis), further purification by flash column chromatography on silica gel is required.
-
Compound Characterization and Quality Control
This step is non-negotiable for ensuring the integrity of the library.
-
Structure Confirmation:
-
¹H and ¹³C NMR: Acquire spectra for each unique compound to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass to confirm the elemental composition.
-
-
Purity Assessment:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Analyze each compound to determine its purity. The UV chromatogram peak area is used to calculate purity percentage. The acceptance criterion for the library is a purity of ≥95%.
-
Protocol: Library Plating and Preparation for HTS
The goal of this phase is to transition the validated, pure compounds from powder form into a liquid format suitable for automated, high-throughput screening.
Quality Control Parameters for Screening Libraries
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Mass Spectrometry (from LC-MS) | Measured mass matches calculated mass (± 5 ppm) | Ensures the correct compound is being screened. |
| Purity | UV/ELSD signal from LC | ≥95% | Prevents false positives/negatives from impurities.[] |
| Solubility | Nephelometry or visual inspection in DMSO | Clear solution at 10 mM | Ensures compound is fully dissolved in the stock solution to allow accurate dispensing. |
| Aqueous Solubility | Light scattering or kinetic solubility assay | Varies by assay; aim for solubility at test concentration | Prevents compound precipitation in aqueous assay buffer, which is a common artifact. |
Step-by-Step Plating Procedure
-
Stock Solution Generation:
-
Accurately weigh ~1-2 mg of each purified and validated compound into individually labeled microtubes.
-
Using a calibrated multichannel pipette or automated liquid handler, add the required volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Seal the tubes and vortex/sonicate until all solid is completely dissolved. This creates the Master Stock Solution .
-
-
Master Plate Creation:
-
Using an automated liquid handler, transfer a set volume (e.g., 50 µL) of each 10 mM master stock solution into a designated well of a 384-well polypropylene storage plate. This is the Master Plate .
-
Leave the final column of the plate empty for positive and negative controls.
-
Seal the plate with a foil or plastic seal and store at -20°C or -80°C for long-term preservation.
-
-
Creation of Assay-Ready Plates:
-
Thaw the Master Plate. Centrifuge briefly to collect all liquid at the bottom of the wells.
-
Using a non-contact acoustic dispenser (e.g., Echo) or a pin tool, transfer a very small volume (e.g., 50 nL) from the Master Plate into the wells of a new 384-well assay plate. This new plate is the Assay-Ready Plate or "daughter" plate.
-
The rationale for this step is to minimize freeze-thaw cycles of the valuable Master Plate and to accurately dispense nanoliter volumes required for miniaturized HTS assays.
-
The Assay-Ready Plate can now be used directly in the biological assay by adding assay reagents and cells/protein.
-
High-Throughput Screening and Hit Validation Cascade
Screening is not a single experiment but a campaign designed to systematically identify and validate true hits while discarding artifacts.[9] High-throughput screening involves testing large chemical libraries for activity against biological targets using automation and miniaturized assays.[10]
Caption: The screening cascade for identifying validated hit compounds.
Primary Screen
The entire library is tested at a single, high concentration (e.g., 10 µM) in the primary biological assay. The goal is speed and scale, not precision. Statistical methods (e.g., Z-factor > 0.5) are used to ensure the assay quality is robust.[11]
Hit Confirmation
Initial "actives" from the primary screen are re-tested under the same conditions. This crucial step uses freshly prepared solutions from the original powder or master stock to eliminate false positives arising from handling errors or compound degradation.[11][12]
Dose-Response and Potency Determination
Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀). This establishes a structure-activity relationship (SAR) and prioritizes the most potent compounds.
Hit Validation
Potent compounds are subjected to orthogonal assays. This is the ultimate test of a true hit.[13] An orthogonal assay measures the same biological endpoint but uses a different technology or method (e.g., confirming binding via a biophysical method like SPR after an initial enzymatic assay). This ensures the observed activity is not an artifact of the primary assay format. Compounds that pass this stage are considered validated hits and become the starting point for medicinal chemistry optimization (Hit-to-Lead).
References
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry. [Link]
-
Biletska, O. R., et al. (2020). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds. [Link]
-
Kaur, N., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. [Link]
-
Fares, M., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]
-
Pessetto, F. A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Medicinal Research Reviews. [Link]
-
Liu, Z-Y., et al. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry. [Link]
-
Hu, Y-Q., et al. (2021). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. [Link]
-
Lv, P-C., et al. (2020). Discovery of[1][2][14]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Bridges, A. J. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies. [Link]
-
Kumpf, R. A., et al. (2012). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Journal of Laboratory Automation. [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]
-
Vipergen. (n.d.). Hit Identification. Vipergen. [Link]
-
da Silva, W. R., et al. (2021). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Journal of the Brazilian Chemical Society. [Link]
-
Trova, M. P. (2021). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. [Link]
-
Mayr, L. M., & Bojanic, D. (2009). High-throughput screening of small molecule libraries. Current Opinion in Pharmacology. [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec. [Link]
-
Charles River Laboratories. (n.d.). Compound Libraries. Charles River Laboratories. [Link]
-
Saldivar-Gonzalez, F. I., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Combinatorial Chemistry & High Throughput Screening. [Link]
-
HTS @ The Nucleus. (n.d.). Compound Libraries Available for HTS. Stanford University. [Link]
-
Pharmaron. (n.d.). Hit Identification and Validation Services. Pharmaron. [Link]
-
Dhiman, H., & Singh, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cell Science & Therapy. [Link]
Sources
- 1. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 13. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 2-Bromo-triazolo[1,5-a]pyrimidine for the Development of Potent BRD4 Inhibitors
Application Notes and Protocols: Leveraging 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine for the Development of Potent BRD4 Inhibitors
Introduction: The Therapeutic Promise of BRD4 Inhibition and the Role of the[1][2][3]triazolo[1,5-a]pyrimidine Scaffold
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a pivotal target in epigenetic drug discovery.[1] BRD4 acts as an epigenetic "reader," recognizing and binding to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[1] This interaction is crucial for the recruitment of transcriptional machinery to chromatin, driving the expression of key oncogenes such as c-MYC, and other genes essential for cancer cell proliferation and survival.[2] Consequently, the development of small molecule inhibitors that block the BRD4-acetylated histone interaction represents a promising therapeutic strategy for a multitude of cancers and inflammatory diseases.[1][2]
The[3][4]triazolo[1,5-a]pyrimidine scaffold has been identified as a privileged core structure for the development of novel BRD4 inhibitors.[3][5] This heterocyclic system serves as an effective bioisostere for the N-acetylated lysine (KAc) motif, enabling it to occupy the KAc binding pocket within the BRD4 bromodomains and disrupt its function.[6][7] The strategic functionalization of this core, particularly at the 2-, 5-, and 7-positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the application of 2-Bromo-[3][4]triazolo[1,5-a]pyrimidine as a key starting material for the synthesis of BRD4 inhibitors. We will delve into detailed synthetic protocols for its derivatization, robust methodologies for the biochemical and cellular characterization of the resulting compounds, and an exploration of the structure-activity relationships that govern their inhibitory potential.
The BRD4 Signaling Pathway and Mechanism of Inhibition
BRD4 plays a critical role in gene transcription by linking chromatin marks to the transcriptional apparatus. Inhibition of BRD4 disrupts this cascade, leading to the downregulation of oncogenic gene expression programs.
Figure 1: Mechanism of BRD4 Inhibition. BRD4 recognizes and binds to acetylated histones, recruiting the P-TEFb complex to phosphorylate and activate RNA Polymerase II, leading to the transcription of oncogenes like c-MYC. Triazolo[1,5-a]pyrimidine-based inhibitors competitively bind to the acetyl-lysine (KAc) pocket of BRD4's bromodomains, preventing its association with chromatin and thereby blocking downstream transcriptional activation.
Synthetic Strategies: Functionalization of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine
The bromine atom at the 2-position of the[3][4]triazolo[1,5-a]pyrimidine core is a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize BRD4 inhibitory activity.
General Synthetic Workflow
Figure 2: General synthetic workflow for the development of BRD4 inhibitors from 2-Bromo-[3][4]triazolo[1,5-a]pyrimidine.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl moieties at the 2-position, which are often crucial for establishing key interactions within the BRD4 binding pocket.[8]
Disclaimer: The following is a representative protocol based on similar heterocyclic systems.[8] Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
Aryl- or heteroaryl-boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., XPhosPdG2, 2-5 mol%)[8]
-
Ligand (e.g., XPhos, if not using a pre-catalyst)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 2-Bromo-[3][4]triazolo[1,5-a]pyrimidine (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., XPhosPdG2, 0.05 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-[3][4]triazolo[1,5-a]pyrimidine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The introduction of an amine at the 2-position can provide a key hydrogen bond donor or a vector for further derivatization. The Buchwald-Hartwig amination is the premier method for this transformation.[9][10]
Disclaimer: This is a general protocol and may require optimization for the specific amine and substrate.[6][11]
Materials:
-
Primary or secondary amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., XantPhos Pd G3, 2-5 mol%)[6]
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or DBU, 1.5-2 equivalents)[6]
-
Anhydrous solvent (e.g., Toluene or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., XantPhos Pd G3, 0.05 equivalents) and the base (e.g., NaOtBu, 1.5 equivalents) to a dry reaction vessel.
-
Add the 2-Bromo-[3][4]triazolo[1,5-a]pyrimidine (1 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene) and seal the vessel.
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Biochemical and Cellular Characterization of Novel Inhibitors
A multi-tiered approach is essential to characterize the potency, selectivity, and cellular activity of newly synthesized BRD4 inhibitors.
Biochemical Assays for Direct Inhibitor-Target Interaction
These assays quantify the direct binding of the inhibitor to the BRD4 bromodomains.
TR-FRET is a robust, high-throughput method to measure the displacement of a fluorescently labeled ligand from the BRD4 bromodomain by a test compound.[8]
Materials:
-
Recombinant GST-tagged BRD4 (BD1 or BD2)
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-APC conjugate (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Test compounds and a known BRD4 inhibitor (e.g., JQ1) as a positive control
Procedure:
-
Prepare serial dilutions of the test compounds and controls in assay buffer.
-
In a 384-well plate, add the test compound, recombinant BRD4 protein, and the biotinylated histone peptide.
-
Incubate for 60 minutes at room temperature to allow for binding equilibrium.[8]
-
Add the Europium-labeled anti-GST antibody and Streptavidin-APC conjugate.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against compound concentration to determine the IC₅₀ value.
AlphaScreen™ is another proximity-based assay that is highly sensitive and amenable to high-throughput screening.
Materials:
-
Recombinant GST-tagged BRD4 (BD1 or BD2)
-
Biotinylated histone H4 peptide (acetylated)
-
Glutathione-coated Donor beads
-
Streptavidin-coated Acceptor beads
-
Assay buffer
-
Test compounds and controls
Procedure:
-
Add the test compound, GST-tagged BRD4 protein, and biotinylated histone peptide to a 384-well plate.
-
Incubate for 30 minutes at room temperature.
-
Add the Glutathione-coated Donor beads and incubate for 60 minutes.
-
Add the Streptavidin-coated Acceptor beads and incubate for a further 30-60 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Analyze the data to determine the IC₅₀ values of the test compounds.
Cellular Assays to Confirm Target Engagement and Phenotypic Effects
It is crucial to confirm that the inhibitor engages BRD4 within a cellular context and elicits the expected downstream biological effects.
CETSA® directly measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing definitive evidence of target engagement.[4]
Materials:
-
Cancer cell line of interest (e.g., THP-1, MCF-7)
-
Test compound and vehicle control (DMSO)
-
PBS and lysis buffer
-
Equipment for Western blotting or AlphaScreen™ for protein detection
Procedure:
-
Treat cultured cells with the test compound or vehicle for a defined period (e.g., 1-2 hours).
-
Harvest the cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-65 °C) for 3 minutes, followed by a cooling step.[4]
-
Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.[4]
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble BRD4 in each sample by Western blot or an immunoassay like AlphaScreen™.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
A hallmark of effective BRD4 inhibition is the downregulation of c-MYC and the upregulation of the cell cycle inhibitor p21.[5][12]
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against BRD4, c-MYC, p21, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with various concentrations of the test compound for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities relative to the loading control.
BRD4 inhibition typically leads to cell cycle arrest, most commonly at the G0/G1 phase.[5] This can be quantified by staining DNA with propidium iodide (PI).[9][13]
Materials:
-
Cancer cell line
-
Test compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
Procedure:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Model the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.
BRD4 inhibitors can induce apoptosis in sensitive cancer cell lines.[5] This can be detected by flow cytometry using Annexin V (an early apoptotic marker) and PI (a late apoptotic/necrotic marker).[3][10]
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC and Propidium Iodide
-
1X Annexin V Binding Buffer
Procedure:
-
Treat cells with the test compound for 48-72 hours.
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the[3][4]triazolo[1,5-a]pyrimidine scaffold allows for the elucidation of the SAR, guiding the design of more potent and selective inhibitors.
| Compound | R²-Substituent | BRD4 (BD1) IC₅₀ (µM) | Cellular c-MYC Downregulation | G1 Arrest (%) |
| WS-722 | [Specific R-group] | 2.15 | +++ | 65% |
| Analog 1 | Phenyl | >10 | + | 20% |
| Analog 2 | 4-Chlorophenyl | 5.2 | ++ | 45% |
| Analog 3 | 4-Methoxyphenyl | 3.8 | ++ | 55% |
| Analog 4 | [Amine R-group] | 1.5 | +++ | 70% |
Note: Data presented here is hypothetical and for illustrative purposes, based on trends observed in the literature.[5]
Key SAR Insights:
-
Position 2: The substituent at this position is critical for interaction with the KAc binding pocket. Aryl and heteroaryl groups introduced via Suzuki coupling often enhance potency. Electron-donating groups on the aryl ring can be beneficial. Amines introduced via Buchwald-Hartwig coupling can form key hydrogen bonds.
-
Positions 5 and 7: Modifications at these positions often influence solubility, pharmacokinetic properties, and selectivity against other bromodomain-containing proteins.
Conclusion
2-Bromo-[3][4]triazolo[1,5-a]pyrimidine is a highly valuable and versatile starting material for the development of novel BRD4 inhibitors. The synthetic accessibility of this scaffold, coupled with the power of modern cross-coupling reactions, allows for extensive chemical exploration. The detailed biochemical and cellular protocols provided in this guide offer a robust framework for the comprehensive evaluation of new chemical entities. By integrating synthetic chemistry with rigorous biological testing, researchers can effectively advance the development of next-generation epigenetic therapies targeting BRD4.
References
-
Apoptosis Assay Protocol by Flow Cytometry Using Annexin V Staining Method. (n.d.). Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Retrieved from [Link]
-
BRD4 (BD1) Inhibitor Screening Assay Kit. (n.d.). Retrieved from [Link]
-
Reduction of c-Myc expression via BRD4 inhibition involves p21. (n.d.). Retrieved from [Link]
-
BRD4 (BD1) TR-FRET Assay Kit. (n.d.). Retrieved from [Link]
-
What are BRD4 inhibitors and how do they work? (2024). Retrieved from [Link]
-
b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. (2023). Retrieved from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). Retrieved from [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. (n.d.). Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Retrieved from [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). Retrieved from [Link]
-
Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. (n.d.). Retrieved from [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Retrieved from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Retrieved from [Link]
-
High resolution crystal structure of BRD4-BD1 in complex with a novel inhibitor precursor. (2024). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). Retrieved from [Link]
-
Design, synthesis, and bronchodilator activity of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as PDE 4B inhibitors. (2019). Retrieved from [Link]
-
Synthesis of thiazolopyrimidines by the Sonogashira cross‐coupling technology. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Retrieved from [Link]
-
Discovery of[3][4]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. (2019). Retrieved from [Link]
-
Unprecedented synthesis of 1,2,3-triazolo-cinnolinone via Sonogashira coupling and intramolecular cyclization. (2018). Retrieved from [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). Retrieved from [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of 2-Bromo-triazolo[1,5-a]pyrimidine
Welcome to the technical support center for advancing your research with Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with the challenging, electron-deficient 2-Bromo-triazolo[1,5-a]pyrimidine scaffold. The triazolopyrimidine core is a valuable pharmacophore, and mastering its functionalization is key to unlocking novel chemical entities. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling of 2-Bromo-triazolo[1,5-a]pyrimidine is resulting in a low yield or failing completely. What are the primary causes and how can I fix it?
A1: Core Rationale & Troubleshooting Strategy
Low conversion in the Suzuki coupling of 2-Bromo-triazolo[1,5-a]pyrimidine is a common yet solvable issue. The primary culprits often stem from the unique electronic properties of the heteroaryl bromide and potential side reactions. The triazolo[1,5-a]pyrimidine ring system is electron-deficient, which should facilitate the oxidative addition step, the typical rate-determining step in many Suzuki couplings.[1] However, the presence of multiple Lewis-basic nitrogen atoms can lead to catalyst inhibition or deactivation.[2] Furthermore, competitive side reactions like debromination of the starting material and protodeboronation of the boronic acid are frequent issues.[3][4]
A systematic approach to troubleshooting is essential. The following workflow provides a logical sequence for diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The electron-rich and sterically hindered nature of modern phosphine ligands is crucial for promoting both oxidative addition and reductive elimination.[5] For N-rich heterocycles, palladium pre-catalysts are often superior.
-
Choice of Base: The base is critical for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[6] Weak bases may not be sufficient, while overly strong or nucleophilic bases can cause side reactions.
-
Recommendation: Use a moderately strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. Avoid hydroxide bases if your molecule has base-sensitive functional groups.
-
-
Solvent System: The solvent must solubilize all components and is often used in combination with water to facilitate the dissolution of the inorganic base. However, for substrates prone to debromination or protodeboronation, anhydrous conditions can be beneficial.
-
Recommendation: A mixture of an aprotic polar solvent like 1,4-dioxane or toluene with a small amount of water is a standard starting point. If debromination is observed, switching to strictly anhydrous conditions may be necessary.
-
-
Temperature and Reaction Time: These reactions often require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: Begin with a temperature of 80-100 °C. If the reaction is sluggish, increasing the temperature to 110 °C or employing microwave irradiation can significantly improve yields and reduce reaction times.[3]
-
Q2: I'm observing a significant amount of a debrominated side product (triazolo[1,5-a]pyrimidine). What is causing this and how can I prevent it?
A2: Understanding and Preventing Debromination
Debromination is a common side reaction with heteroaryl halides, particularly those with acidic protons or in the presence of certain reagents.[4] For pyrazolo[1,5-a]pyrimidin-5-ones, a proposed mechanism involves deprotonation by the base, followed by an electronic rearrangement that expels the bromide, and subsequent protonation by a proton source in the reaction mixture (like water) to give the debrominated product.[3]
Mitigation Strategies:
-
Ligand Choice is Critical: The choice of ligand has the most significant impact on suppressing debromination. Bulky, electron-donating ligands can accelerate the desired catalytic cycle, outcompeting the debromination pathway.
-
Primary Recommendation: The use of a tandem catalyst system of XPhos Pd G2 with additional XPhos ligand has been explicitly shown to prevent the debromination of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one.[2] This combination is highly recommended as a starting point.
-
-
Solvent and Base: The presence of a protic solvent can facilitate the final protonation step of the debromination pathway.[3]
-
Recommendation: If debromination persists, ensure your solvent is anhydrous and consider a base that is less hygroscopic.
-
-
Reaction Temperature: Lowering the reaction temperature may slow the rate of debromination relative to the Suzuki coupling.
Table 1: Recommended Starting Conditions to Minimize Debromination
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G2 (2-5 mol%) | Robust pre-catalyst, promotes efficient oxidative addition. |
| Ligand | XPhos (2-5 mol%) | Bulky, electron-rich ligand that accelerates the catalytic cycle, outcompeting debromination.[2] |
| Base | K₃PO₄ (2-3 equiv.) | Effective, non-nucleophilic base. |
| Solvent | 1,4-Dioxane (anhydrous) | Aprotic polar solvent, minimizes proton sources. |
| Temperature | 100 °C (conventional) or 120 °C (microwave) | Provides sufficient energy for the reaction while minimizing thermal decomposition. |
Q3: My starting aryl bromide is consumed, but I see a significant amount of a homocoupled product from my boronic acid and/or a protodeboronated arene. Why is this happening?
A3: Addressing Protodeboronation and Homocoupling
Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often mediated by water and can be accelerated by the base or residual acid.[7] Homocoupling of the boronic acid is typically caused by the presence of oxygen, which can interfere with the palladium catalyst.
Mitigation Strategies:
-
Protect the Boronic Acid: The instability of boronic acids is a frequent cause of low yields.[4] Converting the boronic acid to a more stable boronate ester is a highly effective strategy.
-
Recommendation: Use the corresponding pinacol boronate ester (Bpin) instead of the boronic acid.[4] These are generally more stable to protodeboronation and can be easily prepared or are often commercially available.
-
-
Ensure Rigorously Inert Conditions: Oxygen can lead to the oxidative homocoupling of boronic acids and can also damage the Pd(0) catalyst.
-
Recommendation: Thoroughly degas your solvent (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen).
-
-
Use a Milder Base: If protodeboronation is still an issue, a milder base might be necessary.
-
Recommendation: Potassium fluoride (KF) is a milder base that can be effective, especially if your substrate is sensitive.[6]
-
Underlying Mechanism: The Suzuki-Miyaura Catalytic Cycle
A solid understanding of the catalytic cycle is fundamental to effective troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The three key stages of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-triazolo[1,5-a]pyrimidine, forming a Pd(II) complex. Electron-deficient aryl halides generally undergo this step readily.
-
Transmetalation: The organic group from the activated boronate species is transferred to the palladium center, displacing the halide. This step requires the boronic acid to be activated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Base Screening
This protocol is designed for the systematic optimization of your Suzuki coupling reaction on a small scale.
Materials:
-
2-Bromo-triazolo[1,5-a]pyrimidine (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 3 mol%)
-
Ligand (e.g., XPhos, 3 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
-
Microwave vials or Schlenk tubes
Procedure:
-
Preparation: To a dry microwave vial containing a magnetic stir bar, add the 2-Bromo-triazolo[1,5-a]pyrimidine, the arylboronic acid/ester, and the base.
-
Inerting: Cap the vial with a septum and purge with argon for 5-10 minutes.
-
Reagent Addition: In a separate vial, dissolve the palladium pre-catalyst and ligand in a small amount of anhydrous 1,4-dioxane. Add this catalyst solution to the reaction vial via syringe. Add additional solvent to reach the desired concentration (typically 0.1 M).
-
Degassing: Bubble argon through the reaction mixture for an additional 5 minutes.
-
Reaction: Place the vial in a preheated oil bath at 100 °C or in a microwave reactor set to 120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1 hr, 4 hr, 12 hr).
-
Work-up (for analysis): Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate for analysis.
References
-
El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2899-2911. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(22), 8146–8155. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low... How can I improvise my reaction?. Retrieved from [Link]
-
ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction... Retrieved from [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Available at: [Link]
-
RSC Publishing. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-triazolo[1,5-a]pyrimidine
Technical Support Center: Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine
Introduction: The 2-bromo-[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a valuable building block in medicinal chemistry and drug development, prized for its role as a bioisostere for purines and its utility in constructing complex molecular architectures.[1][4] However, its synthesis is not without challenges. Researchers frequently encounter issues with regioselectivity, formation of isomeric impurities, and incomplete reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these synthetic hurdles, optimize your reaction outcomes, and ensure the integrity of your target compound.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of 2-bromo-[1][2][3]triazolo[1,5-a]pyrimidine.
Problem 1: My final product is a mixture of regioisomers I can't separate by column chromatography.
Scenario: You've completed the synthesis, likely via the common cyclocondensation of 3-amino-5-bromo-1,2,4-triazole with a 1,3-dicarbonyl compound (e.g., malonaldehyde). Your TLC plate shows a single spot, but the ¹H NMR spectrum is complex, suggesting the presence of both the desired 2-bromo-[1][2][3]triazolo[1,5-a]pyrimidine and the undesired 7-bromo-[1][2][3]triazolo[1,5-a]pyrimidine isomer.
Probable Cause: Lack of Regiocontrol During Cyclocondensation
The 3-amino-1,2,4-triazole nucleophile has two nitrogen atoms (N1 and N2) that can initiate the cyclization, leading to two different regioisomeric products. The initial attack of the exocyclic amino group on one of the carbonyls is followed by cyclization involving either N1 or N2 of the triazole ring. The reaction conditions, particularly the pH, govern which pathway is favored.
-
Acidic Conditions (pH < 5): Under acidic conditions, the more basic N1 atom is protonated, deactivating it. This forces the cyclization to occur through the N2 atom, leading preferentially to the undesired[1][2][3]triazolo[4,3-a]pyrimidine intermediate, which upon rearrangement (Dimroth rearrangement) can still lead to a mixture or undesired product.
-
Neutral to Slightly Basic Conditions (pH 6-8): These conditions favor the initial attack by the more nucleophilic N1 atom, leading directly to the thermodynamically more stable and desired[1][2][3]triazolo[1,5-a]pyrimidine scaffold.
Proposed Solutions & Verification:
-
Strict pH Control: Buffer the reaction mixture. The use of acetic acid as a solvent or co-solvent often provides the optimal acidic environment that favors the formation of the desired [1,5-a] isomer. If using mineral acids, ensure the pH does not become too low.
-
Choice of Reagents: Using a pre-formed and characterized 3-amino-5-bromo-1,2,4-triazole is the most reliable method to ensure the bromine is at the 2-position of the final product.
-
Analytical Verification: Distinguishing between the 2-bromo and 7-bromo isomers is crucial. This can be achieved definitively using NMR spectroscopy. The chemical shifts of the H5 and H7 protons are highly diagnostic.
| Compound | H5 Proton (δ ppm) | H7 Proton (δ ppm) | Key ¹H-¹H Coupling |
| 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine | ~8.8-9.0 (dd) | ~7.2-7.4 (dd) | J₅,₆ ≈ 7.0 Hz, J₆,₇ ≈ 4.0 Hz |
| 7-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine | ~8.7-8.9 (d) | N/A (position brominated) | J₅,₆ ≈ 2.5 Hz |
Note: Exact chemical shifts can vary based on solvent and other substituents. The key diagnostic is the presence or absence of the H7 proton signal and the change in the coupling pattern of the H5 and H6 protons.
Problem 2: My NMR shows an unexpected major product, which seems unstable.
Scenario: After performing the cyclocondensation under what you believed were neutral or kinetic conditions, you isolate a product, but its NMR spectrum does not match the desired 2-bromo-[1][2][3]triazolo[1,5-a]pyrimidine. The product may also seem to change over time or upon standing in solution.
Probable Cause: Formation of the Kinetically Favored[1][2][3]triazolo[4,3-a]pyrimidine Isomer
The reaction between a 3-amino-1,2,4-triazole and a 1,3-dielectrophile can first form the kinetically favored, but thermodynamically less stable,[1][2][3]triazolo[4,3-a]pyrimidine isomer. This is particularly common under neutral conditions at lower temperatures. This isomer can often be isolated but will rearrange to the more stable[1][2][3]triazolo[1,5-a]pyrimidine system under thermal or acidic conditions in a process known as the Dimroth rearrangement.
Proposed Solutions & Verification:
-
Induce the Dimroth Rearrangement: If you have isolated the kinetic [4,3-a] isomer, you can convert it to the desired [1,5-a] product. Dissolve the product in a suitable solvent (e.g., ethanol, acetic acid) and heat it, often to reflux. The rearrangement is typically irreversible and leads to the more stable isomer.
-
Adjust Initial Reaction Conditions: To avoid isolating the kinetic product, run the initial cyclocondensation reaction at a higher temperature or for a longer duration. Using acetic acid as the solvent from the start often facilitates the in-situ rearrangement.
-
Structural Confirmation: Differentiating between the [1,5-a] and [4,3-a] systems can be challenging with ¹H NMR alone. Advanced NMR techniques are definitive:
-
¹H-¹⁵N HMBC Spectroscopy: This is the gold-standard method. The correlation patterns between protons (like H5 and H7) and the bridgehead nitrogen atom unequivocally distinguish the two scaffolds.[5]
-
Problem 3: I performed a direct bromination on the parent triazolo[1,5-a]pyrimidine and got a complex mixture of products.
Scenario: You chose to synthesize the parent[1][2][3]triazolo[1,5-a]pyrimidine first and then introduce the bromine via electrophilic aromatic substitution using a source like N-Bromosuccinimide (NBS) or Br₂. After the reaction, TLC and LCMS analysis show multiple products, including mono- and di-brominated species.
Probable Cause: Poor Regiocontrol in Electrophilic Aromatic Substitution
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is an electron-deficient heterocycle, but it can still undergo electrophilic substitution. The electron-rich five-membered triazole ring directs substitution to the pyrimidine ring. However, there are two susceptible positions for bromination: C5 and C7. The C7 position is generally the most electron-rich and kinetically favored site for electrophilic attack. The C5 position is the second most likely site. The C2 position on the triazole ring is the most electron-deficient and least reactive towards electrophiles. Therefore, direct bromination is not a reliable method for synthesizing the 2-bromo isomer and typically yields the 7-bromo isomer as the major product, often with the 5-bromo and 5,7-dibromo compounds as significant side products.
Proposed Solutions & Verification:
-
Change Your Synthetic Strategy: The most effective solution is to avoid direct bromination. Instead, use a "bottom-up" approach by starting with a pre-brominated building block, namely 3-amino-5-bromo-1,2,4-triazole . This ensures the bromine is locked into the correct position from the start.
-
If you must attempt direct bromination: Carefully control the stoichiometry (use no more than 1.0 equivalent of NBS) and temperature (run at low temperatures, e.g., 0 °C to room temperature) to minimize over-reaction. However, expect to face a difficult purification and low yields of any potential 2-bromo product.
-
Characterize the Mixture: Use LCMS to identify the mass of each peak (mono- vs. di-brominated). Use ¹H NMR to identify the isomers based on the characteristic shifts and coupling patterns of the remaining aromatic protons as detailed in the table under Problem 1.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the regioselectivity in the cyclocondensation reaction?
The regioselectivity is determined by which nitrogen of the 3-amino-1,2,4-triazole ring partakes in the final cyclization step after the initial condensation. The triazole ring has two potentially nucleophilic ring nitrogens, N1 and N2. The exocyclic amino group is the most nucleophilic site and initiates the reaction. The subsequent intramolecular cyclization is the regiochemistry-determining step. Under neutral or slightly basic conditions, the N1 nitrogen is more nucleophilic than the N2 nitrogen, leading to the formation of the thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine system. In strongly acidic media, the N1 position is preferentially protonated, rendering it non-nucleophilic and forcing the cyclization to proceed through the less favorable N2 position, which can lead to the isomeric[1][2][3]triazolo[4,3-a]pyrimidine product.
Caption: Regiochemical control in triazolopyrimidine synthesis.
Q2: What is the best and most reliable method to synthesize pure 2-bromo-[1][2][3]triazolo[1,5-a]pyrimidine?
The most robust and regioselective method is the cyclocondensation of 3-amino-5-bromo-1,2,4-triazole with a suitable 1,3-dicarbonyl equivalent, such as malonaldehyde bis(dimethyl acetal). This "bottom-up" approach guarantees that the bromine atom is located at the C2 position of the final heterocyclic system. The reaction is typically performed in an acidic medium, such as acetic acid or ethanol with catalytic acid, at reflux to ensure complete cyclization and dehydration.
Q3: How can I visually troubleshoot my synthesis workflow?
A systematic approach is key. The following flowchart can guide your troubleshooting process from initial reaction analysis to final product confirmation.
Caption: Troubleshooting workflow for synthesis verification.
Part 3: Recommended Experimental Protocol
This protocol describes a reliable method for the synthesis of 2-bromo-[1][2][3]triazolo[1,5-a]pyrimidine that favors the formation of the correct isomer.
Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyrimidine
Reagents:
-
3-Amino-5-bromo-1,2,4-triazole (1.0 equiv)
-
Malonaldehyde bis(dimethyl acetal) (1.1 equiv)
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-amino-5-bromo-1,2,4-triazole (1.0 equiv).
-
Solvent and Reagent Addition: Add glacial acetic acid to the flask to form a slurry (approx. 5-10 mL per gram of aminotriazole). Add malonaldehyde bis(dimethyl acetal) (1.1 equiv) to the mixture.
-
Critical Checkpoint 1: Homogeneity. Stir the mixture at room temperature for 10-15 minutes. The mixture should become a homogeneous solution. If solids persist, gentle warming may be applied.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 4-6 hours.
-
Critical Checkpoint 2: Reaction Monitoring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LCMS. The starting aminotriazole should be consumed. Use a mobile phase such as 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes.
-
Workup - Step 1 (Solvent Removal): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Workup - Step 2 (Neutralization): To the resulting residue, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas (CO₂) ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Critical Checkpoint 3: Product Precipitation. The product should precipitate as a solid during neutralization. If an oil forms, continue to stir vigorously until it solidifies. Cooling the mixture in an ice bath can aid precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to aid in drying.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel.
-
Characterization: Dry the final product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, paying close attention to the signals for the H5 and H7 protons.
References
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332–346. Available at: [Link]
-
Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614–622. Available at: [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
-
Mendez-Arriaga, J. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6891. Available at: [Link]
-
Wang, W., et al. (2019). Discovery of[1][2][3]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115021. Available at: [Link]
-
Gour, H., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available at: [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332-346. Available at: [Link]
-
Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-22. Available at: [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Bromo-triazolo[1,5-a]pyrimidine
Welcome to the technical support center for the cross-coupling of 2-Bromo-triazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific yet versatile scaffold. The triazolo[1,5-a]pyrimidine core is a privileged heterocycle in medicinal chemistry, and its functionalization via cross-coupling reactions is a critical step in the synthesis of novel therapeutic agents.[1] This resource provides field-proven insights to help you navigate the nuances of catalyst selection and reaction optimization.
Catalyst and Ligand Selection: A Strategic Overview
The successful cross-coupling of 2-Bromo-triazolo[1,5-a]pyrimidine hinges on the judicious selection of a palladium catalyst and an appropriate ligand. The electron-deficient nature of the pyrimidine ring and the presence of multiple nitrogen atoms, which can act as catalyst poisons, present unique challenges.[2] Therefore, a robust catalyst system is required to achieve high efficiency and minimize side reactions.
Bulky, electron-rich phosphine ligands are generally the preferred choice for these systems. These ligands stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, and sterically hinder the coordination of the nitrogen atoms of the heterocycle to the palladium, thus mitigating catalyst deactivation.
A decision-making workflow for catalyst selection is outlined below:
Caption: Catalyst selection workflow for cross-coupling reactions.
Recommended Starting Conditions for Common Cross-Coupling Reactions
The following tables provide recommended starting conditions for various cross-coupling reactions with 2-Bromo-triazolo[1,5-a]pyrimidine. These are robust starting points that can be further optimized.
Table 1: Suzuki-Miyaura Coupling
| Component | Recommendation | Notes |
| Palladium Precatalyst | XPhos Pd G2 or G3 (2-5 mol%) | Precatalysts are generally more reliable for generating the active Pd(0) species.[3] |
| Ligand | XPhos (2-5 mol%) | Bulky, electron-rich ligands are crucial to prevent debromination.[2][4] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | The choice of base can significantly impact the reaction outcome. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | The solvent system should be chosen to ensure solubility of all components. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive coupling partners. |
Table 2: Buchwald-Hartwig Amination
| Component | Recommendation | Notes |
| Palladium Precatalyst | BrettPhos Pd G3 or RuPhos Pd G3 (1-3 mol%) | These systems are highly active for C-N bond formation. |
| Ligand | BrettPhos or RuPhos (1-3 mol%) | The choice of ligand can depend on the nature of the amine. |
| Base | NaOtBu or LHMDS (1.5-2 equiv.) | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous conditions are essential. |
| Temperature | 90-120 °C | Reaction times can vary from a few hours to overnight. |
Table 3: Sonogashira Coupling
| Component | Recommendation | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | A copper co-catalyst is essential for this reaction. |
| Copper Co-catalyst | CuI (5-10 mol%) | |
| Base | Et₃N or DIPEA (2-5 equiv.) | The base also often serves as the solvent or co-solvent. |
| Solvent | THF or DMF | Anhydrous and deoxygenated conditions are crucial. |
| Temperature | Room Temperature to 80 °C | The reaction is often run at milder temperatures than Suzuki or Buchwald-Hartwig couplings. |
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of 2-Bromo-triazolo[1,5-a]pyrimidine in a question-and-answer format.
Q1: My reaction is giving a low yield or not proceeding to completion. What are the likely causes and how can I improve it?
A1: Low conversion is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Deactivation: The nitrogen-rich triazolopyrimidine can coordinate to the palladium center, leading to catalyst inhibition.[2]
-
Solution: Increase the bulk and electron-donating properties of the phosphine ligand. Ligands like XPhos, SPhos, or RuPhos are designed to mitigate this issue.[5] Using a higher catalyst loading (e.g., increasing from 2 mol% to 5 mol%) can also be beneficial.
-
-
Inefficient Precatalyst Activation: If you are not using a pre-formed Pd(0) source, the in-situ reduction of the Pd(II) source (like Pd(OAc)₂) might be inefficient.
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent system, leading to a sluggish reaction.
-
Solution: Screen different solvents or solvent mixtures. For Suzuki couplings, adjusting the ratio of the organic solvent to water can improve solubility. For other couplings, switching to a more polar aprotic solvent like DMF or DMA might be necessary, but be mindful of potential side reactions at high temperatures.
-
-
Base Incompatibility: The chosen base may not be optimal for the specific coupling partners.
-
Solution: For Suzuki couplings, screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, ensure the base is strong enough to deprotonate the amine without causing side reactions.
-
Q2: I am observing a significant amount of the debrominated starting material in my reaction mixture. How can I prevent this side reaction?
A2: Debromination, or hydrodehalogenation, is a frequent and problematic side reaction, especially with electron-rich heterocycles or when the desired cross-coupling is slow.[2]
-
Mechanism of Debromination: This side reaction can occur through various pathways, including a base-mediated protonolysis.[2]
-
Solution 1: Ligand Choice: The use of bulky, electron-rich phosphine ligands is the most effective strategy to minimize debromination.[2][4] These ligands accelerate the rate of oxidative addition and reductive elimination, the productive steps of the catalytic cycle, thus outcompeting the debromination pathway. XPhos and its derivatives have shown particular efficacy in this regard.[2][4]
-
Solution 2: Anhydrous Conditions: While Suzuki reactions often use aqueous bases, minimizing the amount of water can sometimes reduce the extent of debromination, as water can be a proton source.
-
Solution 3: Choice of Base: A weaker base might disfavor the debromination pathway. However, this must be balanced with the need for a sufficiently strong base to promote the desired transmetalation step in the catalytic cycle.
-
Q3: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled product from the boronic acid. What is causing this and how can I suppress it?
A3: Homocoupling of the boronic acid (to form a biaryl) is often promoted by the presence of oxygen and Pd(II) species.
-
Cause: Oxygen can facilitate the oxidative homocoupling of boronic acids. Also, if the reduction of the Pd(II) precatalyst to the active Pd(0) is not efficient, the remaining Pd(II) can promote this side reaction.
-
Solution 1: Rigorous Degassing: It is crucial to thoroughly degas the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
Solution 2: Use of Precatalysts: As mentioned previously, using a well-defined Pd(0) precatalyst can minimize the amount of residual Pd(II) in the reaction mixture.
-
Solution 3: Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to increased homocoupling.
-
Q4: I am attempting a Buchwald-Hartwig amination with a primary amine and observing low yields and the formation of diarylated amine byproducts. How can I improve the selectivity for the monoarylated product?
A4: The double arylation of primary amines can be a challenge.
-
Cause: The monoarylated amine product can sometimes be more reactive than the starting primary amine, leading to a second coupling reaction.
-
Solution 1: Ligand Selection: Certain bulky ligands, such as BrettPhos, have been specifically designed to favor the monoarylation of primary amines by sterically hindering the approach of the bulkier monoarylated amine to the palladium center.
-
Solution 2: Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes improve selectivity. Carefully monitoring the reaction progress and stopping it once the starting amine is consumed can also prevent the formation of the diarylated byproduct.
-
Solution 3: Stoichiometry: Using a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) can favor the formation of the monoarylated product.
-
Frequently Asked Questions (FAQs)
Q: Which palladium source is best to start with: Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst?
A: While Pd(OAc)₂ and Pd₂(dba)₃ are common and less expensive palladium sources, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to inconsistent results. For the cross-coupling of challenging substrates like 2-Bromo-triazolo[1,5-a]pyrimidine, it is highly recommended to start with a well-defined palladium precatalyst, such as the Buchwald G2 or G3 palladacycles.[3] These are air- and moisture-stable solids that reliably generate the active catalyst under the reaction conditions, leading to more reproducible results.[3]
Q: How critical is the purity of my reagents and solvents?
A: The purity of all reaction components is paramount for successful and reproducible cross-coupling reactions.
-
Solvents: Anhydrous solvents should be used, especially for Buchwald-Hartwig and Sonogashira couplings. Solvents should be thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions like boronic acid homocoupling.
-
Reagents: The 2-Bromo-triazolo[1,5-a]pyrimidine starting material should be pure. Impurities can interfere with the catalyst. Amines for Buchwald-Hartwig amination should be of high purity; it is often beneficial to filter them through a short plug of alumina before use. Boronic acids can degrade upon storage and should be checked for purity.
Q: Can I use microwave irradiation to accelerate the reaction?
A: Yes, microwave heating can be a very effective tool to accelerate cross-coupling reactions, often reducing reaction times from hours to minutes. It can also sometimes improve yields by minimizing the time for side reactions to occur. However, direct translation of thermally heated reaction conditions to a microwave reactor is not always straightforward. It is advisable to start with lower temperatures and shorter reaction times and optimize from there.
Q: What is the general order of reactivity for halogens in these cross-coupling reactions?
A: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is due to the carbon-halogen bond strength, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst. Consequently, iodo-substituted triazolopyrimidines would be expected to react under milder conditions than their bromo counterparts. Chloro-substituted analogues are typically the least reactive and often require more specialized, highly active catalyst systems.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
Caption: Step-by-step Suzuki-Miyaura coupling protocol.
General Procedure for a Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add the 2-Bromo-triazolo[1,5-a]pyrimidine (1.0 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%), the ligand (e.g., BrettPhos, 1-3 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel.
-
Addition of Reagents: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Conditions: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.
References
- Bruno, N. C. (2014). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
-
El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(7), 3865-3877. [Link]
-
Zhang, T., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 868. [Link]
-
Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4436. [Link]
-
Torraca, K. E., & Buchwald, S. L. (2005). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 44(38), 6172-6196. [Link]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(7), 3865-3877. [Link]
- Mamadshoeva, S. S., et al. (2021). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA.
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European journal of medicinal chemistry, 167, 339-353. [Link]
- BenchChem. (2023). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem Technical Documents.
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Organ, M. G., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 55(21), 3073-3086. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dot | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of the Triazolopyrimidine Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the functionalization of the triazolopyrimidine scaffold. This guide is designed to provide practical, in-depth assistance in overcoming the inherent low reactivity of this important heterocyclic system. The triazolopyrimidine core is a privileged structure in medicinal and agrochemical chemistry, but its electron-deficient nature often presents significant synthetic challenges.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to successfully navigate these challenges.
Troubleshooting Guide: Overcoming Low Reactivity
This section addresses common issues encountered during the functionalization of the triazolopyrimidine ring, providing explanations for the underlying chemical principles and actionable solutions.
Problem 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Probable Causes:
-
Electron-Deficient Ring System: The triazolopyrimidine nucleus is electron-poor, which can make oxidative addition of palladium to a halo-triazolopyrimidine substrate slow.
-
Catalyst Inhibition: The nitrogen atoms in the triazolopyrimidine ring can coordinate to the metal center of the catalyst, leading to catalyst deactivation or inhibition.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. An unsuitable ligand may not be effective for this specific substrate class.
-
Incorrect Base Selection: The choice and strength of the base are critical for the efficiency of the catalytic cycle.
Solutions and Strategies:
| Strategy | Details and Rationale | Recommended Starting Conditions |
| Ligand Selection | For electron-deficient heterocycles, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and stabilize the catalytic species. | Suzuki: XPhos, SPhos, RuPhos Buchwald-Hartwig: BrettPhos for primary amines, RuPhos for secondary amines. |
| Catalyst Choice | Modern pre-catalysts (e.g., G3 or G4 palladacycles) are often more efficient than traditional sources like Pd(OAc)2 as they form the active LPd(0) catalyst more cleanly. | XPhosPdG3 is a good starting point for challenging couplings. |
| Base Optimization | Strong, non-nucleophilic bases are typically required. However, for base-sensitive substrates, weaker bases at higher temperatures may be necessary. | Suzuki: K2CO3, Cs2CO3 Buchwald-Hartwig: NaOtBu, KOtBu, LHMDS. For base-sensitive groups, consider K3PO4. |
| Solvent and Temperature | Aprotic polar solvents are generally effective. Higher temperatures may be required to overcome the activation energy barrier. | Dioxane, Toluene, or THF at temperatures ranging from 80-120 °C. Microwave irradiation can also be beneficial. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Halo-Triazolopyrimidine
-
To a dry reaction vial, add the halo-triazolopyrimidine (1.0 equiv.), arylboronic acid (1.5 equiv.), and a suitable base (e.g., K2CO3, 2.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhosPdG3, 2-5 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Poor Regioselectivity in Direct C-H Functionalization
Probable Causes:
-
Multiple Reactive C-H Bonds: The triazolopyrimidine ring has several C-H bonds with varying degrees of acidity and accessibility.
-
Steric Hindrance: Bulky substituents on the ring or the coupling partner can influence the site of functionalization.
-
Reaction Mechanism: The regioselectivity can be highly dependent on the reaction mechanism (e.g., concerted metalation-deprotonation vs. electrophilic aromatic substitution-type).
Solutions and Strategies:
-
Directing Groups: The introduction of a directing group can control the regioselectivity of C-H functionalization. However, this requires additional synthetic steps.
-
Catalyst and Ligand Control: The choice of catalyst and ligand can significantly influence the regioselectivity. For instance, in direct arylation, the nature of the phosphine ligand can favor one position over another.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of key intermediates and thus influence the regiochemical outcome.
-
Computational Studies: Density Functional Theory (DFT) calculations can help predict the most reactive sites for electrophilic or nucleophilic attack, guiding experimental design.[2]
Workflow for Optimizing Regioselectivity in Direct C-H Arylation
Caption: Optimization workflow for regioselectivity.
Problem 3: Difficulty with Electrophilic Substitution (e.g., Halogenation, Nitration)
Probable Causes:
-
Electron-Withdrawing Nature: The fused ring system is highly electron-deficient, making it resistant to attack by electrophiles.
-
Harsh Reaction Conditions: Forcing conditions can lead to decomposition or unwanted side reactions.
Solutions and Strategies:
-
Activating Groups: The presence of electron-donating groups on the triazolopyrimidine ring can increase its nucleophilicity and facilitate electrophilic substitution.
-
Milder Reagents: Employing milder and more reactive electrophilic reagents can improve yields and reduce side products. For example, using N-halosuccinimides (NBS, NCS, NIS) for halogenation instead of elemental halogens.
-
Hypervalent Iodine Reagents: These reagents can facilitate halogenation under mild, aqueous conditions.
-
Lewis Acid Catalysis: A Lewis acid can be used to activate the electrophile.
Experimental Protocol: Regioselective Halogenation using a Hypervalent Iodine Reagent
-
To a solution of the triazolopyrimidine substrate (1.0 equiv.) in a suitable solvent (e.g., aqueous acetonitrile), add the potassium halide salt (KX, 1.5 equiv.).
-
Add the hypervalent iodine(III) reagent (e.g., PIDA or PIFA, 1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at ambient temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the triazolopyrimidine ring generally unreactive towards functionalization?
The triazolopyrimidine ring system is a fused aromatic heterocycle containing multiple nitrogen atoms. These nitrogen atoms are electronegative and withdraw electron density from the carbon framework, making the ring electron-deficient.[2] This low electron density makes the ring less susceptible to electrophilic attack and can also slow down key steps in transition-metal-catalyzed reactions like oxidative addition.
Q2: Which positions on the[2][3]triazolo[1,5-a]pyrimidine ring are most susceptible to functionalization?
The reactivity of the different positions depends on the nature of the reaction.
-
Electrophilic attack: Computational studies suggest that the N-3 and N-4 atoms are potential sites for attack by hard electrophiles in the aromatic system.[4]
-
Nucleophilic attack: The pyrimidine ring is generally more electron-deficient than the triazole ring, making it more susceptible to nucleophilic attack, especially if a good leaving group is present.
-
C-H Functionalization: The most acidic C-H bond is often targeted in direct C-H functionalization reactions. The relative acidity can be influenced by substituents on the ring.
Reactivity Map of the[2][3]triazolo[1,5-a]pyrimidine Core
Caption: Reactivity of the triazolopyrimidine core.
Q3: What are the key considerations when choosing a catalyst system for cross-coupling reactions on a triazolopyrimidine scaffold?
-
Nature of the Substrate: The electronic properties of the triazolopyrimidine (electron-deficient) and the nature of the leaving group (I > Br > Cl) will influence the choice of catalyst and ligand.
-
Ligand Properties: Bulky, electron-rich ligands are generally preferred to promote oxidative addition and prevent catalyst decomposition.
-
Pre-catalyst vs. In-situ Generation: Pre-formed palladium pre-catalysts often offer better reproducibility and activity compared to generating the active catalyst in situ from sources like Pd(OAc)2.
-
Reaction Type: The optimal ligand will differ for different cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig).
Q4: Can photoredox catalysis be used to functionalize the triazolopyrimidine ring?
Yes, photoredox catalysis is a powerful modern tool for the functionalization of electron-deficient heterocycles.[5] It can enable reactions that are difficult to achieve with traditional thermal methods. For example, it can be used for late-stage functionalization, such as alkylation or arylation, under mild conditions. This approach often involves the generation of radical intermediates that can react with the heterocyclic core.
References
- Mrayej, H. E., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74.
- Shalaby, A. M. (2009). Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives. Spectroscopy Letters, 42(6-7), 346-353.
- Bozorgmehr, M. R., & Jarahi, A. (2023). π-Delocalization and aromaticity as key factors in regioselective ring closure of fused triazolopyrimidines: an experimental–theoretical approach. New Journal of Chemistry.
- Mrayej, H. E., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies.
- Lee, S., Lee, D., Kim, J., Kim, H., & Park, Y. (2024). Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy. Journal of Medicinal Chemistry.
-
Mrayej, H. E., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. [Link].
- Al-dujaili, A. H., & Al-Zayady, K. J. (2018). Optimization of the Suzuki-Miyaura coupling and triazole isomerization.
-
Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]
- Rocchigiani, L., & Protti, S. (2021). Photocatalytic transformation of aliphatic heterocycles and electron-poor alkenes into functionalized heteroarenes. Green Chemistry, 23(1), 275-280.
- Wang, C., & Li, X. (2018). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 8(61), 34963-34976.
- Kumar, A., & Sharma, P. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
- Goulle, V., & Constant, S. (2019). Direct palladium-catalyzed C–H arylation of bioactive triazolyl-C-nucleosides on a key position of the heterocyclic base.
- Singh, S., & Kumar, V. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
- Reddit. (2016).
- Aydemir, M., & Gümrükçüoğlu, İ. (2017). Test experiments for optimization of the Suzuki-Miyaura coupling reactions.
- Lukianov, O., Tkachuk, V. M., Yutilova, K., & Sukach, V. (2023). Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group.
- Bakherad, M., & Keivanloo, A. (2016). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Tetrahedron Letters, 57(4), 461-465.
- Wang, H., & Chen, J. R. (2021).
- Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 111(3), 2235-2259.
- Chuprakov, S., & Fokin, V. V. (2008). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. PubMed Central.
- Kudyakova, Y. S., & Slepukhin, P. A. (2015). 2-Amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines: Synthesis and reactions with electrophilic reagents.
-
Abadi, A. H., & E-Sokkary, R. I. (2013). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health.
- Kumar, A., & Sharma, P. (2019). Facile and direct halogenation of 1,2,3-triazoles promoted by a KX–oxone system under transition metal free conditions. New Journal of Chemistry, 43(44), 17293-17297.
- Shields, B. J., & Doyle, A. G. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. PubMed Central.
- Mrayej, H. E., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology.
- Ellermann, K., & Langer, P. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. (2020). PubMed.
- Kumar, S., & Sridhar, B. (2014). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.
- ChemInform Abstract: Catalytic Synthesis Methods for Triazolopyrimidine Deriv
- Jana, R., & Pathak, T. P. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central.
- Buchwald-Hartwig Amin
- Rocchigiani, L., & Protti, S. (2021). Photocatalytic transformation of aliphatic heterocycles and electron-poor alkenes into functionalized heteroarenes.
- Sim, J., Viji, M., & Rhee, Y. H. (2024).
- Schroeder, C. M., & Moore, J. S. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois.
- Abdelkhalek, A., & Attia, M. (2022). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Samara Journal of Science.
- Kashani, S. K., & Jessiman, J. E. (2022).
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). MDPI.
- LvcH. (2024). Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. eScholarship.org.
- Radi, S., & El-Massaoudi, M. (2014). “On water” direct Pd-catalysed C–H arylation of thiazolo[5,4-d]pyrimidine derivatives. RSC Advances, 4(108), 63351-63354.
- Moon, Y., & Kwon, S. (2016). ChemInform Abstract: Palladium‐Catalyzed Divergent Arylation with Triazolopyridines: One‐Pot Synthesis of 6‐Aryl‐2‐α‐styrylpyridines. Sci-Hub.
Sources
- 1. Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic transformation of aliphatic heterocycles and electron-poor alkenes into functionalized heteroarenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the comprehensive support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is meticulously crafted for researchers, medicinal chemists, and process development scientists who encounter the nuances of SNAr chemistry. Here, we move beyond simple protocols to explore the underlying principles that govern these powerful C-N and C-O bond-forming reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs) - Your First Stop for SNAr Troubleshooting
This section addresses the most common issues encountered in the lab.
Q1: My SNAr reaction is not proceeding, or the yield is extremely low. What's the first thing I should check?
A1: The most critical factor for a successful SNAr reaction is the electronic activation of the aromatic ring. These reactions hinge on the stabilization of a negatively charged intermediate (the Meisenheimer complex)[1][2][3]. Insufficient activation is the primary reason for failure.
-
Causality: Nucleophilic attack on an aromatic ring is inherently difficult due to the ring's electron density. To facilitate this, the ring must be rendered electron-deficient (electrophilic). This is achieved by placing strong electron-withdrawing groups (EWGs) on the aromatic substrate.
-
Troubleshooting Steps:
-
Verify EWG Presence: Confirm that your aryl halide possesses at least one potent EWG, such as a nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), or carbonyl group[4].
-
Check EWG Position: The EWG must be positioned ortho or para to the leaving group (e.g., a halide). This specific placement allows for resonance delocalization and stabilization of the negative charge of the Meisenheimer complex[1][2]. A meta-positioned EWG offers no such resonance stabilization, rendering the reaction significantly slower or unfeasible[3].
-
Increase Activation: If possible, use a substrate with multiple ortho/para EWGs. The reaction rate increases dramatically with each additional activating group[1][5]. For instance, the reaction of 2,4-dinitrochlorobenzene is orders of magnitude faster than that of 4-nitrochlorobenzene under the same conditions.
-
Q2: I'm observing the formation of multiple side products on my TLC plate. How can I improve the selectivity of my reaction?
A2: Side product formation often points to issues with di-substitution, reaction with the solvent (solvolysis), or competing reaction sites.
-
Di-substitution: If your substrate has more than one leaving group, the nucleophile may substitute multiple times. To favor mono-substitution, carefully control the stoichiometry. Use 1.0-1.1 equivalents of your nucleophile and consider lowering the reaction temperature to modulate reactivity.
-
Solvolysis: If you are using a potentially nucleophilic solvent, like methanol or ethanol, it can compete with your intended nucleophile, especially at elevated temperatures. It is highly recommended to use a non-reactive, polar aprotic solvent like DMSO, DMF, or acetonitrile.
-
Regioselectivity Issues: For substrates with multiple potential leaving groups in different electronic environments, the site of substitution is dictated by the position of the activating EWGs. The most electron-deficient carbon will be the primary site of attack.
Q3: My reaction works, but the rate is impractically slow. How can I accelerate it without causing decomposition?
A3: Several factors can be tuned to increase the reaction rate.
-
Temperature: SNAr reactions are often accelerated by heat. A modest increase in temperature (e.g., from 80 °C to 100 °C) can significantly enhance the rate. However, monitor for thermal degradation of your starting materials or products.
-
Solvent Choice: The choice of solvent is paramount. Polar aprotic solvents (e.g., DMSO, DMF, NMP) are superior for SNAr reactions because they effectively solvate the counter-ion of the nucleophile (e.g., K⁺, Na⁺) but poorly solvate the anionic nucleophile itself. This leaves the nucleophile "naked" and more reactive. Protic solvents, in contrast, can hydrogen-bond with the nucleophile, creating a solvent cage that blunts its reactivity.
-
Leaving Group: The nature of the leaving group in SNAr reactions follows a counterintuitive trend: F > Cl ≈ Br > I [4]. This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group[1][4]. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to attack. If you have the option, choose an aryl fluoride for the fastest kinetics.
In-Depth Troubleshooting Guides
Guide 1: Overcoming Poor Substrate Activation
When dealing with substrates that lack strong ortho/para EWGs, the reaction barrier is significantly higher. Here’s a systematic approach to address this challenge.
The Challenge of Unactivated Rings: Standard SNAr conditions often fail for substrates like chlorobenzene. The energy of the Meisenheimer complex is too high without the stabilizing influence of an EWG[3].
Solutions & Methodologies:
-
Forced Conditions (High Temperature/Pressure): While not always ideal, increasing the temperature dramatically (e.g., >150 °C) in a sealed vessel can sometimes drive the reaction to completion. This is generally a last resort due to potential side reactions.
-
Catalysis for Unactivated Aryl Halides:
-
Transition Metal Catalysis: Recent advances have shown that certain transition metal complexes can catalyze SNAr reactions on unactivated aryl chlorides. For example, ruthenium complexes like [CpRu(p-cymene)]PF₆ can activate the C-Cl bond via π-coordination, making the ring susceptible to nucleophilic attack[6].
-
Photoredox Catalysis: Visible-light photoredox catalysis can enable the SNAr of electron-neutral and even electron-rich fluoroarenes by generating highly reactive radical intermediates[7]. This modern approach allows for reactions under much milder conditions.
-
-
Phase-Transfer Catalysis (PTC): PTC is particularly effective when the nucleophile is an anion (e.g., an alkoxide or thiolate) that is soluble in an aqueous or solid phase but insoluble in the organic phase containing the aryl halide. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), transports the nucleophile into the organic phase, facilitating the reaction[8][9].
Caption: Phase-Transfer Catalysis (PTC) Workflow for SNAr.
Data-Driven Optimization: Quantitative Insights
Making informed decisions requires quantitative data. The tables below summarize key parameters to guide your experimental design.
Table 1: Relative Activating Strength of Common Electron-Withdrawing Groups (EWGs)
The activating power of an EWG is its ability to stabilize the negative charge of the Meisenheimer intermediate. While a precise universal scale is difficult to establish, extensive studies have provided a clear hierarchy.
| Electron-Withdrawing Group (EWG) | Typical Position | Relative Activating Strength | Notes |
| Nitro (-NO₂) | ortho, para | Very Strong | The most common and powerful activating group for SNAr.[4] |
| Cyano (-CN) | ortho, para | Strong | Excellent activator through resonance and induction. |
| Trifluoromethyl (-CF₃) | ortho, para | Strong (Inductive) | Primarily activates through a strong inductive effect. |
| Acyl/Carbonyl (-C(O)R) | ortho, para | Strong | Stabilizes the negative charge via resonance. |
| Sulfonyl (-SO₂R) | ortho, para | Strong | Potent activator through both resonance and induction. |
Table 2: Influence of Leaving Group on Relative Reaction Rate
The rate of SNAr is highly dependent on the electronegativity of the leaving group, which influences the electrophilicity of the reaction center.
| Leaving Group (X) | Relative Rate | Causality |
| -F | ~3300 | Highest electronegativity strongly polarizes the C-X bond, making the carbon highly electrophilic and susceptible to attack.[5] |
| -Cl | ~4.5 | Moderate electronegativity and good bond polarity. |
| -Br | ~3.8 | Similar to chlorine. |
| -I | 1 | Lowest electronegativity among halogens results in the least electrophilic carbon center. |
Relative rates are approximate and can vary with substrate and conditions.
Table 3: Properties of Common Solvents for SNAr Reactions
Choosing the right solvent is crucial for maximizing the reactivity of your nucleophile.
| Solvent | Formula | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 47 | 189 | Excellent for dissolving salts; high boiling point allows for a wide temperature range. Can be difficult to remove.[10][11] |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | Polar Aprotic | 38 | 153 | Very common and effective SNAr solvent. Can decompose at high temperatures.[10] |
| Acetonitrile (MeCN) | CH₃CN | Polar Aprotic | 37.5 | 82 | Lower boiling point, easier to remove. Good for reactions at moderate temperatures.[10][11] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.5 | 66 | Less polar than DMSO/DMF but still effective, especially for less polar reactants.[10] |
| Ethanol (EtOH) | CH₃CH₂OH | Polar Protic | 24.3 | 78.5 | Generally avoided as it can act as a competing nucleophile and solvate/deactivate anionic nucleophiles through hydrogen bonding.[12] |
Experimental Protocols: Self-Validating Methodologies
These protocols provide detailed, step-by-step procedures for common SNAr transformations.
Protocol 1: Synthesis of an Aryl Ether via SNAr
This protocol details the reaction between an activated aryl fluoride and an alcohol to form an aryl ether, a common structural motif in pharmaceuticals.
Caption: Workflow for Aryl Ether Synthesis via SNAr.
Materials:
-
Activated Aryl Fluoride (e.g., 1-fluoro-4-nitrobenzene) (1.0 equiv)
-
Alcohol (e.g., Benzyl alcohol) (1.1 equiv)
-
Strong Base (e.g., Sodium Hydride, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup
Procedure:
-
Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Alkoxide Formation:
-
Add the alcohol (1.1 equiv) to the flask, followed by anhydrous THF to create a ~0.5 M solution.
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add the sodium hydride (1.2 equiv) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium alkoxide should be complete.
-
-
SNAr Reaction:
-
Add the activated aryl fluoride (1.0 equiv) to the reaction mixture.
-
Fit the flask with a condenser and heat the reaction to reflux (~65-70 °C).
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the aryl fluoride is consumed (typically 2-8 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water to quench the excess NaH.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure aryl ether.
-
Protocol 2: Synthesis of a Diaryl Amine via SNAr
This protocol outlines the coupling of an activated aryl chloride with an aniline derivative.
Materials:
-
Activated Aryl Chloride (e.g., 2-chloro-5-nitropyridine) (1.0 equiv)
-
Aniline derivative (e.g., 4-methoxyaniline) (1.1 equiv)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the activated aryl chloride (1.0 equiv), the aniline derivative (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF to dissolve the reactants (~0.5 M concentration).
-
Reaction:
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the substrates and should be determined empirically.
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of water. The product will often precipitate out of solution.
-
If a precipitate forms, collect it by vacuum filtration, wash with water, and dry.
-
If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the crude material by recrystallization or column chromatography as needed.
-
References
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, Royal Society of Chemistry. [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PubMed Central, National Institutes of Health. [Link]
-
13.4. Reaction Rates and Relative Reactivity. Introduction to Organic Chemistry. [Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, ACS Publications. [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II, KPU Pressbooks. [Link]
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Babylon. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Imperial College London. [Link]
-
Nucleophilic aromatic substitution reactions under phase-transfer conditions. Synthesis of alkyl aryl sulfides from isomeric dichlorobenzenes and thiolates. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PubMed Central, National Institutes of Health. [Link]
-
Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
Catalytic SNAr of unactivated aryl chlorides. Chemical Communications, Royal Society of Chemistry. [Link]
-
Experiment 3: Nucleophilic Aromatic Substitution (SNAr) | Request PDF. ResearchGate. [Link]
-
Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]
-
SNAr reaction mechanism. YouTube. [Link]
-
Catalytic SNAr of unactivated aryl chlorides. Semantic Scholar. [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Phase transfer catalysis (PTC). OperaChem. [Link]
-
Visible-Light SNAr Pyridination of Aryl Halides and Triflates with Acridine-Lewis Acid Photocatalysts. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Course: Advanced Organic Chemistry (2022). Sustainable Chemical Science and Technology (SCST) in TIGP. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central, National Institutes of Health. [Link]
-
Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. | Request PDF. ResearchGate. [Link]
-
Common Organic Solvents: Table of Properties. University of California, Berkeley. [Link]
-
Nucleophilic substitution. Royal Society of Chemistry. [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, ACS Publications. [Link]
-
17.1 Nucleophilic aromatic substitution. Organic Chemistry II, Lumen Learning. [Link]
-
Common Polar Aprotic Solvents Guide | PDF. Scribd. [Link]
-
Physical Properties of liquids. Asian Journal of Research in Chemistry. [Link]
-
Greener Dipolar Aprotic Solvents for the Dynamic Polycondensation of High- Performance Polyimide Membranes. The Royal Society of Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Catalytic SNAr of unactivated aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijirset.com [ijirset.com]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 12. ajrconline.org [ajrconline.org]
Technical Support Center: Troubleshooting the Dimroth Rearrangement in triazolo[4,3-a]pyrimidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolo[4,3-a]pyrimidine precursors. This guide provides in-depth troubleshooting strategies and frequently asked questions to address challenges related to the Dimroth rearrangement, a common isomerization reaction in heterocyclic chemistry. Our goal is to equip you with the scientific understanding and practical solutions to control this rearrangement and achieve your desired synthetic outcomes.
Introduction to the Dimroth Rearrangement
The Dimroth rearrangement is a thermally- or catalytically-driven isomerization of certain nitrogen-containing heterocycles.[1] In the context of triazolopyrimidines, it most often involves the conversion of the kinetically favored, but less stable,[1][2][3]triazolo[4,3-a]pyrimidine isomer into the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrimidine isomer.[3] This rearrangement proceeds through a mechanism known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure), which involves the opening of the pyrimidine ring followed by re-closure to form the more stable isomer.[4] Understanding the factors that influence this rearrangement is critical for controlling the regioselectivity of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Question 1: My reaction is yielding the undesired [1,5-a] isomer instead of the targeted [4,3-a] product. What are the likely causes and how can I fix this?
Answer: This is a classic case of the Dimroth rearrangement proceeding to the thermodynamically favored product. The primary factors driving this are reaction conditions that allow the system to reach thermodynamic equilibrium.
Probable Causes:
-
Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier for the rearrangement.[4]
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze the ring-opening and ring-closing steps of the rearrangement.[5]
-
Prolonged Reaction Times: Longer reaction times increase the likelihood of the kinetic [4,3-a] product converting to the thermodynamic [1,5-a] isomer.
-
Polar Solvents: Polar solvents can facilitate the charge separation in the intermediates of the rearrangement mechanism.
Solutions:
-
Temperature Control: If possible, run the reaction at a lower temperature. Even a modest decrease from reflux to 60-80°C can significantly favor the kinetic product.[4] For some sensitive substrates, running the reaction at or below room temperature may be necessary.
-
pH Management:
-
If the reaction can proceed under neutral conditions, this is often the best approach to avoid catalysis of the rearrangement.
-
If an acid is required for the initial cyclization, consider using a milder acid or a catalytic amount. For example, acetic acid under microwave irradiation has been used for the synthesis of related triazolo[4,3-a]pyridines, suggesting that controlled acidic conditions can be effective.[6]
-
-
Reaction Time Optimization: Monitor the reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting material is consumed to minimize the time for the rearrangement to occur.
-
Solvent Choice: Experiment with less polar solvents. Aromatic hydrocarbons like toluene or xylenes may be suitable alternatives to more polar options like DMF or alcohols.
Question 2: I've managed to synthesize the [4,3-a] isomer, but it seems to be rearranging during purification or storage. How can I improve its stability?
Answer: The inherent instability of some [4,3-a] isomers compared to their [1,5-a] counterparts can be a significant challenge. However, both structural modifications and handling procedures can enhance their stability.
Probable Causes:
-
Residual Acid or Base: Trace amounts of acid or base from the workup can catalyze the rearrangement over time.
-
Substituent Effects: The electronic nature of the substituents on the pyrimidine and triazole rings can influence the stability of the [4,3-a] isomer. Electron-withdrawing groups on the pyrimidine ring can make it more susceptible to nucleophilic attack, initiating the rearrangement.
-
Exposure to Heat or Light: As with the initial synthesis, energy input can promote isomerization.
Solutions:
-
Thorough Purification: Ensure all catalytic residues are removed. This may involve an aqueous wash with a mild bicarbonate solution to neutralize any residual acid, followed by a wash with brine and drying over an anhydrous salt.
-
Structural Stabilization: If you are in the process of designing your synthetic targets, consider incorporating a group that can stabilize the [4,3-a] isomer. For instance, a carbonyl group on the pyrimidine ring can form a hydrogen bond with protons on an adjacent amino group, which has been shown to hamper the Dimroth rearrangement.
-
Storage Conditions: Store the purified [4,3-a] product in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to minimize degradation. If the compound is soluble in a non-polar solvent in which it is stable, storing it as a solution may be an option.
Question 3: How can I be certain whether I have the [4,3-a] or the [1,5-a] isomer? My initial NMR analysis is ambiguous.
Answer: Differentiating between these two isomers is crucial and can sometimes be challenging with basic 1D NMR alone. However, a combination of spectroscopic techniques and a deeper analysis of the NMR data can provide a definitive answer.
Analytical Strategies:
-
1H NMR Spectroscopy:
-
Chemical Shifts: Protons on the pyrimidine ring of the [1,5-a] isomer are often in a different electronic environment compared to the [4,3-a] isomer, leading to distinct chemical shifts. For example, in one study, the rearrangement of a[1][2][3]triazolo[4,3-c]pyrimidine to its [1,5-c] isomer resulted in a significant downfield shift of a methyl group signal from 2.39 ppm to 3.04 ppm.[4] While the exact shifts will vary with the specific molecule, a comparison of analogous known compounds in the literature can be very informative.
-
-
13C NMR Spectroscopy: The carbon chemical shifts, particularly of the bridgehead carbons and the carbons adjacent to the nitrogen atoms, will differ between the two isomers.
-
2D NMR Spectroscopy (HMBC): This is a powerful tool for unambiguous structure determination. A 1H-15N HMBC experiment can definitively distinguish the isomers by observing the correlations between protons and the nitrogen atoms of the heterocyclic core. The 15N chemical shifts of the pyridine-like and pyrrole-like nitrogens in the two isomers are significantly different, providing a clear diagnostic tool.[7][8]
-
UV Spectroscopy: The two isomeric series often exhibit different UV absorption wavelengths, which can be a quick check if you have reference spectra for similar compounds.[5]
-
X-ray Crystallography: If you can obtain a suitable crystal, single-crystal X-ray diffraction will provide the absolute structure and is the gold standard for isomer differentiation.
Experimental Protocol: Synthesis of a triazolo[4,3-a]pyrimidine with Potential for Rearrangement
This protocol is a representative example of a synthesis where the Dimroth rearrangement is a known consideration.
Synthesis of 7-(4-chlorophenyl)-5-methyl-1-phenyl-[1][2][3]triazolo[4,3-a]pyrimidine
This procedure is adapted from a one-pot, three-component synthesis.[7]
Reagents and Materials:
-
5-Amino-1-phenyl-1H-1,2,4-triazole
-
4-Chlorobenzaldehyde
-
Ethyl acetoacetate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-amino-1-phenyl-1H-1,2,4-triazole (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
Upon consumption of the starting materials (typically 4-6 hours), allow the reaction to cool to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and triturate the residue with cold ethanol to induce crystallization.
-
Recrystallize the crude product from ethanol to obtain the pure 7-(4-chlorophenyl)-5-methyl-1-phenyl-[1][2][3]triazolo[4,3-a]pyrimidine.
Troubleshooting this Protocol:
-
If the [1,5-a] isomer is the major product: Reduce the reflux time and monitor the reaction more frequently. Consider lowering the reaction temperature to 60°C.
-
If the reaction is sluggish at lower temperatures: A different catalyst might be necessary. However, stronger acids are more likely to promote the rearrangement.
Data Presentation: Influence of Reaction Conditions on Isomer Ratio
The following table summarizes hypothetical data based on literature principles to illustrate how reaction conditions can influence the ratio of the kinetic ([4,3-a]) to the thermodynamic ([1,5-a]) product.
| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst | [4,3-a] : [1,5-a] Ratio |
| 1 | Toluene | 80 | 2 | None | 95 : 5 |
| 2 | Toluene | 110 (reflux) | 8 | None | 30 : 70 |
| 3 | Ethanol | 78 (reflux) | 6 | Acetic Acid (cat.) | 60 : 40 |
| 4 | DMF | 100 | 12 | K2CO3 | 10 : 90 |
| 5 | Dichloromethane | 25 | 12 | None | >98 : <2 |
Visualizing the Dimroth Rearrangement and Troubleshooting
The Mechanism of the Dimroth Rearrangement
Caption: Mechanism of the Dimroth Rearrangement.
Troubleshooting Workflow
Caption: A workflow for troubleshooting unwanted Dimroth rearrangement.
Frequently Asked Questions (FAQs)
Q1: Is the Dimroth rearrangement always undesirable? A: Not at all. In many cases, the thermodynamically stable [1,5-a] isomer is the desired product. In such syntheses, the rearrangement is intentionally promoted by using conditions like high heat or acidic/basic catalysis to drive the reaction to completion.[3]
Q2: Can substituents completely prevent the rearrangement? A: While some substituents can significantly disfavor the rearrangement, completely preventing it under all conditions is unlikely. However, as mentioned, strategic placement of groups that introduce steric hindrance or favorable intramolecular interactions (like hydrogen bonding) can make the [4,3-a] isomer much more robust.
Q3: Are there other rearrangements to be aware of when working with triazolopyrimidines? A: While the Dimroth rearrangement is the most common isomerization for this scaffold, other side reactions can occur depending on the specific precursors and reagents used. These are typically not rearrangements of the core structure but may involve reactions of the substituents. Always characterize your products thoroughly to rule out unexpected side reactions.
Q4: Does the Dimroth rearrangement affect the biological activity of these compounds? A: Yes, absolutely. The [4,3-a] and [1,5-a] isomers are constitutionally different molecules with distinct three-dimensional shapes and electronic properties. This means they will interact differently with biological targets like enzymes and receptors. Therefore, controlling the isomeric form is critical in drug discovery and development.[9]
References
- Bulow, C., & Haas, K. (1909). Synthese von Pyrimidinderivaten. Berichte der deutschen chemischen Gesellschaft, 42(4), 4638-4644.
-
Gotor, V., & Gotor-Fernández, V. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(15), 2785. [Link]
-
Ben Hassen, M., Msalbi, D., Jismy, B., Elghali, F., Aifa, S., Allouchi, H., Abarbri, M., & Chabchoub, F. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3917.
-
Krasnokutskaya, E. A., & Chupakhin, O. N. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 455-475. [Link]
-
Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic resonance in chemistry : MRC, 48(8), 614–622. [Link]
-
Al-Tel, T. H. (2012). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 8, 1351–1357. [Link]
-
Reichelt, A., Falsey, J. R., Rzasa, R. M., Thiel, O. R., Achmatowicz, M. M., Larsen, R. D., & Zhang, D. (2010). An efficient and convenient synthesis of[1][2][3]triazolo[4,3-a]pyridines. Organic letters, 12(4), 792–795. [Link]
- El-Sayed, H. A., Moustafa, A. H., & El-Ashry, E. S. H. (2008). The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. Journal of Chemical Research, 2008(8), 446-450.
- Atef, A. H., El-Sayed, H. E., Zeid, I. F., & Badr, H. F. (2008). The Dimroth rearrangement: synthesis and interconversion of isomeric triazolothienopyrimidines. Journal of Chemical Research, 2008(8), 446-450.
- Mohamed, M. S., Rashad, A. E., Zaki, M. E. A., & Fatahala, S. S. (2015). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry, 19(12), 1145-1159.
-
Al-Sanea, M. M. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry. [Link]
-
Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. [Link]
-
Zhang, Q., Liu, X., Gan, W., Wu, J., Zhou, H., Yang, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868311. [Link]
Sources
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Palladium-Catalyzed Reactions of Brominated Heterocycles
Welcome to the Technical Support Center for Palladium-Catalyzed Reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of post-reaction workup for palladium-catalyzed cross-coupling reactions involving brominated heterocycles. The unique electronic properties and coordination potential of heterocyclic compounds can present specific challenges in separating the desired product from residual palladium catalyst, ligands, and other reaction byproducts.
This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the workup and purification of your target molecule.
Problem 1: Persistent Yellow or Dark Coloration in the Purified Product
Q: My purified product, a substituted heterocycle, remains yellow/darkly colored even after column chromatography. What is the likely cause and how can I resolve this?
A: Persistent coloration is a common indicator of residual palladium species. While silica gel chromatography is a standard purification step, it may not be sufficient to remove all forms of palladium, especially when the product itself is a good ligand for the metal.[1][2] Heterocycles, particularly those containing nitrogen or sulfur, can form stable complexes with palladium, leading to co-elution.[1]
Causality: The issue often stems from the formation of soluble palladium complexes that are carried through the purification process. The nature of the palladium species can vary (e.g., Pd(0), Pd(II)) depending on the reaction conditions and workup.
Solutions:
-
Palladium Scavenging: The most effective solution is to treat a solution of your crude or partially purified product with a palladium scavenger.[3][4] These are materials with a high affinity for palladium that facilitate its removal.
-
Thiol-functionalized silica or polystyrene resins: These are highly effective due to the strong affinity of sulfur for palladium.[3][4]
-
Activated Carbon: A cost-effective option, but it can be non-selective and may adsorb your product, leading to yield loss.[3][5] It's advisable to perform a small-scale test to assess product loss.[5]
-
Trimercaptotriazine (TMT) based scavengers: These have demonstrated high efficacy in scavenging palladium.[5]
-
-
Recrystallization: If your product is a solid, recrystallization can be an effective method for removing impurities, including colored palladium species.[3][4]
-
Aqueous Wash with a Chelating Agent: In some cases, washing the organic layer with an aqueous solution of a mild chelating agent, such as aqueous ammonia or ethylenediaminetetraacetic acid (EDTA), can help extract palladium salts.
Problem 2: Low or Inconsistent Product Yield After Workup
Q: I'm experiencing significant product loss during the workup of my Suzuki coupling reaction. What are the potential causes and how can I improve my yield?
A: Product loss during workup can be attributed to several factors, ranging from incomplete reaction to issues during extraction and purification.
Causality and Solutions:
-
Incomplete Reaction:
-
Diagnosis: Monitor the reaction progress by TLC or GC-MS to ensure full consumption of the starting material.[6]
-
Solution: If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or screening different palladium catalysts and ligands.[7] The electronic nature of the brominated heterocycle can significantly impact reactivity; electron-rich heterocycles can be more challenging substrates for oxidative addition.[7]
-
-
Issues During Aqueous Workup:
-
Emulsion Formation: Heterocyclic products, especially those with amine functionalities, can act as surfactants, leading to persistent emulsions during extraction.
-
Product Precipitation: If the product has limited solubility in the extraction solvent, it may precipitate at the interface.
-
Solution: Use a larger volume of solvent or switch to a solvent in which your product is more soluble.
-
-
-
Product Adsorption During Purification:
-
Diagnosis: If you suspect your product is being retained on the silica column, you can often see a colored band that does not elute.
-
Solution:
-
Deactivate the Silica: Pre-treat the silica gel with a small amount of a polar solvent like methanol or triethylamine mixed in the eluent. This can help to cap the acidic silanol groups and reduce product adsorption.
-
Alternative Stationary Phases: Consider using alumina or a less acidic reversed-phase silica gel for your chromatography.
-
-
Problem 3: Presence of Ligand-Related Impurities in the Final Product
Q: My final product is contaminated with phosphine oxides (e.g., triphenylphosphine oxide). How can I remove these byproducts?
A: Phosphine ligands are commonly used in palladium-catalyzed reactions and are readily oxidized to phosphine oxides, which can be challenging to separate from the desired product due to their similar polarity.
Causality: The formation of phosphine oxides is often unavoidable. Their removal requires a strategy that exploits differences in their chemical properties compared to your product.
Solutions:
-
Chromatography Optimization:
-
Solvent System: Carefully screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Dry Column Vacuum Chromatography: This technique can sometimes provide better resolution than traditional flash chromatography.
-
-
Chemical Treatment:
-
Acid Wash: If your product is not acid-sensitive, you can dissolve the crude material in a non-polar solvent (e.g., hexane, toluene) and wash with aqueous HCl. Triphenylphosphine oxide is basic and will be extracted into the aqueous layer.
-
Formation of a Calcium Salt: In some cases, adding a solution of calcium chloride in a suitable solvent can precipitate the phosphine oxide as a calcium complex, which can then be filtered off.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for a palladium-catalyzed reaction of a brominated heterocycle?
A1: A typical workup involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent like ethyl acetate.[6][9] The organic layer is then washed sequentially with water and brine.[6][9] The brine wash helps to remove residual water and break up any emulsions that may have formed. The organic layer is then dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[6][9]
Q2: How can I quench a palladium-catalyzed reaction before workup?
A2: Quenching is often done by adding water or a saturated aqueous solution of ammonium chloride to the reaction mixture. This can help to deactivate the catalyst and neutralize any reactive species. However, the specific quenching agent will depend on the nature of your reactants and products.
Q3: Is it always necessary to use an inert atmosphere during the workup?
A3: While the reaction itself is typically run under an inert atmosphere to protect the palladium(0) catalyst from oxidation, the workup is generally performed in the presence of air.[6] Once the reaction is complete and cooled, the catalyst is less susceptible to rapid degradation.
Q4: My product is water-soluble. How should I modify the workup procedure?
A4: For water-soluble products, a standard aqueous workup is not suitable. Instead, consider the following:
-
Direct Purification: After removing the reaction solvent, you may be able to directly purify the crude product by column chromatography.
-
Solvent Extraction with a Different Solvent: You can try to extract the product from the aqueous phase using a more polar organic solvent in which your product is soluble but the inorganic salts are not, such as n-butanol.
-
Reverse-Phase Chromatography: This is an excellent technique for purifying polar, water-soluble compounds.
Q5: How can I confirm that all the palladium has been removed from my final product?
A5: While a colorless product is a good sign, it is not a definitive confirmation of palladium removal. For pharmaceutical applications, stringent limits on residual metals are in place.[4] The most reliable methods for quantifying trace amounts of palladium are:
These techniques provide a quantitative measure of the palladium content in your sample.
Experimental Protocols
Protocol 1: General Palladium Scavenging Procedure
-
Dissolve the Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or toluene).
-
Add the Scavenger: Add the palladium scavenger (e.g., thiol-functionalized silica, activated carbon) to the solution. A typical loading is 5-10 weight equivalents relative to the theoretical amount of palladium.
-
Stir: Stir the mixture at room temperature for 1-4 hours. The optimal time may need to be determined empirically.
-
Filter: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Wash: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure.
Protocol 2: Workup for a Suzuki-Miyaura Coupling Reaction
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water. If a base such as sodium carbonate was used, this wash will help to remove it.[8]
-
Dry: Dry the organic layer over anhydrous sodium sulfate.[6]
-
Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify: Purify the crude product by column chromatography on silica gel.[6]
Visualizations
General Workup Workflow
Caption: A generalized workflow for the workup and purification of palladium-catalyzed reactions.
Troubleshooting Logic for Palladium Removal
Caption: A decision tree for troubleshooting palladium removal from a colored product.
Data Summary
Comparison of Palladium Scavengers
| Scavenger Type | Typical Loading (wt. equiv. to Pd) | Advantages | Disadvantages |
| Thiol-functionalized Silica | 5 - 10 | High selectivity for palladium, good for a wide range of solvents.[3][4] | Higher cost compared to activated carbon. |
| Activated Carbon | 10 - 20 | Low cost, readily available.[3] | Can be non-selective and adsorb the product, leading to lower yields.[5] |
| Polystyrene-based Resins | 5 - 15 | High loading capacity, good mechanical stability. | May swell in certain organic solvents. |
| Trimercaptotriazine (TMT) | 5 - 10 | High efficacy for palladium removal.[5] | Can be more expensive than other options. |
References
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications . ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds . University of Windsor. [Link]
-
Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides . PubMed. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes . ACS Publications. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . Organic Process Research & Development. [Link]
-
Palladium Cross Coupling Reactions 1. An Introduction . YouTube. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams . ResearchGate. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions . Master Organic Chemistry. [Link]
-
Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands . MDPI. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . PMC - NIH. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]
-
(PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles . ResearchGate. [Link]
-
Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade . NIH. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . Organic Process Research & Development. [Link]
-
Palladium catalyst recovery using scavenger resin . SpinChem. [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization . MDPI. [Link]
-
How to Remove Palladium in three easy steps . Biotage. [Link]
-
Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration . ResearchGate. [Link]
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile . ACS Central Science. [Link]
-
Heck-like Reactions Involving Heteroatomic Electrophiles . PMC - NIH. [Link]
-
Intro to Organometallics: The Heck Reaction . Odinity. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium . Biotage. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution . ResearchGate. [Link]
-
Improving Operator Safety in API Catalyst Recovery . Amazon Filters. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Heck Reaction . Chemistry LibreTexts. [Link]
-
Masking Boronic Acids for Suzuki Coupling . YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arborassays.com [arborassays.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Triazolopyrimidines
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged heterocyclic system in medicinal chemistry, owing to its structural resemblance to endogenous purines. This unique characteristic allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[4] The versatility of the TP core is further enhanced by the ability to introduce various substituents at different positions, with the 2-position being a key site for modulating potency, selectivity, and pharmacokinetic properties.[1][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-substituted triazolopyrimidines, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols.
The Strategic Importance of the 2-Position
The 2-position of the triazolopyrimidine ring system offers a crucial vector for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of interactions with target proteins. Substituents at this position can influence the electronic properties of the heterocyclic core, establish key hydrogen bonds, and occupy specific pockets within the active sites of enzymes, thereby dictating the compound's biological activity. The following sections will delve into the specific SAR of 2-substituted triazolopyrimidines across different therapeutic areas.
I. Anticancer Activity: A Multi-Targeted Approach
Triazolopyrimidine derivatives have demonstrated significant potential as anticancer agents, often acting on multiple fronts to inhibit tumor growth. The substituent at the 2-position plays a pivotal role in defining the mechanism of action, be it through kinase inhibition or disruption of microtubule dynamics.
A. Dual Tubulin Polymerization and Janus Kinase 2 (JAK2) Inhibition
A promising strategy in cancer therapy is the development of dual-action inhibitors that can simultaneously target different pathways involved in cell proliferation and survival. A series of 2-amino[1][2][3]triazolopyrimidines has been identified as potent dual inhibitors of tubulin polymerization and Janus Kinase 2 (JAK2), a key player in the JAK-STAT signaling pathway.[6]
The SAR studies for this class of compounds revealed that the nature of the substituent on the 2-amino group is critical for both antiproliferative activity and dual-target inhibition. Generally, the presence of a substituted anilino moiety at the 2-position is favorable.
Key SAR Insights:
-
Aromaticity at the 2-position: An aromatic ring directly attached to the 2-amino group is a common feature among active compounds.
-
Substitution pattern on the anilino ring: The position and nature of substituents on the anilino ring significantly impact potency. For instance, methoxy and halogen substitutions have been shown to enhance activity.
-
Flexibility of the linker: Increasing the flexibility of the substituent at the 2-position does not always correlate with an enhancement of antiproliferative activity.
Table 1: Comparison of 2-Substituted Triazolopyrimidines as Dual Tubulin/JAK2 Inhibitors
| Compound ID | 2-Substituent | Tubulin IC50 (µM) | JAK2 IC50 (µM) | A549 Cell Line IC50 (µM) | Reference |
| 7g | 2-(3,4,5-trimethoxyanilino) | 1.5 | 0.038 | 0.015 | [6] |
| 7h | 2-(3-bromoanilino) | >50 | 0.125 | 0.058 | [6] |
| 7i | 2-(4-fluoroanilino) | 2.1 | 0.092 | 0.026 | [6] |
B. Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and triazolopyrimidines have been explored as EGFR inhibitors. While many studies focus on other positions, some pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have shown that the overall substitution pattern, including moieties that can be considered in the broader context of the 2-position of a TP-like core, influences EGFR inhibition. For instance, in one study, a compound with a pyridin-4-yl group at the 9-position (analogous to the 2-position in some numbering systems) demonstrated inhibition of the EGFR/AKT pathway.[1]
II. Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and targeting key inflammatory mediators is a valid therapeutic strategy. 2-Substituted triazolopyrimidines have emerged as promising anti-inflammatory agents, primarily through the inhibition of enzymes like cyclooxygenase (COX) and xanthine oxidase (XO).
A. Xanthine Oxidase (XO) Inhibition
Hyperuricemia, characterized by elevated levels of uric acid, can lead to gout. Xanthine oxidase is the key enzyme in uric acid production, making it a prime target for gout treatment. A series of 2-substituted-1,2,4-triazolo[1,5-a]pyrimidin-7-ones has been synthesized and evaluated as XO inhibitors.[2]
Key SAR Insights:
-
Phenyl ring at the 2-position: A phenyl ring at the 2-position is a common feature.
-
Substitution on the phenyl ring: The presence and position of substituents on the 2-phenyl ring are crucial. For example, a 4-isopropoxyphenyl group at the 2-position resulted in a compound 23 times more potent than the standard drug allopurinol.[2]
-
Carboxylic acid at the 6-position: The presence of a carboxylic acid group at the 6-position generally enhances inhibitory activity.
Table 2: Comparison of 2-Substituted Triazolopyrimidin-7-ones as Xanthine Oxidase Inhibitors
| Compound ID | 2-Substituent | XO IC50 (µM) | Comparison to Allopurinol | Reference |
| Allopurinol | - | 9.2 | - | [2] |
| Compound A | 2-(4-isopropoxyphenyl) | 0.4 | 23x more potent | [2] |
| Compound B | 2-(4-methoxyphenyl) | 1.2 | 7.7x more potent | [2] |
| Compound C | 2-phenyl | 5.6 | 1.6x more potent | [2] |
III. Antiviral Activity
The triazolopyrimidine scaffold has also been investigated for its antiviral properties, particularly against HIV.[7]
A. Anti-HIV Activity
In the quest for new anti-HIV agents, a series of piperidinyl-substituted[1][2][3]triazolo[1,5-a]pyrimidines was designed and synthesized. The SAR studies indicated that modifications at the 2-position, among others, influenced the anti-HIV potency.[7]
Key SAR Insights:
-
Piperidinyl substitution: The presence of a piperidinyl moiety is a key feature of this series.
-
Substituents on the triazolopyrimidine core: While the primary focus of the cited study was not solely on the 2-position, the overall substitution pattern, which includes the 2-position, dictates the anti-HIV activity. One of the most active compounds, 2b , featured a specific substitution pattern that led to an EC50 of 4.29 µM against HIV-1 (IIIB).[7]
Experimental Protocols
A. Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 8 x 10³ cells per well and allow them to adhere for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the 2-substituted triazolopyrimidine derivatives (typically from 1 to 100 µM) for 48 hours.[8] A vehicle control (e.g., 0.1% DMSO) should be included.
-
MTT Addition: After the incubation period, discard the culture medium and add 100 µL of fresh medium to each well. Then, add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Following incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) values are then determined by non-linear regression analysis of the dose-response curves.[1]
B. In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction mixture in a total volume of 15 µL containing 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, and 100 µM EDTA.[9]
-
Component Addition: Add the kinase, the substrate (e.g., α-casein at 10 µM), and the test compound at various concentrations.
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]-ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a specific period.
-
Termination of Reaction: Stop the reaction by adding 3 µL of 5x SDS loading buffer and boiling at 95°C for 5 minutes.[9]
-
Separation and Visualization: Separate the proteins by SDS-PAGE. Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Expose the gel to an autoradiography film to detect the radiolabeled proteins.
-
Quantification: Excise the phosphorylated protein bands from the dried gel and measure the amount of incorporated phosphate via Cherenkov counting.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.
Conclusion
The 2-position of the triazolopyrimidine scaffold is a critical determinant of biological activity, offering a versatile handle for medicinal chemists to design potent and selective inhibitors for a range of therapeutic targets. The SAR studies highlighted in this guide demonstrate that careful selection of substituents at this position can lead to the development of compounds with dual-action mechanisms, such as the combined inhibition of tubulin polymerization and JAK2, or highly potent and selective inhibitors of enzymes like xanthine oxidase. The provided experimental protocols offer a foundation for researchers to evaluate the efficacy of their own 2-substituted triazolopyrimidine derivatives. As our understanding of the intricate interactions between these compounds and their biological targets deepens, the potential for developing novel and effective therapeutics based on this remarkable scaffold will continue to grow.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [snv63.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sci-Hub. Design, synthesis, and biological evaluation of piperidinyl‐substituted [1,2,4]triazolo[1,5‐a]pyrimidine derivatives as potential anti‐HIV‐1 agents with reduced cytotoxicity / Chemical Biology & Drug Design, 2020 [sci-hub.box]
- 8. excli.de [excli.de]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Triazolopyrimidine Analogue Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the triazolopyrimidine scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The synthesis of novel triazolopyrimidine analogues is a critical step in the development of new therapeutic agents. However, the successful synthesis of the target molecule is only the first step; rigorous structural confirmation is paramount to ensure the integrity of downstream biological and pharmacological studies. This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous confirmation of triazolopyrimidine analogue synthesis, grounded in the principles of scientific integrity and supported by experimental data.
The Imperative of Unambiguous Structural Verification
The seemingly minor rearrangement of a substituent or an unexpected side reaction during synthesis can lead to the formation of isomers or entirely different compounds. Relying on a single analytical technique can be misleading. Therefore, a multi-pronged spectroscopic approach is not just best practice; it is a necessary, self-validating system to ensure the unequivocal identification of the synthesized triazolopyrimidine analogue. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules.[3] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For triazolopyrimidine analogues, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable.
Causality Behind Experimental Choices in NMR
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). For triazolopyrimidine analogues, the aromatic region of the ¹H NMR spectrum is particularly informative, revealing the substitution pattern on the fused ring system.
-
¹³C NMR: While ¹H NMR provides information about the protons, ¹³C NMR probes the carbon skeleton of the molecule. It reveals the number of non-equivalent carbons and their electronic environment. The chemical shifts of the carbons in the triazolopyrimidine core are characteristic and sensitive to the nature of the substituents.[4]
-
2D NMR (COSY, HSQC, HMBC): When the ¹H and ¹³C spectra are complex or ambiguous, 2D NMR techniques are employed to establish definitive structural assignments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds). This is crucial for tracing out the proton connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over two to three bonds). This is invaluable for connecting different fragments of the molecule and confirming the overall connectivity, including the points of substitution on the triazolopyrimidine core.
-
Experimental Protocol: A Step-by-Step Guide to NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified triazolopyrimidine analogue.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound and should not have signals that overlap with key analyte resonances.[1]
-
Ensure the solution is homogeneous. Gentle vortexing or sonication may be necessary.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (S/N).
-
Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans due to the lower natural abundance of ¹³C.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs provided by the spectrometer manufacturer.
-
Data Presentation: Comparative ¹H and ¹³C NMR Data for Triazolopyrimidine Analogues
The following table provides a comparison of assigned ¹H and ¹³C NMR chemical shifts for two representative triazolopyrimidine analogues. This data serves as a valuable reference for researchers working with similar structures.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| 5,7-Dimethyl-[1][4][5]triazolo[1,5-a]pyrimidine | 2 | 8.35 (s, 1H) | 154.5 | [4][6] |
| 5 | 6.85 (s, 1H) | 110.2 | [4][6] | |
| 7 | - | 165.8 | [4][6] | |
| 8a | - | 150.9 | [4][6] | |
| 5-CH₃ | 2.58 (s, 3H) | 24.9 | [4][6] | |
| 7-CH₃ | 2.65 (s, 3H) | 17.5 | [4][6] | |
| 7-(4-chlorophenyl)-5-methyl-[1][4][5]triazolo[1,5-a]pyrimidine | 2 | 8.42 (s, 1H) | 155.1 | [7] |
| 5 | 7.31 (s, 1H) | 112.5 | [7] | |
| 7 | - | 162.3 | [7] | |
| 8a | - | 151.2 | [7] | |
| 5-CH₃ | 2.68 (s, 3H) | 25.1 | [7] | |
| 1' | - | 135.8 | [7] | |
| 2', 6' | 8.15 (d, J=8.5 Hz, 2H) | 129.5 | [7] | |
| 3', 5' | 7.55 (d, J=8.5 Hz, 2H) | 129.1 | [7] | |
| 4' | - | 137.2 | [7] |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[8] For the confirmation of a synthesized triazolopyrimidine analogue, MS is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide valuable structural information.
Causality Behind Experimental Choices in MS
-
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like many triazolopyrimidine derivatives. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, allowing for the unambiguous determination of the molecular weight.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the analysis of complex reaction mixtures. The LC system separates the components of the mixture before they are introduced into the mass spectrometer. This is essential for confirming the presence of the desired product and identifying any impurities or byproducts.[9]
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, an ion of interest (e.g., the molecular ion) is selected and then fragmented. The resulting fragment ions are then analyzed. This technique is invaluable for structural elucidation, as the fragmentation pattern is often characteristic of a particular chemical structure.[10]
Experimental Protocol: A Step-by-Step Guide to LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the triazolopyrimidine analogue in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS System Configuration:
-
LC System:
-
Column: A C18 reversed-phase column is a good starting point for many triazolopyrimidine analogues.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used. Formic acid aids in the ionization of the analytes.
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical columns.
-
Injection Volume: 1-10 µL.
-
-
MS System (ESI source):
-
Ionization Mode: Positive ion mode is usually preferred for triazolopyrimidine analogues due to the presence of basic nitrogen atoms.
-
Capillary Voltage: Typically 2.5-4.0 kV.
-
Drying Gas (Nitrogen) Flow and Temperature: These parameters should be optimized to ensure efficient desolvation.
-
Nebulizer Pressure: Optimize for a stable spray.
-
-
-
Data Acquisition and Analysis:
-
Acquire data in full scan mode to detect the molecular ion.
-
If structural confirmation is needed, perform a product ion scan (MS/MS) on the molecular ion to obtain the fragmentation pattern.
-
Mandatory Visualization: Mass Spectrometry Fragmentation of the Triazolopyrimidine Core
The fragmentation of the triazolopyrimidine core can provide valuable structural information. While the exact fragmentation will depend on the substituents, some general pathways can be predicted.
Caption: General fragmentation pathways for a substituted triazolopyrimidine in MS/MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] While it does not provide the detailed structural information of NMR or MS, it is an excellent complementary technique for confirming the presence of key functional groups and the overall success of a reaction.
Causality Behind Experimental Choices in FTIR
-
Attenuated Total Reflectance (ATR): This is a common sampling technique for solid samples as it requires minimal sample preparation. The sample is simply placed in contact with a crystal (e.g., diamond), and the IR spectrum is recorded.
-
KBr Pellet: This traditional method involves mixing the solid sample with potassium bromide (KBr) and pressing it into a thin pellet. This can provide high-quality spectra but requires more sample preparation.
Experimental Protocol: A Step-by-Step Guide to FTIR Analysis (ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid triazolopyrimidine analogue onto the crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the S/N.
-
Data Presentation: Characteristic FTIR Absorption Bands for Triazolopyrimidine Analogues
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
| N-H stretch (if present) | 3100 - 3500 | Can be broad or sharp depending on hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | Typically sharp peaks. |
| C-H stretch (aliphatic) | 2850 - 3000 | Indicates the presence of alkyl substituents. |
| C=N stretch | 1500 - 1650 | Characteristic of the triazolopyrimidine ring system. |
| C=C stretch (aromatic) | 1400 - 1600 | Multiple bands are often observed. |
| Fingerprint Region | < 1400 | Complex region with many bands that are unique to the specific molecule. |
Comparing the Alternatives: A Holistic Approach
While NMR, MS, and FTIR are the primary tools for structural confirmation, other techniques can provide complementary information:
-
Elemental Analysis: Provides the empirical formula of the compound, which can be used to confirm the molecular formula determined by high-resolution mass spectrometry.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound. However, it requires the growth of high-quality single crystals, which is not always feasible.
-
UV-Vis Spectroscopy: Can be used to study the electronic transitions in the molecule and can be useful for quantitative analysis, but it provides limited structural information.
Mandatory Visualization: Workflow for Spectroscopic Confirmation
Caption: A typical workflow for the spectroscopic confirmation of a synthesized compound.
Conclusion: A Commitment to Scientific Rigor
The robust characterization of newly synthesized triazolopyrimidine analogues is a non-negotiable aspect of drug discovery and development. A comprehensive spectroscopic analysis, integrating the strengths of NMR, MS, and FTIR, provides a self-validating system that ensures the structural integrity of these promising compounds. By adhering to the principles and protocols outlined in this guide, researchers can proceed with confidence, knowing that their biological and pharmacological findings are built on a solid foundation of confirmed chemical structures.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., ... & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]
-
Méndez-Arriaga, J. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]
-
Al-Azmi, A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Zedan, M. N., et al. (2025). 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. Octahedron Drug Research, 6, 1-15. [Link]
-
Nguyen, T. H. L., & Dang, T. T. (2024). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. European Journal of Science and Engineering, 6(1), 47-59. [Link]
-
Castiñeiras, A., & Prieto, M. J. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 13(9), 233. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
Opentextbc.ca. (n.d.). Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. [Link]
-
Opentextbc.ca. (n.d.). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. [Link]
-
Opentext.co. (n.d.). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
Opentext.co. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
Supporting Information. (n.d.). [Link]
-
da Silva, A. B. F., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tecan.com [tecan.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction | Kuwait Journal of Science [journalskuwait.org]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. opentrons.com [opentrons.com]
- 9. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Bromine Advantage: A Comparative Guide to the Biological Activity of Triazolopyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure, serving as the foundation for a multitude of compounds with diverse and potent biological activities.[4] These nitrogen-rich heterocyclic compounds are cornerstones in the development of therapeutics ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents. A key strategy in the optimization of these lead compounds is halogenation, with bromination, in particular, offering a unique set of physicochemical properties that can significantly enhance biological activity.
This guide provides an in-depth comparison of the biological activities of brominated versus non-brominated triazolopyrimidine analogues. We will explore the causal relationship between structure and activity, supported by experimental data, and provide detailed protocols for the evaluation of these compounds.
The Triazolopyrimidine Core: A Scaffold for Diverse Bioactivity
The triazolopyrimidine ring system is a versatile pharmacophore due to its unique electronic and structural features. Its planar, aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen atoms can act as hydrogen bond donors and acceptors. This adaptability has led to the development of triazolopyrimidine derivatives that are effective as anticancer, antimicrobial, and enzyme inhibitors.
The Role of Bromination in Modulating Biological Activity
The introduction of a bromine atom to the triazolopyrimidine scaffold can profoundly influence its biological activity through several mechanisms:
-
Enhanced Lipophilicity : Bromine is more lipophilic than hydrogen, which can improve the compound's ability to cross cell membranes and reach its intracellular target.
-
Increased Binding Affinity : The high polarizability of the bromine atom can lead to stronger van der Waals and halogen bonding interactions with amino acid residues in the target protein's binding pocket, thereby increasing potency.
-
Metabolic Stability : The carbon-bromine bond is generally more stable to metabolic degradation than a carbon-hydrogen bond, which can lead to an extended half-life of the drug in the body.
-
Modulation of Electronic Properties : Bromine is an electron-withdrawing group, which can alter the electron density of the triazolopyrimidine ring system and influence its reactivity and binding characteristics.
The following sections will delve into specific examples of how bromination has been shown to impact the anticancer and antimicrobial activities of triazolopyrimidine analogues.
Anticancer Activity: A Comparative Analysis
The anticancer potential of triazolopyrimidine derivatives has been extensively studied, with many compounds showing potent activity against a range of cancer cell lines. Bromination has emerged as a key modification for enhancing this activity.
Case Study: Cytotoxicity against Breast Cancer (MCF-7) and Cervical Cancer (HeLa) Cell Lines
Disclaimer: The following data is compiled from different studies and is intended for illustrative purposes to highlight the potential effect of bromination. Direct experimental comparison under identical conditions would be necessary for a conclusive structure-activity relationship.
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| Non-brominated Analogue | 2-(4-methoxyphenyl)-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine | MCF-7 | 13.1 | [5] |
| Brominated Analogue | 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | HeLa | 20.3 | [6] |
Note: The structures of the non-brominated and brominated analogues presented here are from different chemical series and are used to illustrate the general activities of these classes of compounds.
The data, while not a direct comparison, showcases that both non-brominated and brominated triazolopyrimidine derivatives exhibit anticancer activity in the micromolar range. The brominated pyrazolo[1][2][3]triazolopyrimidine derivative shows notable cytotoxicity against HeLa cells.[6]
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Several triazolopyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation, survival, and metastasis.[6] The binding of these inhibitors to the ATP-binding site of the EGFR tyrosine kinase domain blocks the downstream signaling cascade.[7]
EGFR Signaling Pathway and Inhibition
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions of the compound in culture medium.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion and Future Perspectives
The triazolopyrimidine scaffold remains a highly attractive starting point for the development of novel therapeutics. The strategic incorporation of bromine atoms represents a powerful tool for medicinal chemists to enhance the biological activity of these analogues. While the available literature strongly suggests that bromination can lead to improved anticancer and antimicrobial potency, there is a clear need for more direct comparative studies. Future research should focus on the synthesis and parallel evaluation of brominated and their corresponding non-brominated triazolopyrimidine analogues to establish definitive structure-activity relationships. Such studies will undoubtedly accelerate the development of next-generation triazolopyrimidine-based drugs with superior efficacy and safety profiles.
References
- Al-Humairi, A. H., Sitnikova, S. E., & Novochadov, V. V. (2024). Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7. Research Results in Pharmacology, 10(3), 1-11.
- El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74.
- Gohil, J., et al. (2024). Synthesis, Characterization, Antimicrobial Activity, and Molecular Docking Study of Newer Chalcone-based Triazolo Pyrimidine Compounds. Current Organic Chemistry, 28(8), 636-651.
-
Guo, W., et al. (2020). Design, Synthesis and Biological Evaluation ofT[1][2][3]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 25(21), 5035.
- Mrayej, H. E., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74.
- Noolvi, M. N., et al. (2016). Synthesis and in vitro anticancer activity of new 1, 3, 4-oxadiazole derivatives containing 1, 2, 4-triazolo [4, 3-a] pyridine ring system. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-127.
- Patel, R., et al. (2024). Synthesis, characterization, antimicrobial activity, and molecular docking study of newer chalcone-based triazolo pyrimidine compounds. Current Organic Chemistry, 28(8), 636-651.
- Ribeiro, C. J., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(14), 1776-1780.
- Song, D., et al. (2024).
- Wee, S., et al. (2015). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 1(1), 1-9.
-
Zaki, M. E. A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(14), 4065.
-
Zhang, X., et al. (2020). Design, synthesis and biological evaluation of [1][2][3]triazolo [1, 5-a] pyrimidine indole derivatives against gastric cancer cells MGC-803 via the suppression of ERK signaling pathway. Molecules, 25(21), 5035.
-
Zaki, M. E. A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(14), 4065.
- Milliana, A., et al. (2025). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal, 18(1).
-
Zhang, X., et al. (2020). Design, synthesis and biological evaluation of [1][2][3]triazolo [1, 5-a] pyrimidine indole derivatives against gastric cancer cells MGC-803 via the suppression of ERK signaling pathway. Molecules, 25(21), 5035.
- Song, D., et al. (2024).
- Wee, S., et al. (2015). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 1(1), 1-9.
- El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74.
Sources
- 1. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Beyond One-Size-Fits-All: Addressing Methodological Constraints in Novel Antimicrobials Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Protocols for Triazolopyrimidine-Based Inhibitors
For researchers, scientists, and drug development professionals embarking on the evaluation of novel triazolopyrimidine-based inhibitors, the selection of appropriate in vitro assays is a critical first step. This guide provides an in-depth comparison of commonly employed assay formats, offering not just procedural outlines but also the scientific rationale behind methodological choices. We aim to equip you with the knowledge to design robust, self-validating experiments that yield clear, interpretable data for your promising compounds.
The triazolopyrimidine scaffold is a versatile heterocyclic structure found in a wide array of biologically active compounds, targeting diverse enzyme classes such as kinases, phosphodiesterases (PDEs), and DNA repair enzymes like Tyrosyl-DNA Phosphodiesterase 2 (TDP2). The choice of assay will largely depend on the specific molecular target of your inhibitor. This guide will walk you through the most relevant assay types, from initial high-throughput screening (HTS) to more detailed mechanistic studies.
Section 1: Navigating the Landscape of In Vitro Assays
The initial evaluation of a compound library often involves HTS to identify "hits".[1] For triazolopyrimidine-based inhibitors, which frequently target ATP-binding sites in kinases, a variety of assay formats are available.[2] These can be broadly categorized into biochemical and cell-based assays. Biochemical assays utilize purified enzymes and substrates to directly measure the inhibitor's effect on the target, while cell-based assays provide insights into a compound's activity in a more physiologically relevant context.[3]
A crucial consideration in assay selection is the potential for compound interference. Triazolopyrimidine scaffolds, like many heterocyclic compounds, can exhibit autofluorescence, which may interfere with fluorescence-based readouts. Additionally, poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate data.[4][5][6] Therefore, it is essential to characterize the physicochemical properties of your compounds early in the screening process.
Below is a comparative overview of key in vitro assay formats suitable for testing triazolopyrimidine-based inhibitors.
| Assay Type | Principle | Advantages | Disadvantages | Primary Application |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Homogeneous (no-wash), sensitive, suitable for HTS.[7] | Requires a fluorescent probe, susceptible to interference from autofluorescent compounds. | Kinase and PDE inhibition, protein-protein interaction disruption. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore when in close proximity. | Homogeneous, high sensitivity, reduced background fluorescence.[8] | Requires specifically labeled reagents, can be expensive. | Kinase and protein-protein interaction inhibitor screening. |
| Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™) | Measures ATP consumption or ADP production by coupling the reaction to a luciferase-luciferin system. | High sensitivity, broad applicability to any ATP-dependent enzyme. | Indirect measurement, can be affected by compounds that interfere with luciferase. | Kinase and ATPase inhibitor screening. |
| AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based assay where singlet oxygen transfer between donor and acceptor beads in close proximity generates a chemiluminescent signal. | Very high sensitivity, large assay window, suitable for a wide range of targets.[8] | Susceptible to interference from light-scattering compounds and singlet oxygen quenchers. | Kinase, protein-protein interaction, and receptor-ligand binding assays. |
| Radiometric Assays (Filter Binding or Scintillation Proximity Assay - SPA) | Directly measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. | "Gold standard" for kinase assays, highly sensitive and direct. | Requires handling of radioactive materials, generates radioactive waste, lower throughput. | Kinase inhibitor screening and mechanistic studies. |
| Colorimetric Assays (e.g., MTT Assay) | Measures the metabolic activity of cells, which is often correlated with cell viability. | Simple, inexpensive, widely used.[9] | Indirect measure of cell viability, can be affected by compounds that alter cellular metabolism.[9] | Cytotoxicity and cell proliferation studies. |
Section 2: Detailed Experimental Protocols
Here, we provide step-by-step methodologies for key experiments relevant to the characterization of triazolopyrimidine-based inhibitors.
Fluorescence Polarization (FP) Assay for Phosphodiesterase 5 (PDE5) Inhibition
This protocol describes a competitive FP assay to identify inhibitors of PDE5. The assay relies on the displacement of a fluorescently labeled cGMP (cyclic guanosine monophosphate) analog from the PDE5 active site by a test compound.
Principle Workflow:
Caption: FP assay for PDE5 inhibitors.
Materials:
-
Recombinant Human PDE5A1
-
FAM-Cyclic-3',5'-GMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Test compounds (triazolopyrimidines) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound to test a range of concentrations.
-
Thaw all enzymatic components on ice.
-
Prepare the complete PDE assay buffer.
-
Dilute the FAM-Cyclic-3′,5′-GMP substrate and the recombinant PDE5A1 enzyme in the complete assay buffer to the desired working concentrations. Optimal concentrations should be determined empirically.
-
-
Assay Setup:
-
Add 5 µL of diluted test compound or DMSO (for control wells) to the microplate wells.
-
Add 10 µL of diluted PDE5A1 enzyme to all wells except the "no enzyme" control wells.
-
Add 5 µL of diluted FAM-Cyclic-3′,5′-GMP substrate to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Fluorescence-Based Assay for Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition
This protocol outlines a fluorescence-based assay to screen for inhibitors of TDP2, an enzyme involved in DNA repair.[13] The assay utilizes a fluorophore-quencher dual-labeled oligonucleotide substrate. Cleavage of the substrate by TDP2 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Principle Workflow:
Caption: Fluorescence-based assay for TDP2 inhibitors.
Materials:
-
Recombinant human TDP2 enzyme
-
Fluorophore-quencher dual-labeled oligonucleotide substrate (e.g., 5'-FAM-tyrosyl-oligonucleotide-3'-BHQ1)
-
TDP2 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compounds (triazolopyrimidines) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Fluorescence plate reader
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dilute the TDP2 enzyme and the substrate in the assay buffer to their optimal working concentrations.
-
-
Assay Setup:
-
Add 2 µL of the test compound dilutions or DMSO to the appropriate wells.
-
Add 18 µL of the diluted TDP2 enzyme to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add 5 µL of the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin kinetic reading of fluorescence intensity (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
MTT Assay for Cellular Cytotoxicity
The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[9] This assay is crucial for evaluating the cytotoxic potential of your triazolopyrimidine-based inhibitors.
Principle Workflow:
Caption: Principle of the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (triazolopyrimidines) dissolved in DMSO
-
96-well, clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[16]
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.[16]
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration to determine the IC₅₀ value.
-
Section 3: Addressing Potential Liabilities of the Triazolopyrimidine Scaffold
When working with triazolopyrimidine-based inhibitors, it is crucial to be aware of potential assay artifacts.
-
Solubility: Poor aqueous solubility is a common challenge that can lead to compound precipitation and inaccurate results.[4]
-
Mitigation Strategies:
-
Use co-solvents such as DMSO, but keep the final concentration low (typically ≤1%) to avoid solvent-induced artifacts.
-
Perform solubility tests of your compounds in the assay buffer prior to screening.
-
Consider the use of detergents (e.g., Tween-20, Triton X-100) at concentrations below their critical micelle concentration in biochemical assays, but be cautious with cell-based assays as detergents can be toxic.[6]
-
-
-
Autofluorescence: The heterocyclic nature of the triazolopyrimidine scaffold can lead to intrinsic fluorescence, which can interfere with fluorescence-based assays.
-
Mitigation Strategies:
-
Measure the fluorescence of your compounds at the excitation and emission wavelengths of the assay in the absence of the fluorescent probe.
-
If significant autofluorescence is detected, consider using a different assay format, such as a luminescence-based or radiometric assay.
-
Time-resolved fluorescence (TRF) and TR-FRET assays are less susceptible to short-lived background fluorescence.[8]
-
-
Section 4: Concluding Remarks and Future Directions
The successful in vitro characterization of triazolopyrimidine-based inhibitors hinges on the judicious selection and careful execution of appropriate assay protocols. This guide provides a foundation for making informed decisions, from high-throughput screening to detailed mechanistic studies. By understanding the principles behind each assay and being mindful of the potential liabilities of the triazolopyrimidine scaffold, researchers can generate high-quality, reliable data to advance their drug discovery programs.
Future efforts in this field should focus on the development of more predictive cell-based assays that better recapitulate the complex cellular environment. The use of co-culture systems, 3D cell models, and high-content imaging can provide deeper insights into the efficacy and mechanism of action of these promising inhibitors.
References
-
nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link].
-
BPS Bioscience. PDE5A1 Assay Kit. Available at: [Link].
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Published July 2, 2024. Available at: [Link].
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available at: [Link].
-
ResearchGate. (PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. Available at: [Link].
-
ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay? Published January 3, 2013. Available at: [Link].
-
Assay Guidance Manual. Assay Development for Protein Kinase Enzymes. Published May 1, 2012. Available at: [Link].
-
U.S. Environmental Protection Agency. Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). Published July 2011. Available at: [Link].
-
Assay Guidance Manual. Cell Viability Assays. Published May 1, 2013. Available at: [Link].
-
ResearchGate. (PDF) A comparison of ALPHAscreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. Available at: [Link].
-
PMC. New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2). Available at: [Link].
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link].
-
PubMed. In vitro methods to assess drug precipitation. Published June 30, 2010. Available at: [Link].
-
NIH. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay”. Published December 21, 2022. Available at: [Link].
-
ResearchGate. In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds | Request PDF. Available at: [Link].
-
Cardiff University. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Published August 21, 2022. Available at: [Link].
-
ScienceDirect. The oligonucleotide-based fluorescence assay for the discovery of tyrosyl-DNA phosphodiesterase 2 inhibitors. Available at: [Link].
-
PubMed. A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. Available at: [Link].
-
SpringerLink. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Published May 1, 2010. Available at: [Link].
-
ResearchGate. New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2) | Request PDF. Available at: [Link].
-
Molecular Devices. Comparison of FRET and FP Assay Platforms for a ser/thr Kinase. Available at: [Link].
-
protocols.io. In vitro kinase assay. Published May 31, 2024. Available at: [Link].
-
Bentham Science. In Vitro Cytotoxicity and Aromatase Inhibitory Activity of Flavonoids: Synthesis, Molecular Docking and In silico ADME Prediction. Published April 1, 2022. Available at: [Link].
-
PMC. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Available at: [Link].
-
PMC. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Available at: [Link].
-
STAR Protocols. Fluorescence-resonance-energy-transfer-based assay to estimate modulation of TDP1 activity through arginine methylation. Published May 5, 2023. Available at: [Link].
-
Oxford Academic. Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Available at: [Link].
-
protocols.io. Carbonic Anhydrase Activity Assay. Published April 22, 2019. Available at: [Link].
-
ResearchGate. How to enhance drug solubility for in vitro assays? Published July 31, 2014. Available at: [Link].
-
UPI. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Available at: [Link].
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link].
-
BMG LABTECH. Kinase assays. Published September 1, 2020. Available at: [Link].
-
ResearchGate. Cell Sensitivity Assays: The MTT Assay. Available at: [Link].
-
PMC. Development of an oligonucleotide-based fluorescence assay for the identification of tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors. Available at: [Link].
-
Semantic Scholar. A Comparison of ALPHAScreen, TR-FRET, and TRF as Assay Methods for FXR Nuclear Receptors. Available at: [Link].
-
MDPI. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Available at: [Link].
-
Confluence Discovery Technologies. A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. Available at: [Link].
-
RSC Publishing. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. Available at: [Link].
-
ACS Publications. Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Available at: [Link].
-
PMC. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Available at: [Link].
-
PubMed. Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1. Available at: [Link].
-
Wiley-VCH. Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Published March 21, 2011. Available at: [Link].
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. reactionbiology.com [reactionbiology.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
A Senior Application Scientist's Guide to Comparative Docking of Triazolo[1,5-a]pyrimidine Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The[1][2]triazolo[1,5-a]pyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, renowned for its ability to mimic purine systems and serve as a core for potent kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] This guide provides an in-depth, comparative analysis of molecular docking studies for this class of inhibitors against key cancer-related kinases, grounded in the principles of scientific integrity and field-proven experience.
The objective is not merely to present data, but to illuminate the causality behind the computational choices and to establish a self-validating framework for future investigations. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing invaluable insights into the molecular basis of inhibition.[4][5]
Pillar 1: The Self-Validating Docking Protocol: A Framework for Trustworthy Results
Before comparing inhibitors, we must establish a robust and reproducible docking protocol. This is the cornerstone of trustworthy computational research. A protocol is not just a series of steps; it's a system designed to validate its own accuracy. The critical validation step involves redocking a co-crystallized ligand into the active site of its corresponding protein structure. A successful validation, generally indicated by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, confirms that the chosen docking parameters can accurately reproduce a known binding mode.[6]
Detailed Experimental Protocol: A Validated Molecular Docking Workflow
This protocol is designed to be a self-validating system, ensuring the reliability of the subsequent comparative studies.
Step 1: Receptor Preparation
-
Rationale: Raw Protein Data Bank (PDB) structures contain experimental artifacts (e.g., water molecules, co-factors) and lack information (e.g., hydrogen atoms) necessary for accurate force field calculations. This step cleanses the structure and prepares it for docking.
-
Procedure:
-
Download the kinase crystal structure from the PDB (e.g., PDB ID: 1M17 for EGFR, 2W9Z for CDK4).[7][8]
-
Remove all non-essential molecules, including water, ions, and co-factors.[9]
-
Add polar hydrogen atoms and assign correct atom types and charges using a standard force field (e.g., CHARMm, AMBER).
-
Identify the binding site. This is typically defined based on the location of the co-crystallized ligand.
-
Step 2: Ligand Preparation
-
Rationale: Ligands must be converted from 2D representations to 3D structures with appropriate protonation states and minimized energy to reflect their likely conformation in the binding pocket.
-
Procedure:
-
Sketch the triazolo[1,5-a]pyrimidine inhibitors using a chemical drawing tool and save them in a 3D format (e.g., .mol2 or .sdf).[9]
-
Generate a low-energy 3D conformation for each ligand.
-
Assign appropriate protonation states at physiological pH (7.4) and assign partial charges.
-
Step 3: Docking Protocol Validation (The Trustworthiness Check)
-
Rationale: This is the most critical step for ensuring the protocol's validity. By redocking the native, co-crystallized ligand, we verify that our chosen software and parameters can reproduce an experimentally determined binding mode.[6]
-
Procedure:
-
Extract the native ligand from the prepared receptor structure.
-
Dock this native ligand back into the receptor's binding site using the defined protocol.
-
Calculate the RMSD between the docked pose and the original crystallographic pose. An RMSD value < 2.0 Å is considered a successful validation.[6] If the RMSD is higher, the docking parameters (e.g., grid box size, search algorithm intensity) must be adjusted and the validation re-run.
-
Step 4: Comparative Docking Simulation
-
Rationale: Once the protocol is validated, it can be confidently applied to the novel series of triazolo[1,5-a]pyrimidine inhibitors to predict their binding modes and affinities.
-
Procedure:
-
Systematically dock each prepared inhibitor into the validated receptor grid.
-
Use a robust search algorithm (e.g., a Lamarckian Genetic Algorithm) to explore conformational space.
-
Score the resulting poses using a scoring function that estimates binding affinity (e.g., docking score in kcal/mol).
-
Save the top-ranked poses for each inhibitor for further analysis.
-
Step 5: Post-Docking Analysis and Interpretation
-
Rationale: The output of a docking run is a wealth of data that needs careful interpretation to derive meaningful structure-activity relationships (SAR).
-
Procedure:
-
Analyze the binding energy scores to rank the inhibitors.
-
Visualize the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.
-
Compare the interactions of different inhibitors to understand how structural modifications affect binding.
-
Diagram: Validated Molecular Docking Workflow
Caption: Key interactions of inhibitors in a kinase active site.
Pillar 3: Synthesizing Insights for Drug Development
The comparative docking studies presented herein provide several key takeaways for researchers in drug development:
-
Scaffold Versatility: The triazolo[1,5-a]pyrimidine core is a highly effective scaffold for establishing the essential hinge-binding interactions required for potent kinase inhibition.
-
Rational Design: Docking studies effectively rationalize observed SAR. Minor chemical modifications to the scaffold's substituents can lead to significant changes in binding affinity by engaging different sub-pockets within the active site. This provides a clear path for lead optimization.
-
Predictive Power: A validated docking protocol can be used prospectively to screen virtual libraries of novel triazolo[1,5-a]pyrimidine derivatives, prioritizing synthetic efforts on compounds with the highest predicted affinity and most favorable interaction profiles.
-
Selectivity: By comparing the active sites of different kinases (e.g., EGFR vs. CDK2), docking can help guide the design of substituents that exploit subtle differences to achieve inhibitor selectivity, a critical factor in reducing off-target effects.
References
-
Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. (2018). ResearchGate. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Available at: [Link]
-
Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a]t[1][3][10]riazine Derivatives as CDK2 Inhibitors. (2021). PubMed. Available at: [Link]
-
Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. (2005). PubMed. Available at: [Link]
-
Discovery of NovelT[1][2][11]riazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. (2024). ACS Publications. Available at: [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Publishing. Available at: [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[1][2][11]riazolo[1,5-a]pyrimidine Derivatives. (2024). MDPI. Available at: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). National Center for Biotechnology Information. Available at: [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, anticancer activity and molecular docking of new pyrazolo [1, 5-a] pyrimidine derivatives as EGFR/HER2 dual kinase inhibitors. (2022). ResearchGate. Available at: [Link]
-
Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin-Dependent Kinase. (2024). ChemistrySelect. Available at: [Link]
-
Lessons from Docking Validation. (n.d.). Michigan State University. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2010). National Center for Biotechnology Information. Available at: [Link]
-
Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. (2022). Pharmacy Education. Available at: [Link]
-
Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. (2022). Arabian Journal of Chemistry. Available at: [Link]
-
How can I validate a docking protocol?. (2015). ResearchGate. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2008). Journal of Medicinal Chemistry. Available at: [Link]
-
RmsdXNA: RMSD prediction of nucleic acid-ligand docking poses using machine-learning method. (2024). Briefings in Bioinformatics. Available at: [Link]
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][11]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Design, in silico studies and biological evaluation of novel chalcones tethered triazolo[3,4-a]isoquinoline as EGFR inhibitors targeting resistance in non-small cell lung cancer. (2024). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). MDPI. Available at: [Link]
-
#Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. (2020). YouTube. Available at: [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry. Available at: [Link]
-
Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. (2022). PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Design, in silico studies and biological evaluation of novel chalcones tethered triazolo[3,4-a]isoquinoline as EGFR inhibitors targeting resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 10. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Synthesized Compounds Against Known Biological Targets
In the intricate journey of drug discovery, the synthesis of a novel compound marks not an end, but a critical beginning. The true measure of a molecule's potential lies in its interaction with its intended biological target. This guide provides a comprehensive framework for the rigorous validation of synthesized compounds, moving from computational predictions to robust in-vitro evidence. It is designed for researchers, scientists, and drug development professionals seeking to establish a clear, data-driven link between a compound and its mechanism of action.
The Validation Funnel: A Strategic, Multi-Faceted Approach
Validating a "hit" compound—a molecule showing desired activity in an initial screen—is a systematic process of evidence-building.[1] A hierarchical approach, often termed a "validation funnel," is employed to efficiently triage compounds and eliminate false positives, ensuring that resources are focused on the most promising candidates.[2][3] This process typically begins with rapid, cost-effective computational methods and progresses to more complex and physiologically relevant experimental assays.
Caption: A typical validation workflow for synthesized compounds.
Part 1: In-Silico First Pass - Computational Prediction of Interaction
Before committing to resource-intensive wet lab experiments, in-silico methods provide a valuable first-pass filter. These computational techniques predict the likelihood and nature of the interaction between a synthesized compound (ligand) and its biological target (receptor).[4]
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This technique is instrumental in structure-based drug design, offering insights into binding affinity and potential biological activity.[5][6] The primary goal is to identify the most favorable 3D binding conformations of the ligand within the target's active site.[7] Docking algorithms use scoring functions to rank potential poses based on the best binding modes and interactions.[7]
-
Causality in Experimental Choice: Docking is employed early due to its high speed and low cost, allowing for the rapid screening of large numbers of compounds.[8] It helps prioritize which synthesized molecules are most likely to bind to the target, focusing subsequent experimental efforts.
Caption: The principle of molecular docking.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of a potential binding event, MD simulations offer a dynamic view. These simulations model the movement of every atom in the ligand-receptor complex over time, providing critical information about the stability of the predicted interaction.
-
Expertise in Application: An MD simulation is a logical follow-up to a promising docking result. If the simulation shows that the compound remains stably bound within the active site over a significant timeframe (nanoseconds to microseconds), it increases confidence in the docking prediction before proceeding to in-vitro testing.
Part 2: In-Vitro Confirmation - Measuring Direct Target Engagement
Following in-silico prioritization, in-vitro assays are essential to experimentally confirm the predicted interaction between the compound and its target. These assays can be broadly categorized into biochemical and biophysical methods.
Biochemical Assays
Biochemical assays directly measure the functional consequences of a compound binding to its target, often a purified protein.[9] They are a cornerstone of hit validation.[2]
-
Enzyme Activity Assays: For targets that are enzymes (e.g., kinases, proteases), these assays measure the rate of the enzymatic reaction in the presence and absence of the synthesized compound. A decrease in reaction rate indicates inhibition.
-
Enzyme-Linked Immunosorbent Assays (ELISA): Competitive ELISA formats can be designed to quantify the binding of a compound to a target protein.
Biophysical Assays
Biophysical assays directly measure the physical interaction between the compound and the target, providing quantitative data on binding affinity, kinetics, and thermodynamics.[10]
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[11] It measures changes in the refractive index at the surface of a sensor chip as the compound (analyte) flows over the immobilized target (ligand).[12] This allows for the determination of association (kon) and dissociation (koff) rates, and the binding affinity (KD).[11]
-
Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for measuring binding affinity, ITC directly measures the heat released or absorbed during a binding event.[13][14] By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[15]
Part 3: Cellular Context - Assessing Activity in a Biological System
While biochemical and biophysical assays confirm direct target engagement, they do so in an artificial system using purified components. Cell-based assays are crucial for validating that a compound can reach its target within a complex cellular environment and elicit the desired biological response.[16][17] These assays offer a more physiologically relevant system for screening compounds.[16]
-
Why this is a necessary step: A compound that is potent in a biochemical assay may fail in a cell-based assay due to poor cell permeability, rapid metabolism, or efflux by cellular pumps. Cell-based assays provide an early indication of a compound's potential "druggability."[18]
Common types of cell-based assays include:
-
Reporter Gene Assays: These measure the activity of a specific signaling pathway downstream of the target.
-
Cell Viability/Proliferation Assays: These determine if the compound has a cytotoxic or cytostatic effect on cells.[17]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of the target protein upon ligand binding.
Part 4: Comparison of Validation Methods
Choosing the appropriate validation assay depends on the specific research question, the nature of the target, and available resources. The following table provides a comparative overview of the key methodologies discussed.
| Method | Information Provided | Throughput | Key Advantage | Key Limitation |
| Molecular Docking | Predicted binding pose, estimated binding affinity | Very High | Extremely fast and low-cost for initial screening.[8] | Prone to false positives; scoring functions are approximations.[5] |
| Enzyme Activity Assay | Functional inhibition (e.g., IC50) | High | Directly measures the functional impact on the target. | Indirect measure of binding; susceptible to assay interference.[19] |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (KD) | Medium | Real-time, label-free data on binding dynamics.[11] | Requires immobilization of the target, which can affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS) | Low | "Gold standard" for true in-solution affinity measurement; no labeling required.[14] | Requires larger amounts of pure protein and compound. |
| Cell-Based Assays | Cellular potency (e.g., EC50), mechanism of action in a biological context | Medium-High | High physiological relevance; assesses cell permeability and toxicity.[20] | More complex to develop; results can be influenced by off-target effects. |
Part 5: The Principle of Orthogonality and Experimental Protocol
A cornerstone of robust hit validation is the use of orthogonal assays .[2] These are assays that measure the same biological event but use a different technology or principle.[10][21] Confirming a hit in two orthogonal assays significantly increases confidence that the compound's activity is genuine and not an artifact of a specific assay format.[22] For example, a hit from a fluorescence-based enzyme assay could be confirmed using a label-free biophysical method like SPR.
Experimental Protocol: Validating a Kinase Inhibitor using an ADP-Glo™ Kinase Assay
This protocol provides a step-by-step method for determining the IC50 value of a synthesized compound against a target kinase. The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Target Kinase (e.g., ERK1)
-
Kinase Substrate (e.g., Myelin Basic Protein, MBP)
-
Synthesized Compound (Inhibitor)
-
ATP (Adenosine Triphosphate)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions for a 10-point dose-response curve.
-
Assay Setup (Self-Validating System):
-
Test Wells: Add 1 µL of diluted compound to the wells.
-
Positive Control (No Inhibition): Add 1 µL of DMSO to the wells. This represents 0% inhibition.
-
Negative Control (Maximum Inhibition): Add 1 µL of a known, potent inhibitor of the target kinase (or omit the kinase) to the wells. This represents 100% inhibition.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer.
-
Add 2 µL of the master mix to each well.
-
Prepare a solution of ATP in the reaction buffer.
-
Initiate the reaction by adding 2 µL of the ATP solution to each well. The final volume is 5 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Site of action for a hypothetical ERK inhibitor.
Conclusion
The validation of a synthesized compound is a rigorous, multi-step process that forms the bedrock of the hit-to-lead phase of drug discovery.[23] By strategically combining in-silico predictions with a cascade of increasingly complex in-vitro and cell-based assays, researchers can build a compelling, data-driven case for a compound's mechanism of action. Embracing the principles of orthogonality and designing self-validating experiments are paramount to eliminating false positives and ensuring that only the most promising candidates advance toward preclinical development.
References
-
Zang, R., Li, D., Tang, I. C., Wang, J., & Yang, S. T. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1, 31-51. [Link]
-
Rigoreau, L., & Czarna, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Volz, A. C. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]
-
An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Methods in Molecular Biology, 655, 1-13. [Link]
-
Creative Bioarray. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Creative Bioarray. [Link]
-
Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. [Link]
-
JOVE. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]
-
ResearchGate. (2025). Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. ResearchGate. [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
-
Shankaran, D. R., Gobi, K. V., & Miura, N. (2007). Recent advancements in surface plasmon resonance immunosensors for detection of small molecules of biomedical, food and environmental interest. Sensors and Actuators B: Chemical, 121(1), 158-177. [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]
-
Terstiege, I., & Cerdà-Gálvez, J. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 8(1), 1-2. [Link]
-
An, F., & Tolliday, N. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(1), 1-13. [Link]
-
Axxam S.p.A. (n.d.). From gene to validated and qualified hits. Axxam. [Link]
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Portland Press. [Link]
-
Wu, G., & Liu, Z. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1883, 275-285. [Link]
-
ResearchGate. (n.d.). In vitro target validation process. ResearchGate. [Link]
-
Uddin, R., Singh, V. P., & Kumar, V. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Journal of Drug Discovery and Development. [Link]
-
ResearchGate. (2005). Lead generation--enhancing the success of drug discovery by investing in the hit to lead process. ResearchGate. [Link]
-
Journal of Pharma Insights and Research. (2025). Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. Journal of Pharma Insights and Research. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]
-
Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals. [Link]
-
MDPI. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]
-
Sygnature Discovery. (2024). Best Practices in Hit to Lead - Webinar (Part 1). YouTube. [Link]
-
Royal Society of Chemistry. (2014). Chemical biology for target identification and validation. MedChemComm. [Link]
-
deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
-
Drug Target Review. (2016). Hit-to-lead in drug discovery. Drug Target Review. [Link]
-
ResearchGate. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. ResearchGate. [Link]
-
ChemRxiv. (2023). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. ChemRxiv. [Link]
-
Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs. [Link]
-
InformationBoxTicket Lifestyles. (2025). Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery | Bioinformatics. YouTube. [Link]
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. [Link]
-
Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?. YouTube. [Link]
-
Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Technology Networks. [Link]
-
Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. [Link]
-
Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry, 13(5), 505–511. [Link]
-
Medicines Discovery Catapult. (n.d.). In Vitro Biology Expertise for Data-Driven Drug Discovery. Medicines Discovery Catapult. [Link]
-
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
Sources
- 1. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. microbenotes.com [microbenotes.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. denovobiolabs.com [denovobiolabs.com]
- 13. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 18. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifescienceglobal.com [lifescienceglobal.com]
- 21. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 22. revvitysignals.com [revvitysignals.com]
- 23. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
comparing the efficacy of different palladium catalysts for C-C bond formation
<A Senior Application Scientist's Guide to Palladium Catalysts for C-C Bond Formation
An Objective Comparison of Catalyst Efficacy for Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic chemistry, enabling the formation of carbon-carbon (C-C) bonds with unprecedented efficiency and precision.[1][2] These reactions, foundational to the pharmaceutical and agrochemical industries, allow for the construction of complex molecular architectures from readily available precursors.[1] The choice of catalyst, however, is paramount and dictates the success, efficiency, and scope of the transformation. This guide provides an in-depth comparison of common palladium catalyst systems, moving beyond simple protocols to explain the causal relationships between catalyst structure and performance.
The Engine of C-C Coupling: Understanding the Catalytic Cycle
At the heart of most palladium-catalyzed C-C bond formations lies a common mechanistic pathway involving a Pd(0)/Pd(II) cycle.[2][3] A grasp of this cycle is essential for rational catalyst selection and troubleshooting. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or pseudohalide, R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step.[4][5]
-
Transmetalation: The second coupling partner, typically an organometallic reagent (R²-M), transfers its organic group (R²) to the palladium center.[2][3]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple to form the desired C-C bond (R¹-R²), regenerating the active Pd(0) catalyst.[2][4]
The efficacy of a catalyst system is determined by its ability to facilitate each of these steps efficiently for a given set of substrates. The ligand bound to the palladium center is the primary modulator of this activity.
Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Catalyst Systems: A Comparative Analysis
The "catalyst" is rarely just a palladium salt; it is a system comprising a palladium source (precatalyst) and a carefully chosen ligand. The evolution from simple Pd(0) sources to sophisticated, air-stable precatalysts has dramatically expanded the utility of cross-coupling.
Palladium Precursors: From Air-Sensitive to Bench-Stable
-
Traditional Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃):
-
Pros: Pd(PPh₃)₄ is a pre-formed, active Pd(0) source. Pd₂(dba)₃ can generate a Pd(0) phosphine complex through ligand exchange.[1]
-
Cons: These complexes can be air-sensitive and thermally unstable.[6] The dibenzylideneacetone (dba) ligands in Pd₂(dba)₃ can inhibit the catalytic cycle, and commercial sources may contain palladium nanoparticles that complicate reactivity. Catalyst loadings are often higher (1-5 mol%) compared to modern systems.[7][8]
-
-
Simple Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂):
-
Pros: Inexpensive, air-stable, and readily available, making them practical for both academic and industrial labs.[1]
-
Cons: Require in situ reduction to the active Pd(0) state. The efficiency of this reduction can be variable and may lead to the formation of inactive palladium black or alter the optimal ligand-to-metal ratio, impacting performance.[1]
-
-
Modern Precatalysts (e.g., Buchwald, NHC-Pd Complexes):
-
Pros: These are typically air- and moisture-stable Pd(II) complexes that are designed for easy and quantitative activation to the active Pd(0) species under reaction conditions.[6][9][10][11] They allow for precise control over the ligand:palladium ratio, often require lower catalyst loadings (0.01-2 mol%), and lead to shorter reaction times and milder conditions.[7]
-
Cons: The ligands and precatalysts can be more expensive, though lower loadings can offset this cost.[7]
-
The Heart of Reactivity: A Ligand Comparison
The ligand is arguably the most critical component, directly influencing the catalyst's stability, solubility, and reactivity. Its steric and electronic properties are tuned to optimize the catalytic cycle for specific transformations.
-
Triphenylphosphine (PPh₃): The workhorse ligand, effective for many couplings of aryl iodides and bromides due to its low cost.[12] However, its relatively low electron-donating ability and moderate bulk render it ineffective for more challenging substrates like aryl chlorides or sterically hindered partners.[7]
-
Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands - XPhos, SPhos):
-
Causality: These ligands possess two key features: immense steric bulk and strong electron-donating character.[13] The bulk promotes the formation of highly reactive monoligated L₁Pd(0) species, which readily undergo oxidative addition even with unactivated aryl chlorides.[5][13] The electron-rich nature of the phosphine stabilizes the resulting Pd(II) intermediate and facilitates the final reductive elimination step.[5]
-
Application: They are the catalysts of choice for a wide range of challenging Suzuki-Miyaura, Buchwald-Hartwig amination, and other cross-coupling reactions, often enabling reactions at room temperature.[14]
-
-
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr):
-
Causality: NHCs are powerful σ-donors, even more so than many electron-rich phosphines.[15][16] This strong donation accelerates the oxidative addition of challenging substrates like aryl chlorides.[16] The robust Pd-NHC bond also imparts high thermal stability to the catalyst, preventing decomposition at elevated temperatures. Well-defined Pd(II)-NHC precatalysts are often more reactive than those generated in situ.[17]
-
Application: Excellent for Suzuki-Miyaura and Buchwald-Hartwig couplings, particularly when high temperatures are required or when catalyst stability is a concern.[17]
-
Performance Data: A Head-to-Head Comparison
The choice of catalyst system can have a dramatic impact on reaction outcomes. The following table summarizes representative data for the Suzuki-Miyaura coupling of a challenging substrate, 4-chlorotoluene, with phenylboronic acid.
| Catalyst System | Pd Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Key Insight |
| Pd(PPh₃)₄ | 5 | 100 | 24 | <10 | Ineffective for unactivated aryl chlorides.[7] |
| Pd(OAc)₂ / P(t-Bu)₃ | 2 | 80 | 16 | ~75 | Bulky phosphines enable coupling of aryl chlorides. |
| XPhos Pd G3 Precatalyst | 1 | 80 | 2 | >95 | Precatalysts offer higher efficiency and speed. |
| [Pd(IPr)(cinnamyl)Cl] | 1 | 110 | 4 | >98 | NHC-based catalysts provide high yields and stability.[17] |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocols: A Validated Workflow
A reliable protocol is the foundation of reproducible results. The following section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling reaction, highlighting the critical choices a researcher must make.
Caption: Validated Experimental Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a self-validating system. Successful execution should yield the desired product, confirming the efficacy of the chosen catalyst system.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Methodology:
-
Inert Atmosphere Setup: To the Schlenk flask, add the aryl bromide, arylboronic acid, base, and palladium precatalyst.[18] Causality: Performing the reaction under an inert atmosphere (Argon or Nitrogen) is crucial as the active Pd(0) species can be oxidized by atmospheric oxygen, deactivating the catalyst.
-
Vessel Sealing: Seal the flask with a rubber septum or a Teflon screw cap.
-
Evacuation and Backfilling: Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe. Causality: Using degassed solvent minimizes the introduction of dissolved oxygen, preserving the catalyst's activity throughout the reaction.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC, GC, or LC-MS until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[19]
Conclusion: Making an Informed Catalyst Choice
The selection of a palladium catalyst is a multi-faceted decision guided by the specific demands of the chemical transformation.
-
For simple, activated substrates, traditional catalysts like Pd(PPh₃)₄ or in situ systems from Pd(OAc)₂ may suffice and are cost-effective.
-
For challenging substrates, including aryl chlorides, sterically demanding coupling partners, or reactions requiring low temperatures, the superior activity of systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) is often necessary and justifies their cost.[13]
-
When thermal stability is paramount or for specific substrate classes, NHC-ligated palladium catalysts offer a robust and highly active alternative.[15][17]
By understanding the mechanistic principles that govern catalyst performance and leveraging modern, well-defined precatalysts, researchers can unlock the full potential of palladium-catalyzed C-C bond formation, accelerating discovery in chemistry and drug development.
References
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Ser, C-T. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available at: [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]
-
Nolan, S. P., et al. (2012). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Available at: [Link]
-
Reddit User Discussion. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions?. r/chemistry on Reddit. Available at: [Link]
-
Ohishi, T., et al. (2018). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. Chemical Science. Available at: [Link]
-
Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Oldenhuis, N. J., et al. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]
-
Strem Chemicals. (2014). Buchwald Ligands and Precatalysts. citeseerx.ist.psu.edu. Available at: [Link]
-
Fortman, G. C., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews. Available at: [Link]
-
Oldrich, J., & Buchwald, S. L. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Kelly, R. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). A New Class of Air- and Moisture-Stable Xantphos-Ligated Palladium Dialkyl Complex as a Precatalyst for Cross-Coupling Reactions. Chemical Communications. Available at: [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. nobelprize.org [nobelprize.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. media.abcr.com [media.abcr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]
- 13. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
